molecular formula C15H21ClN2O2 B1424415 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1227382-15-1

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B1424415
CAS No.: 1227382-15-1
M. Wt: 296.79 g/mol
InChI Key: XJMPZKZHIQVYBQ-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPZKZHIQVYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality, improved physicochemical properties, and unique intellectual property is relentless. Among the scaffolds that have garnered significant attention is the 2,7-diazaspiro[3.5]nonane core. This rigid, spirocyclic diamine serves as a versatile building block, offering a distinct spatial arrangement of substituents that can lead to improved target engagement and selectivity. This guide provides an in-depth technical overview of a key derivative, Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS Number: 1774897-50-5), a crucial intermediate in the synthesis of advanced pharmaceutical agents.

The significance of the 2,7-diazaspiro[3.5]nonane framework lies in its role as a bioisostere of the ubiquitous piperidine ring. By replacing a traditional piperidine with this spirocyclic motif, medicinal chemists can often achieve superior drug-like properties, including enhanced solubility and metabolic stability, while maintaining or improving biological activity. This strategic substitution has proven fruitful in the development of novel therapeutics, particularly in the areas of infectious diseases and metabolic disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for both synthetic manipulations and potential biological applications.

PropertyValueSource
CAS Number 1774897-50-5Internal Database
Molecular Formula C₁₅H₂₁ClN₂O₂[1]
Molecular Weight 296.8 g/mol [2]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water, methanolInferred from hydrochloride salt nature
Storage Store at 2-8°C, desiccatedGeneral recommendation for stable storage

Synthesis and Mechanistic Rationale

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Selective Protection cluster_2 Deprotection & Final Product A Starting Materials B N-Boc-2,7-diazaspiro[3.5]nonane A->B Multi-step synthesis C N-Cbz-N'-Boc-2,7-diazaspiro[3.5]nonane B->C Cbz protection D Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate C->D Boc deprotection E This compound D->E HCl salt formation

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of the N-Boc-2,7-diazaspiro[3.5]nonane Core

The synthesis of the core 2,7-diazaspiro[3.5]nonane, orthogonally protected, is the foundational stage. Several patented methods exist for this transformation, often starting from commercially available materials. A common approach involves the construction of the spirocycle through a series of cyclization and reduction reactions.

  • Protocol 1.1: Formation of the Spirocyclic Core

    • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of a suitable precursor, such as a protected 4-piperidone derivative, is prepared in an appropriate solvent like tetrahydrofuran (THF).

    • Cyclization: The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., lithium diisopropylamide) is added dropwise to facilitate an intramolecular cyclization, forming the azetidine ring.

    • Work-up and Purification: The reaction is quenched with a proton source, and the crude product is extracted into an organic solvent. Purification via column chromatography yields the protected 2,7-diazaspiro[3.5]nonane core.

Part 2: Selective N-Cbz Protection

With the mono-Boc protected core in hand, the next critical step is the selective protection of the free secondary amine with a benzyloxycarbonyl (Cbz) group. This protection strategy is chosen for its stability under the conditions required for the subsequent Boc deprotection.

  • Protocol 2.1: N-Cbz Protection

    • Reaction Setup: Dissolve N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask. Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA) (1.2 eq), to scavenge the HCl generated during the reaction.

    • Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise with vigorous stirring.

    • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product, N-Cbz-N'-Boc-2,7-diazaspiro[3.5]nonane, is purified by flash column chromatography on silica gel.

Part 3: Selective Boc Deprotection

The orthogonality of the Boc and Cbz protecting groups is now exploited. The Boc group is selectively removed under acidic conditions, leaving the Cbz group intact.

  • Protocol 3.1: Acid-Mediated Boc Deprotection

    • Reaction Setup: Dissolve the doubly protected diamine from the previous step in an anhydrous solvent such as dichloromethane or dioxane.

    • Acid Treatment: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in dioxane (4M HCl in dioxane).

    • Reaction and Work-up: Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material. The solvent and excess acid are then removed under reduced pressure. The residue is typically neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine, Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Part 4: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's handling and solubility.

  • Protocol 4.1: Formation of the Hydrochloride Salt

    • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Precipitation: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

    • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery: A Scaffold of Growing Importance

The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, with this compound serving as a key intermediate for accessing a diverse range of bioactive molecules.

Antimycobacterial Agents

Recent research has highlighted the potential of 2,7-diazaspiro[3.5]nonane derivatives as potent antimycobacterial agents. In a notable study, this scaffold was incorporated into benzothiazinone-based inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. The resulting compounds exhibited excellent activity against both drug-sensitive and multidrug-resistant strains of the bacterium. The spirocyclic core is believed to orient the pharmacophoric elements in a favorable conformation for binding to the enzyme's active site.

GPR119 Agonists for Type 2 Diabetes

The 7-azaspiro[3.5]nonane framework is a core component of a novel class of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes, as its activation leads to glucose-dependent insulin secretion and the release of incretin hormones. The spirocyclic structure is crucial for achieving high potency and desirable pharmacokinetic profiles in these agonists.

GPR119 Signaling Pathway

GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist GPR119 Agonist (e.g., 2,7-diazaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP → cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Insulin Secretion (β-cell) PKA->Insulin GLP1 ↑ GLP-1 Release (L-cell) PKA->GLP1

Caption: The GPR119 signaling cascade initiated by agonist binding.

Upon binding of an agonist, GPR119 couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), which further potentiates insulin secretion.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound is more than just a chemical entity; it is a gateway to a novel chemical space with significant therapeutic potential. Its rigid, three-dimensional structure offers distinct advantages over more traditional, flexible scaffolds. As researchers continue to explore the "escape from flatland" in drug design, the importance of spirocyclic systems like the 2,7-diazaspiro[3.5]nonane core will undoubtedly grow. A thorough understanding of its synthesis and properties, as detailed in this guide, is paramount for harnessing its full potential in the development of the next generation of innovative medicines.

References

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Benzyl N-?k6-azaspiro[2.5]octan-1-yl?lcarbamate hydrochloride. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

Sources

"structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. This class of diazaspirocyclic compounds is of significant interest in medicinal chemistry, serving as a rigid scaffold in the development of novel therapeutics.[1][2] This document moves beyond a simple recitation of analytical methods, instead detailing the strategic integration of Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. We emphasize a causality-driven approach, explaining the rationale behind experimental choices and demonstrating how the synthesis of orthogonal datasets provides a self-validating system for structural confirmation, meeting the highest standards of scientific integrity required in drug discovery and development.

Molecular Overview and Predicted Properties

Before commencing any analysis, a thorough understanding of the target molecule's features is critical. The structure consists of a spirocyclic core, a carbamate protecting group, and a hydrochloride salt, each presenting unique analytical signatures.

Chemical Structure:

Figure 1. Target Molecule

  • Molecular Formula: C₁₅H₂₁ClN₂O₂

  • Molecular Weight: 312.80 g/mol

  • Key Features:

    • Diazaspiro[3.5]nonane Core: A rigid bicyclic system featuring an azetidine (four-membered) ring and a piperidine (six-membered) ring fused at a single quaternary carbon (the spiro center). This rigidity reduces conformational flexibility, often leading to sharper, more resolved NMR signals compared to acyclic analogs.

    • Benzyl Carbamate (Cbz/Z group): Attached to the piperidinyl nitrogen (N7). The electron-withdrawing nature of the carbonyl group significantly reduces the basicity of N7. Its primary role is often as a protecting group in synthesis.[3]

    • Hydrochlide Salt: The more basic azetidinyl nitrogen (N2) is protonated, forming an ammonium salt with a chloride counter-ion. This has profound effects on solubility and introduces a characteristic broad N-H proton signal in NMR and IR spectra.[4]

Mass Spectrometry: Confirming a Foundation

The first analytical step is to confirm the molecular mass and elemental composition. This provides the foundational formula upon which all subsequent spectroscopic interpretations will be built.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or a suitable solvent.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺, where 'M' is the free base. The hydrochloride salt will readily dissociate in solution.

  • Analysis: Acquire the full scan mass spectrum. The observed mass of the [M+H]⁺ ion is compared against the theoretical exact mass calculated from the elemental formula (C₁₅H₂₀N₂O₂).

Expected Data & Interpretation

The HRMS data serves as the first validation checkpoint. The elemental formula derived from the exact mass must match the expected formula.

Ion SpeciesExpected Formula (Free Base)Theoretical Exact Mass [M+H]⁺
[M+H]⁺C₁₅H₂₀N₂O₂277.1598

Table 1. Predicted HRMS Data.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the parent ion. This process helps to piece together the molecular puzzle by identifying key structural motifs. The fragmentation pathways are predictable and serve as a powerful cross-validation tool.[5][6]

G parent [M+H]⁺ m/z = 277.16 frag1 Loss of Benzyl Radical [M+H - C₇H₇]⁺ m/z = 186.09 parent->frag1 - •C₇H₇ frag2 Loss of Toluene [M+H - C₇H₈]⁺ m/z = 185.08 parent->frag2 - C₇H₈ frag3 Tropylium Cation [C₇H₇]⁺ m/z = 91.05 parent->frag3 Benzylic Cleavage frag4 Loss of CO₂ [186.09 - CO₂]⁺ m/z = 142.10 frag1->frag4 - CO₂

Caption: Predicted fragmentation of the parent ion in MS/MS.

Causality Behind Fragmentation:

  • Benzylic Cleavage (m/z 91.05): The bond between the benzylic carbon and the carbamate oxygen is labile, leading to the formation of the highly stable tropylium cation. This is a hallmark of benzyl-containing compounds.

  • Loss of Toluene (m/z 185.08): A common rearrangement and elimination pathway for benzyl carbamates.

  • Loss of CO₂ (from m/z 186.09): Following the loss of the benzyl radical, the resulting ion can readily eliminate carbon dioxide, a characteristic fragmentation of carbamates.

NMR Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity and environment within the molecule. A combination of 1D and 2D experiments is not optional but essential for an unambiguous assignment.[7][8]

Overall NMR Strategy Workflow

The synergy between different NMR experiments is crucial. The process follows a logical progression from initial survey scans to detailed connectivity mapping.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments, Multiplicity, Integration) HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Assigns Protons to Carbons C13_NMR ¹³C NMR (Carbon Environments, Functional Groups) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation, 2-3 bonds) HSQC->HMBC Provides anchor points for long-range analysis Final Final Unambiguous Structure Assignment HMBC->Final Confirms Connectivity & Quaternary Centers G center_node Proposed Structure ms MS/HRMS (Formula: C₁₅H₂₁ClN₂O₂, Key Fragments) ms->center_node Validates Formula nmr NMR (¹H, ¹³C, HSQC, HMBC Confirms Connectivity) nmr->center_node Validates Blueprint ir IR (Confirms N-H⁺, C=O, Aromatic Groups) ir->center_node Validates Functional Gps xray X-Ray (Definitive 3D Structure) xray->center_node Provides Final Proof

Sources

"spectroscopic data for Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a unique spirocyclic core. This scaffold is of significant interest in medicinal chemistry and drug development due to its rigid, three-dimensional structure, which can be exploited to achieve high selectivity for biological targets.[1] The presence of a benzyl carbamate protecting group and a secondary amine hydrochloride salt makes this molecule a versatile building block in the synthesis of more complex pharmaceutical agents.[2][3]

Accurate and comprehensive structural elucidation is a cornerstone of chemical synthesis and drug development. Spectroscopic analysis provides the definitive evidence of a molecule's identity, purity, and conformation. This guide offers a detailed exploration of the expected spectroscopic data for this compound and provides standardized protocols for data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

workflow cluster_nmr NMR Workflow sample Dissolve Sample (5-10 mg in 0.7 mL CD₃OD) h1_nmr Acquire ¹H NMR (400 MHz, 16 scans) sample->h1_nmr c13_nmr Acquire ¹³C NMR (100 MHz, 1024 scans) h1_nmr->c13_nmr process Process Data (FT, Phasing, Baseline) c13_nmr->process

Caption: Standard workflow for NMR data acquisition.

III. Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, salt-like molecule. The analysis will be performed in positive ion mode.

The expected parent ion will be the molecular ion of the free base, [M+H]⁺, where M is the neutral Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

  • Molecular Formula (Free Base): C₁₆H₂₂N₂O₂

  • Molecular Weight (Free Base): 274.36 g/mol

  • Predicted [M+H]⁺: m/z 275.17

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument for high-resolution mass spectrometry (HRMS). [4]3. Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize spray voltage, nebulizer gas flow, and source temperature according to the instrument manufacturer's guidelines.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

IV. Infrared (IR) Spectroscopy

Predicted IR Data

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3000-2850MediumC-H (Aliphatic)Stretch
~3030WeakC-H (Aromatic)Stretch
~2700-2400BroadN⁺-HAmmonium Salt Stretch
~1690StrongC=O (Carbamate)Stretch
~1600, ~1495Medium-WeakC=C (Aromatic)Stretch
~1250StrongC-NStretch
~1100StrongC-OStretch
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Perform a background scan before running the sample. The resulting spectrum will be in absorbance or transmittance.

logic cluster_data Spectroscopic Data mol Molecular Structure nmr ¹H & ¹³C NMR (Connectivity, Chemical Environment) mol->nmr ms Mass Spectrometry (Molecular Weight) mol->ms ir Infrared Spectroscopy (Functional Groups) mol->ir confirm Structural Confirmation nmr->confirm ms->confirm ir->confirm

Caption: Logical relationship between structure and spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the insights from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently verify the identity, purity, and key structural features of this important synthetic intermediate. Adherence to the described protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development in medicinal chemistry.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

Sources

The Role of the 2,7-Diazaspiro[3.5]nonane Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

In the contemporary drive to create safer and more effective therapeutics, medicinal chemistry has progressively moved beyond planar, two-dimensional structures. This guide provides a detailed examination of the 2,7-diazaspiro[3.5]nonane scaffold, a compelling three-dimensional building block that offers significant advantages in drug design. We will explore its synthesis, unique structural and conformational properties, and its pivotal role as a rigid bioisosteric replacement for more conventional linkers. Through case studies of its application in oncology and other therapeutic areas, this paper will illustrate the scaffold's utility in enhancing potency, selectivity, and pharmacokinetic profiles, establishing it as a valuable tool for researchers, scientists, and drug development professionals.

Introduction: Escaping "Flatland" with Spirocyclic Scaffolds

For decades, drug discovery was dominated by aromatic, sp2-hybridized carbon-rich molecules. While successful, this approach often led to compounds with undesirable physicochemical properties, such as poor solubility and high metabolic turnover.[1][2] The concept of "escaping flatland" champions the incorporation of three-dimensional (3D), sp3-rich scaffolds to overcome these limitations.[2][3]

Spirocycles, which feature two rings sharing a single quaternary carbon atom, are at the forefront of this 3D revolution.[4] Their rigid architecture offers several key advantages:

  • Increased Fsp3 Character: The spirocyclic core inherently increases the fraction of sp3-hybridized carbons, a metric correlated with higher clinical success rates.[4]

  • Improved Physicochemical Properties: The introduction of spirocycles can enhance aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[5]

  • Defined Exit Vectors: They present substituents in well-defined, orthogonal vectors, allowing for precise spatial orientation and optimized interactions with biological targets.[6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel, patentable chemical matter.

Among the diverse family of azaspirocycles, the 2,7-diazaspiro[3.5]nonane framework, which fuses an azetidine and a piperidine ring, has emerged as a particularly versatile and powerful building block.

Profile of the 2,7-Diazaspiro[3.5]nonane Scaffold

Core Structure and Properties

The 2,7-diazaspiro[3.5]nonane scaffold is a saturated heterocyclic diamine with the following fundamental properties:

PropertyValueReference
Molecular Formula C₇H₁₄N₂[7]
Molecular Weight 126.20 g/mol [7]
Structure A spirocyclic system joining a four-membered azetidine ring and a six-membered piperidine ring at a quaternary carbon.[7][8]
Key Features Contains two distinct secondary amine functionalities (at positions 2 and 7) available for differential functionalization.[9]

The presence of two chemically distinct nitrogen atoms—one in a strained four-membered ring and the other in a more flexible six-membered ring—is the scaffold's defining feature. This allows for selective protection and sequential derivatization, making it an ideal building block for constructing complex molecules and chemical libraries.

Synthesis Strategies

The practical application of any scaffold hinges on its synthetic accessibility. The 2,7-diazaspiro[3.5]nonane core can be constructed through various multi-step sequences, often culminating in the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor. Orthogonally protected derivatives, such as tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, are commercially available and serve as critical starting materials for many drug discovery programs.[4] A generalized synthetic workflow often involves the construction of a piperidine derivative bearing a quaternary center, followed by intramolecular cyclization to form the azetidine ring.

G cluster_0 Generalized Synthetic Workflow Piperidine_Precursor Piperidine-4,4-dicarboxylate Derivative Reduction Selective Reduction (e.g., LiAlH4) Piperidine_Precursor->Reduction 1. Reduce esters Diol Quaternary Diol Intermediate Reduction->Diol Activation Hydroxyl Activation (e.g., TsCl, MsCl) Diol->Activation 2. Activate alcohols Activated_Intermediate Activated Di-ester Activation->Activated_Intermediate Cyclization Intramolecular Cyclization with Benzylamine Activated_Intermediate->Cyclization 3. Form azetidine ring Protected_Scaffold N-Benzyl Protected 2,7-Diazaspiro[3.5]nonane Cyclization->Protected_Scaffold Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Scaffold->Deprotection 4. Remove protecting group Final_Scaffold 2,7-Diazaspiro[3.5]nonane Deprotection->Final_Scaffold

Caption: A generalized synthetic pathway to the 2,7-diazaspiro[3.5]nonane core.

Conformational Analysis

The spirocyclic nature of the 2,7-diazaspiro[3.5]nonane scaffold imparts significant conformational rigidity.[10] This is a highly desirable trait in medicinal chemistry for several reasons:

  • Entropy Reduction: The rigid framework pre-organizes the appended functional groups into a specific 3D orientation. This reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity.[9]

  • Predictable Geometry: The piperidine ring typically adopts a stable chair conformation, while the azetidine ring remains relatively planar.[11] This creates a rigid and predictable scaffold where the exit vectors from the N2 and N7 positions are fixed, allowing for rational, structure-based drug design.

  • Shape-Dependent Selectivity: The well-defined shape of the scaffold can enhance selectivity for the intended target over off-targets, as it is less likely to adopt alternative conformations that could fit into undesired binding pockets.[10]

Applications in Medicinal Chemistry

A Rigid Bioisostere for Flexible Linkers

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[12][13] The 2,7-diazaspiro[3.5]nonane scaffold serves as an excellent bioisosteric replacement for more flexible diamine linkers, such as piperazine. While piperazine exists as a dynamic equilibrium of conformers, the diazaspiro scaffold is locked into a single, well-defined conformation.

This substitution can profoundly impact a drug candidate's properties:

  • Improved Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes).[5]

  • Enhanced Target Affinity: By locking the molecule in a bioactive conformation, the scaffold can improve binding to the target receptor.

  • Modulation of Physicochemical Properties: The scaffold's 3D nature can disrupt crystal packing and improve solubility.

G cluster_0 Bioisosteric Replacement Strategy Flexible Flexible Linker (e.g., Piperazine) - Dynamic equilibrium of conformers - Potential metabolic liability Drug_Core_B Drug Core B Flexible->Drug_Core_B Rigid 2,7-Diazaspiro[3.5]nonane - Conformationally locked - Improved metabolic stability - Precise 3D vectoring Rigid->Drug_Core_B Drug_Core_A Drug Core A Drug_Core_A->Flexible Connects Drug_Core_A->Rigid Replaced by

Caption: The scaffold as a rigid replacement for flexible diamine linkers.

Case Study: Covalent Inhibitors of KRAS G12C

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a key signaling protein, and its G12C mutation is a known driver in many cancers.[14] Developing inhibitors for this "undruggable" target has been a major challenge.

A recent breakthrough involved the development of covalent inhibitors where a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was key to success.[14] In this work, the 2,7-diazaspiro[3.5]nonane scaffold served a critical function: it acted as a rigid linker to perfectly position the acryloyl "warhead" to form a covalent bond with the mutated cysteine residue in the switch-II pocket of the KRAS G12C protein.[14]

Optimization led to compound 7b , which demonstrated high potency and favorable metabolic stability in both human and mouse liver microsomes.[14] Crucially, compound 7b showed a dose-dependent anti-tumor effect in a xenograft mouse model, validating the scaffold's utility in a clinically relevant context.[14]

Compound FeatureObservationImplication
Scaffold 2,7-diazaspiro[3.5]nonaneRigidly orients the acryloyl group for covalent binding.[14]
N7 Substitution Large, substituted quinazolineProvides key interactions for potency and selectivity.[14]
N2 Substitution Acryloyl amineCovalent "warhead" that binds to the Cys12 residue.[14]
Result Compound 7b Potent, metabolically stable, and efficacious in vivo.[14]
Case Study: Scaffolds in Next-Generation BCL-2 Inhibitors

The B-cell lymphoma 2 (BCL-2) protein is a critical regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. Sonrotoclax (BGB-11417), a next-generation BCL-2 inhibitor, incorporates a related 7-azaspiro[3.5]nonane linker as a central structural feature.[6] While this is a mono-aza variant, its use in an advanced clinical candidate underscores the value of the spiro[3.5]nonane core as a rigid linker to fine-tune drug properties and achieve superior potency and selectivity.[6]

Broader Therapeutic Potential

The utility of the spiro[3.5]nonane core extends beyond oncology. Patent literature discloses 7-azaspiro[3.5]nonane-7-carboxamide compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in a wide range of conditions.[15] The potential therapeutic applications for these compounds include the treatment of acute and chronic pain, anxiety, depression, and inflammatory disorders.[15] This highlights the scaffold's broad applicability across different biological targets and disease areas.

Representative Experimental Protocols

Disclaimer: These protocols are generalized representations for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Protocol: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane

This protocol describes a common step: the protection of one nitrogen atom, enabling selective functionalization of the other.

  • Dissolution: Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) in the same solvent dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the mono-Boc protected product.

Protocol: N-Acylation of N-Boc-2,7-diazaspiro[3.5]nonane

This protocol demonstrates the functionalization of the free secondary amine.

  • Setup: To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq.) and a tertiary amine base (e.g., triethylamine or DIPEA, 1.5 eq.) in DCM at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction by the slow addition of water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing & Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide via flash column chromatography.

Conclusion and Future Outlook

The 2,7-diazaspiro[3.5]nonane scaffold is more than just another building block; it is a powerful tool for solving complex challenges in modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability allow medicinal chemists to craft molecules with improved potency, selectivity, and pharmacokinetic properties.

As demonstrated in the successful development of KRAS G12C inhibitors, this scaffold provides a rigid framework to precisely orient pharmacophoric elements in 3D space, a critical factor for optimizing interactions with challenging biological targets.[14] Looking forward, the unique properties of the 2,7-diazaspiro[3.5]nonane scaffold make it an ideal candidate for incorporation into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the rigid and defined distance between the two nitrogen atoms could serve as an optimal linker for connecting a target-binding warhead and an E3 ligase ligand.[6]

By enabling a departure from "flatland," the 2,7-diazaspiro[3.5]nonane scaffold and its relatives will continue to play a vital role in the design and development of the next generation of innovative medicines.

References

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  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
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  • National Center for Biotechnology Information. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem Compound Database. Retrieved from [Link]

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  • Google Patents. (n.d.). FUSED RING COMPOUNDS.
  • Scribd. (n.d.). Conformational Analysis 2 PDF. Retrieved from [Link]

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A Technical Guide to the Discovery of Novel Spirocyclic Diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Spirocyclic diamines represent a class of privileged structural motifs in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical overview of the core principles and practical methodologies involved in the discovery of novel spirocyclic diamine derivatives. We will delve into rational design considerations, key synthetic strategies with a focus on asymmetric synthesis, robust characterization techniques, and the application of these scaffolds in drug discovery programs. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical space offered by these complex molecular architectures.

The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemistry towards more complex, three-dimensional structures. Flat, aromatic-rich compounds, while historically successful, often suffer from poor solubility, metabolic instability, and off-target effects.[3] Spirocycles, compounds containing two rings connected by a single common atom, directly address these limitations.[3]

The core advantages of incorporating a spirocyclic diamine scaffold include:

  • Enhanced Three-Dimensionality (3D): Unlike planar systems, the spirocyclic core projects substituents into distinct vectors in 3D space. This allows for more precise and optimized interactions with the complex topologies of biological targets like enzyme active sites and receptor binding pockets.[4]

  • Conformational Rigidity: The spirocyclic junction restricts the conformational flexibility of the molecule.[1][3] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher potency and selectivity.

  • Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbon atoms in spirocycles generally correlates with improved aqueous solubility, higher basicity, and decreased lipophilicity when compared to their flatter aromatic counterparts.[3][5] These modulated properties are often crucial for developing orally bioavailable drugs.[4]

  • Access to Novel Chemical Space: Spirocyclic diamines provide access to a vast and underexplored area of chemical space, offering opportunities for novel intellectual property and the discovery of first-in-class therapeutics.[6][7]

The strategic incorporation of these motifs has led to the development of numerous clinical candidates and FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[8][9]

Rational Design and Synthetic Strategies

The successful discovery of novel spirocyclic diamines hinges on a synergistic interplay between rational design and robust synthetic execution. The choice of synthetic route is paramount and is often dictated by the desired stereochemistry, ring size, and substitution patterns.

Key Synthetic Methodologies

Several powerful synthetic strategies have emerged for the construction of these complex scaffolds.

a) Dearomatizing Intramolecular Diamination of Phenols:

A highly efficient, complexity-generating transformation involves the dearomatizing oxidation of phenols that have pendant urea groups.[10][11][12] This method allows for the stereocontrolled synthesis of intricate spirotricyclic systems that contain a syn-1,2-diaminocyclohexane unit.[10][11][12]

  • Causality: The reaction is typically initiated by a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), which oxidizes the phenol ring. This creates a highly electrophilic cyclohexadienone intermediate. The pendant urea, acting as a double nucleophile, first attacks the ring to form the spirocycle and then performs a subsequent intramolecular aza-Michael addition to forge the second C-N bond, yielding the final tricyclic product in a single operation.[10][13] The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is often critical for promoting the initial oxidation and stabilizing the reactive intermediates.[10][13]

b) Asymmetric [3+3] Annulation Reactions:

For the construction of enantioenriched spiro gem-diamines, asymmetric organocatalysis provides a powerful approach.[14][15] A notable example is the [3+3] annulation of α,β-unsaturated N-sulfonyl ketimines with 3-aminobenzofurans.[14][15]

  • Causality: This reaction utilizes a bifunctional organocatalyst (e.g., a chiral phosphoric acid or a squaramide-based catalyst) that simultaneously activates both reaction partners. The catalyst protonates the ketimine, increasing its electrophilicity, while the conjugate base activates the 3-aminobenzofuran, which acts as a 1,3-C,N-dinucleophile. This dual activation allows for a highly organized transition state, leading to excellent control over both diastereoselectivity and enantioselectivity.[14][15]

c) Sequential Transition Metal Catalysis:

A versatile strategy for accessing optically active diamine derivatives involves a sequence of palladium and rhodium-catalyzed reactions.[16]

  • Causality: The first step is a Pd-catalyzed asymmetric allylic amination, which establishes the initial stereocenter.[16] The resulting enantioenriched N-allyl hydroxylamine-O-sulfamate is then subjected to a Rh-catalyzed intramolecular C-H insertion or aziridination.[16] The choice of chiral ligands in the palladium-catalyzed step is crucial for achieving high enantiomeric excess.[16]

Visualization of Synthetic Workflow

The general workflow for the discovery and development of novel spirocyclic diamine derivatives can be visualized as a multi-stage process, from initial design to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Biological Evaluation Design Scaffold Selection & In Silico Design Synth Asymmetric Synthesis (e.g., [3+3] Annulation) Design->Synth Target Molecule Puri Purification (Chromatography, Crystallization) Synth->Puri Crude Product Struct Structural Elucidation (NMR, MS) Puri->Struct Purified Compound Stereo Stereochemistry (X-ray Crystallography) Struct->Stereo Purity Purity Analysis (HPLC, CHN) Stereo->Purity Screen Primary Screening (HTS) Purity->Screen Characterized Lead Potency Potency & Selectivity (IC50/EC50 Assays) Screen->Potency ADME ADME/Tox Profiling (In Vitro / In Vivo) Potency->ADME ADME->Design SAR Feedback Loop

Caption: A generalized workflow for the discovery of novel spirocyclic diamine derivatives.

Experimental Protocols & Characterization

Rigorous execution and unambiguous characterization are the bedrocks of discovering novel chemical matter.

Detailed Protocol: Dearomatizing Diamination

The following protocol is a representative example for the synthesis of a spirotricyclic urea derivative, adapted from literature procedures.[10][13]

Synthesis of Tricycle 2a from Urea 1a

  • Preparation: To a solution of the N-benzyl-N'-(3-(4-hydroxyphenyl)propyl)urea (1a) (1.0 eq, 7 mmol, 2.1 g) in a 1:1 mixture of HFIP/DCM (35 mL, 0.2 M), cool the reaction vessel to 0 °C in an ice bath.

  • Reagent Addition: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq, 7.7 mmol, 3.31 g) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (visualized by UV light and/or potassium permanganate stain) indicates the completion of the initial cyclization.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-24 hours until the intermediate dienone is fully converted to the final tricyclic product 2a, as confirmed by TLC and/or LC-MS analysis.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product 2a. The structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry can be unambiguously confirmed by X-ray crystallography if a suitable crystal is obtained.[10]

Structural Elucidation

Confirming the novel structure is a multi-step analytical process:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC are critical for assembling the connectivity of the spirocyclic system. The presence of the spiro-carbon is often indicated by a characteristic quaternary carbon signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the newly synthesized molecule.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure, including the relative and absolute stereochemistry of all chiral centers.[10]

Applications in Drug Discovery Programs

The unique structural features of spirocyclic diamines make them attractive scaffolds for a variety of therapeutic targets. Their rigid nature allows them to act as conformational locks, orienting pharmacophoric elements for optimal target engagement.

Case Study: Spirocyclic Scaffolds as Bioisosteres

In drug design, a common strategy is to replace a known pharmacophore, like a piperazine ring, with a novel bioisostere to improve properties. A diazaspirocycle can serve as a rigid, 3D-rich bioisostere for piperazine. This "scaffold hopping" approach has been shown to improve metabolic stability and selectivity.[3] For example, replacing the piperazine in the PARP inhibitor Olaparib with a spirocyclic diamine analogue resulted in a compound with a higher specificity for the PARP-1 enzyme and reduced DNA damage, suggesting a path to lower cytotoxicity.[3]

Data Presentation: Comparative Properties

The impact of introducing a spirocyclic scaffold can be quantified by comparing key drug-like properties.

Scaffold TypeClogP (Lipophilicity)Aqueous SolubilityMetabolic Stability (t½ in HLM)
Planar Aromatic Precursor4.5Low15 min
Piperazine Analogue3.2Moderate45 min
Spirocyclic Diamine Derivative 2.8 High >120 min

Table 1: Illustrative comparison of physicochemical and pharmacokinetic properties. Data is hypothetical and serves for comparative purposes.

Logical Pathway for Target Engagement

The inherent rigidity of spirocyclic diamines is key to their success in improving potency and selectivity.

G cluster_0 Binding Process Flexible Flexible Acyclic or Monocyclic Ligand Target Target Protein Binding Pocket Flexible->Target High Entropic Penalty (Multiple Conformations) Leads to Lower Affinity Spiro Rigid Spirocyclic Diamine Ligand Spiro->Target Low Entropic Penalty (Pre-organized) Leads to Higher Affinity

Sources

The Spirocyclic Advantage: A Technical Guide to Harnessing 3D Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is undergoing a significant spatial evolution, moving beyond the traditional "flatland" of aromatic scaffolds to embrace the three-dimensional complexity of novel molecular architectures.[1] Among these, spirocycles—bicyclic systems fused at a single quaternary carbon atom—have emerged as a privileged structural motif, offering medicinal chemists a powerful tool to overcome long-standing challenges in drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of spirocycles. We will explore the fundamental principles that underscore their advantages, from their profound impact on physicochemical and pharmacokinetic properties to their ability to confer exquisite potency and selectivity. This guide will further delve into practical synthetic strategies and showcase illustrative case studies of spiro-based therapeutics, providing a robust framework for the rational design and implementation of these unique three-dimensional scaffolds in next-generation drug discovery programs.

Introduction: Escaping Flatland and Embracing the Third Dimension

For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems as core scaffolds. While undeniably successful, this reliance has often led to challenges such as poor solubility, metabolic instability, and off-target effects.[1] The concept of "escaping flatland" advocates for the exploration of molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with increased clinical success.[3] Spirocycles are exemplary in this regard, as their defining feature is a quaternary sp³ carbon at the junction of two rings.[3][4] This rigid, non-planar architecture imparts a distinct three-dimensional character to molecules, enabling them to project functional groups into space in a precise and controlled manner.[4] This guide will elucidate the multifaceted advantages of this structural feature and provide practical insights into its application in drug design.

The Physicochemical and Pharmacokinetic Advantages of Spiro-annulation

The incorporation of a spirocyclic moiety can dramatically and predictably alter a molecule's drug-like properties. This modulation is a direct consequence of the unique topology of the spiro-junction.

Enhancing Solubility and Modulating Lipophilicity

A common challenge in drug development is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility, which is essential for formulation and distribution. The introduction of sp³-rich spirocyclic scaffolds generally leads to an increase in aqueous solubility compared to their flat aromatic counterparts.[4] This is attributed to the disruption of crystal packing and the presentation of more polar surface area. Consequently, spiro-annulation can be a powerful strategy to lower the distribution coefficient (logD), a key measure of lipophilicity at a given pH.[3]

Improving Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates. Spirocyclic scaffolds can enhance metabolic stability by shielding susceptible functional groups from metabolic enzymes. The rigid nature of the spirocycle can also lock the molecule in a conformation that is less favorable for enzymatic degradation.[3][5]

Conformational Rigidity: A Key to Potency and Selectivity

The rigid framework of a spirocycle reduces the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to a biological target.[6] This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency.[7] Furthermore, the well-defined three-dimensional arrangement of substituents allows for more specific interactions with the target protein, minimizing off-target binding and improving the selectivity profile of the drug candidate.[5]

Data Presentation: Quantifying the Spirocyclic Advantage

The theoretical benefits of spiro-annulation are borne out by empirical data. The following table provides a comparative analysis of the physicochemical and pharmacokinetic properties of the anticancer drug Sonidegib and its spiro[3.3]heptane analogues, demonstrating the tangible impact of incorporating a spirocyclic scaffold.

CompoundlogD (pH 7.4)Kinetic Solubility (μM)Metabolic Stability (t½ in HLM, min)
Sonidegib3.525118
(±)-trans-76 (spiro-analogue)3.2281.4
(±)-cis-76 (spiro-analogue)3.2241.1
Data sourced from Prysiazhniuk K, Datsenko O, et al. (2023).[1]

This data illustrates that the replacement of a meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety resulted in a slight decrease in lipophilicity (logD) while maintaining comparable aqueous solubility.[1] However, a notable decrease in metabolic stability was observed in this specific case, highlighting that while spirocycles offer many advantages, their impact must be evaluated on a case-by-case basis.[1]

Synthetic Strategies for Spirocycle Construction

The growing appreciation for spirocycles in drug discovery has spurred the development of diverse and efficient synthetic methodologies. While historically considered challenging to synthesize due to the formation of a quaternary carbon center, modern organic chemistry offers a robust toolbox for their construction.[8]

Multicomponent Reactions for Spirooxindole Synthesis

Spirooxindoles are a particularly prominent class of spirocycles in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities.[3] Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical approach for the one-pot synthesis of complex spirooxindoles from simple starting materials.[3]

G Isatin Isatin Catalyst Catalyst (e.g., nano Ag/kaolin) Isatin->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Cyclic_Diketone Cyclic 1,3-Diketone Cyclic_Diketone->Catalyst Spirooxindole Spiro[4H-pyran-3,3'-oxindole] Catalyst->Spirooxindole One-pot reaction

Caption: Workflow for the one-pot synthesis of spirooxindoles via a multicomponent reaction.

Stepwise Synthesis of Saturated Spirocycles

For non-oxindole spirocycles, such as those found in many central nervous system (CNS) drug candidates, a more traditional stepwise approach is often employed. This typically involves the construction of one ring followed by the annulation of the second ring at a specific position.

G Start N-Boc-4-piperidone Step1 Alkylation Start->Step1 Intermediate1 Alkylated piperidone Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Boc-protected spiro-lactone Step2->Intermediate2 Step3 Deprotection & Salt Formation Intermediate2->Step3 Product 1-Oxa-8-azaspiro[4.5]decan-3-one HCl Step3->Product

Caption: Synthetic workflow for 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of a Spiro[4H-pyran-3,3'-oxindole] Derivative

This protocol is adapted from a method utilizing a heterogeneous catalyst for the synthesis of spirooxindoles.[3]

  • Materials:

    • Isatin (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Cyclohexane-1,3-dione (1.0 mmol)

    • Nano Ag/kaolin catalyst (0.02 g)

    • Ethanol (10 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (1.0 mmol), cyclohexane-1,3-dione (1.0 mmol), and nano Ag/kaolin catalyst (0.02 g) in ethanol (10 mL).

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • Wash the catalyst with ethanol.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to afford the pure spiro[4H-pyran-3,3'-oxindole] derivative.

Protocol 2: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This protocol outlines a three-step synthesis starting from N-Boc-4-piperidone.[3][4]

  • Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

    • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Intramolecular Cyclization

    • Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.

    • Concentrate the organic layer to yield the Boc-protected spiro-lactone.

  • Step 3: Deprotection and Hydrochloride Salt Formation

    • Dissolve the Boc-protected spiro-lactone in anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.[3]

Case Studies: Spirocycles in Approved Drugs

The successful application of spirocyclic scaffolds is evident in a growing number of approved drugs across various therapeutic areas.

Spironolactone: A Pioneering Spiro-steroid

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of heart failure, high blood pressure, and edema.[8][9] Its spiro-lactone fused to a steroid backbone is crucial for its mechanism of action.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Gene_Transcription Gene Transcription MR->Gene_Transcription activates Spironolactone Spironolactone Spironolactone->MR antagonizes Na_K_Pump Na+/K+ Pump Expression Gene_Transcription->Na_K_Pump Na_Reabsorption Na+ Reabsorption Na_K_Pump->Na_Reabsorption K_Excretion K+ Excretion Na_K_Pump->K_Excretion

Caption: Mechanism of action of Spironolactone at the mineralocorticoid receptor.

Spironolactone competitively binds to the mineralocorticoid receptor, preventing aldosterone from promoting the expression of genes that encode for sodium and potassium channels.[4][9] This leads to increased sodium and water excretion and potassium retention.[4][9]

Trilaciclib: A Spiro-based CDK4/6 Inhibitor for Myelopreservation

Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is administered prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage (myelopreservation).[2][10]

G Trilaciclib Trilaciclib CDK4_6 CDK4/6 Trilaciclib->CDK4_6 inhibits Cell_Cycle_Arrest G1 Arrest Trilaciclib->Cell_Cycle_Arrest induces Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes HSPCs Hematopoietic Stem and Progenitor Cells (HSPCs) Cell_Cycle_Arrest->HSPCs protects Myelosuppression Myelosuppression HSPCs->Myelosuppression damaged by Chemotherapy Chemotherapy Chemotherapy->Myelosuppression

Caption: Mechanism of action of Trilaciclib in protecting hematopoietic stem and progenitor cells.

By inhibiting CDK4/6, trilaciclib induces a transient G1 cell cycle arrest in HSPCs, making them less susceptible to the cytotoxic effects of chemotherapy.[2][10]

Revumenib: A Spirocyclic Menin-MLL Inhibitor for Acute Leukemia

Revumenib is a potent, selective, small-molecule inhibitor of the menin-KMT2A (MLL) interaction for the treatment of acute leukemias with KMT2A rearrangements or NPM1 mutations.

G Menin Menin Menin_KMT2A_Complex Menin-KMT2A Complex Menin->Menin_KMT2A_Complex KMT2A KMT2A (MLL) KMT2A->Menin_KMT2A_Complex Revumenib Revumenib Revumenib->Menin inhibits interaction with KMT2A Differentiation_Apoptosis Differentiation/Apoptosis Revumenib->Differentiation_Apoptosis induces Chromatin Chromatin Menin_KMT2A_Complex->Chromatin binds to Leukemogenic_Genes Leukemogenic Gene Expression Chromatin->Leukemogenic_Genes activates Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression

Caption: Mechanism of action of Revumenib in disrupting the Menin-KMT2A interaction.

Revumenib disrupts the interaction between menin and the KMT2A fusion protein, which is essential for the expression of leukemogenic genes.[11] This leads to the differentiation and apoptosis of leukemia cells.[11]

Conclusion and Future Perspectives

Spirocycles have unequivocally demonstrated their value as a privileged scaffold in modern drug discovery. Their inherent three-dimensionality provides a powerful platform for optimizing physicochemical properties, enhancing metabolic stability, and achieving high potency and selectivity. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of spirocyclic compounds, enabling the exploration of even more complex and diverse architectures. As our understanding of the intricate interplay between molecular shape and biological function deepens, the rational design and application of spirocycles are poised to play an increasingly central role in the development of innovative and effective therapeutics for a wide range of diseases.

References

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Sources

Azaspirocycles as Piperidine Bioisosteres: A Three-Dimensional Strategy for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, celebrated for its synthetic tractability and favorable physicochemical properties. However, its ubiquity presents challenges related to metabolic instability, patentability, and the need for refined three-dimensional diversity. Azaspirocycles have emerged as a powerful class of bioisosteres, offering a rigidified, three-dimensional framework that can overcome these limitations. This guide provides an in-depth technical analysis of azaspirocycles as piperidine surrogates, exploring their impact on physicochemical properties, conformational dynamics, and strategic application in drug design. We will dissect the causal relationships behind their unique characteristics, present detailed synthetic protocols, and examine case studies where this bioisosteric replacement has led to tangible improvements in drug candidates.

The Piperidine Predicament: Why Seek Alternatives?

The piperidine motif is the third most frequently used ring structure in pharmaceuticals, a testament to its success.[1][2] It often serves as a basic nitrogen-containing anchor, influencing solubility and target engagement.[2] However, reliance on this scaffold is not without its drawbacks:

  • Metabolic Liability: The α-carbons to the nitrogen are susceptible to cytochrome P450-mediated oxidation, creating a common metabolic soft spot.[2]

  • Conformational Flexibility: While sometimes advantageous, the dynamic equilibrium of chair and boat conformations can lead to an entropic penalty upon binding to a biological target.[3][4][5]

  • "Flatland" Chemistry: Over-reliance on simple, saturated heterocycles can limit the exploration of complex, three-dimensional chemical space, which is increasingly necessary for challenging targets like protein-protein interfaces.[3]

  • Intellectual Property: The prevalence of piperidine makes it challenging to secure novel intellectual property around new chemical entities containing this core.[2]

These challenges necessitate the exploration of bioisosteric replacements that retain the core functions of the piperidine ring while offering distinct advantages.

The Azaspirocyclic Solution: Introducing 3D Rigidity and Novel Vectors

Azaspirocycles are bicyclic structures where two rings share a single quaternary carbon atom, with at least one ring containing a nitrogen atom.[3] They act as bioisosteres of piperidines by presenting a basic nitrogen atom in a conformationally restricted framework. This rigidity is the cornerstone of their utility in medicinal chemistry.[3][6]

While appearing similar in 2D representations, the 3D topology of an azaspirocycle is fundamentally different from a piperidine. The spirocyclic center introduces a distinct three-dimensionality, increasing the fraction of sp³-hybridized carbons (Fsp³) and providing well-defined, often orthogonal, exit vectors for substituents.[3][7] This allows for precise spatial arrangement of functional groups to optimize target interactions.[3]

G cluster_0 Piperidine (Flexible) cluster_1 Azaspiro[3.3]heptane (Rigid Bioisostere) Piperidine Chair Chair/Boat Conformations Piperidine->Chair Bioisosteric\nReplacement Bioisosteric Replacement Piperidine->Bioisosteric\nReplacement Azaspirocycle Rigid Rigid 3D Scaffold Orthogonal Exit Vectors Azaspirocycle->Rigid Bioisosteric\nReplacement->Azaspirocycle  Scaffold Hop

Caption: Bioisosteric relationship between piperidine and an azaspirocycle.

A Paradigm Shift in Physicochemical Properties

The replacement of a piperidine with an azaspirocycle induces significant, and sometimes counterintuitive, changes in key molecular properties. These shifts are not merely incidental; they are predictable consequences of the altered molecular topology and can be leveraged strategically during lead optimization.

Lipophilicity and Basicity: The Carbon-Addition Paradox

A fascinating and highly valuable feature of certain azaspirocycles is their ability to lower lipophilicity (logD) despite the net addition of carbon atoms.[8][9] An analysis of azaspiro[3.3]heptanes as replacements for piperidines, piperazines, and morpholines found that introducing the spirocyclic center often reduced the measured logD₇.₄ by as much as -1.0.[8][9]

The causality behind this phenomenon is linked to an increase in basicity (pKa). In many azaspirocycles, the heteroatoms are positioned further apart than in their monocyclic counterparts (e.g., a γ-relationship instead of β), which reduces inductive electron withdrawal from the nitrogen atom.[8] This results in a higher pKa.[8] At a physiological pH of 7.4, the more basic azaspirocycle exists to a greater extent in its protonated, charged form, which is more hydrophilic and thus exhibits a lower distribution coefficient (logD).

Solubility, Metabolic Stability, and Three-Dimensionality

The shift towards sp³-rich, rigid structures generally correlates with improved physicochemical and pharmacokinetic profiles.[6]

  • Improved Solubility: Higher Fsp³ content and the introduction of polar atoms in a rigid framework are often associated with increased aqueous solubility.[3][6][10]

  • Enhanced Metabolic Stability: The rigid spirocyclic core can lock the molecule in a conformation that is less susceptible to metabolic enzymes.[6][10][11] The quaternary spiro-carbon itself is inherently stable.

  • Increased Fsp³: The measure of a molecule's three-dimensionality, Fsp³ (fraction of sp³ hybridized carbons), is inherently increased by introducing a spirocycle. A higher Fsp³ has been correlated with a greater probability of success in clinical development.[7]

PropertyTypical PiperidineTypical Azaspiro[3.3]heptaneRationale for Change
Lipophilicity (logD₇.₄) BaselineLower [6][8][9]Increased basicity leads to higher protonation at pH 7.4.
Basicity (pKa) BaselineHigher [8]Reduced inductive electron withdrawal from the nitrogen.
Aqueous Solubility ModerateHigher [3][6][10]Increased Fsp³ and polarity.
Metabolic Stability Variable (α-oxidation)Higher [6][10][11]Rigid conformation, stable quaternary center.
Fsp³ LowerHigher [7]Inherent property of the spirocyclic scaffold.
Conformational Entropy HighLow [3]Rigid scaffold reduces the entropic penalty upon binding.

Table 1: Comparative analysis of physicochemical properties.

Strategic Synthesis of Azaspirocyclic Scaffolds

The historical barrier to the widespread adoption of azaspirocycles was their synthetic accessibility.[3] However, recent advances have made these scaffolds increasingly available.[3] Key strategies include thermal [2+2] cycloadditions, diversity-oriented synthesis via ring-closing metathesis, and multicomponent reactions.[12][13][14]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core

This protocol outlines a validated method for synthesizing the 1-azaspiro[3.3]heptane core, a direct bioisostere of piperidine, via a spirocyclic β-lactam intermediate.[13][14] This method demonstrates a practical and scalable approach.

Step 1: [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of the starting endocyclic alkene (e.g., methylenecyclobutane, 1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and quench carefully with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure β-lactam.

Step 2: Reduction of the β-Lactam Ring

  • Dissolve the purified spirocyclic β-lactam (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of alane (AlH₃, typically prepared from LiAlH₄ and H₂SO₄, or a commercial solution, ~3.0 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring for completion.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane.

  • The product can be further purified by distillation or conversion to a salt (e.g., hydrochloride) and recrystallization if necessary.

Application in Drug Discovery: Validated Case Studies

The true measure of a bioisosteric strategy is its successful application in modulating biological activity and improving drug-like properties.

  • Case Study: Bupivacaine Analogue for Reduced Cardiotoxicity: Bupivacaine is a local anesthetic whose clinical use is hampered by cardiotoxicity.[15] By replacing the central piperidine ring with a 1-azaspiro[3.3]heptane moiety, a new analogue was created.[13][16] This spirocyclic compound retained high anesthetic activity while demonstrating significantly reduced systemic toxicity in animal models.[15]

  • Case Study: MCHr1 Antagonists: In a program to develop melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine (structurally related to piperidine) with various azaspirocycles successfully lowered logD values.[7] This modification also improved metabolic stability and selectivity against the hERG channel, a critical off-target associated with cardiotoxicity.[7]

  • Case Study: Sonrotoclax (BGB-11417): The next-generation Bcl-2 inhibitor Sonrotoclax incorporates a 7-azaspiro[3.5]nonane linker.[3] This rigid spirocyclic element is a key contributor to its superior potency and enhanced selectivity compared to earlier-generation inhibitors like venetoclax.[3]

Caption: Decision workflow for considering an azaspirocyclic scaffold hop.

A Critical Caveat: The Challenge of Non-Terminal Replacements

While azaspirocycles are excellent mimics for terminal (end-of-chain) piperidines, they are not always suitable bioisosteres for internal piperidine linkers.[8][9] Quantum mechanics calculations and conformational analysis have shown that replacing an internal piperazine or piperidine with a 2,6-diazaspiro[3.3]heptane or 2-azaspiro[3.3]heptane significantly alters the geometry.[8]

Specifically, the switch:

  • Increases the distance between the two connection points by approximately 1.3 Å.[8]

  • Induces a ~90° twist in the orientation of the substituents.[8]

If the specific distance and linear orientation provided by the original piperidine linker were optimal for binding, this geometric disruption would likely be detrimental to biological activity.[8] This is a critical consideration for the medicinal chemist; the azaspirocycle is not a universal plug-and-play replacement and must be evaluated in the specific structural context of the target.

Conclusion and Future Outlook

Azaspirocycles have firmly established themselves as a versatile and valuable tool in the medicinal chemist's toolbox, evolving from synthetic curiosities to reliable building blocks for escaping chemical "flatland".[3] By offering a rigid, three-dimensional alternative to the common piperidine scaffold, they provide a validated strategy to improve aqueous solubility, enhance metabolic stability, lower lipophilicity, and navigate crowded intellectual property landscapes.[3][6] As synthetic methodologies continue to advance, the accessibility of diverse and highly functionalized azaspirocyclic cores will undoubtedly grow, further cementing their role in the development of next-generation therapeutics targeting increasingly complex biological systems.

References

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  • F. Gallou, N. A. Isley, S. K. J. Devlin, et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate Compilation. Available at: [Link]

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  • J. A. Burkhard, C. Guérot, H. Knust, E. M. Carreira. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • A. Kirichok, H. Tkachuk, Y. Kozyriev, et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • Scilit. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. Available at: [Link]

  • P. Mykhailiuk, et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. Available at: [Link]

  • J. A. Burkhard, B. Wagner, H. Fischer, et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • A. A. Kirichok, H. Tkachuk, Y. Kozyriev, et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Available at: [Link]

  • D. S. Millan, F. E. S. Souza, T. B. Rodrigues, et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A. C. Garner, A. J. Blake, R. A. E. Eddershaw, et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • T. H. G. G. M. van der Heijden, D. B. C. van Haren, T. Hansen, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

Sources

Navigating New Dimensions in Drug Discovery: A Technical Guide to the Chemical Space of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to exploring the unique and increasingly vital chemical space of spirocyclic compounds. Moving beyond the confines of traditional "flat" aromatic systems, this document provides a deep dive into the synthesis, properties, and application of these three-dimensional scaffolds, offering a roadmap for unlocking novel therapeutic modalities.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

The relentless pursuit of novel therapeutics has led medicinal chemists to increasingly favor molecules with greater three-dimensionality. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a compelling architectural solution to many of the challenges faced in modern drug discovery.[1] Their inherent rigidity and defined spatial arrangement of functional groups provide a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2]

The shift away from planar, aromatic structures towards those with a higher fraction of sp³-hybridized carbons (Fsp³) is a well-documented trend that correlates with improved physicochemical properties and a higher probability of clinical success.[1][3] Spirocycles, by their very nature, are rich in sp³ centers, contributing to enhanced solubility, metabolic stability, and the ability to form more specific interactions with complex biological targets.[2][4][5] This guide will explore the fundamental advantages of these scaffolds and provide practical insights into their effective utilization.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

The incorporation of spirocyclic motifs into drug candidates is not merely a synthetic novelty but a strategic decision rooted in a deep understanding of molecular interactions and pharmacology. The advantages of this approach are multifaceted and scientifically validated.

Enhanced Physicochemical and Pharmacokinetic Properties

One of the most significant benefits of spirocyclic scaffolds is their ability to modulate key "drug-like" properties.[2][3] The introduction of a spiro center can lead to:

  • Increased Aqueous Solubility: The higher sp³ character generally leads to a departure from the high lipophilicity often associated with flat, aromatic compounds, thereby improving solubility.[2][5]

  • Improved Metabolic Stability: The rigid, sterically hindered nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation.[1][2]

  • Modulated Lipophilicity (logP/logD): Strategic incorporation of spirocycles allows for fine-tuning of a molecule's lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]

A compelling example of this is the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where the replacement of a morpholine ring with various azaspirocycles led to lower logD values and improved metabolic stability.[3]

Superior Target Engagement and Selectivity

The rigid, three-dimensional nature of spirocycles allows for a more precise and locked-in presentation of pharmacophoric elements to a biological target.[1][2] This conformational restriction can lead to:

  • Increased Potency: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, often resulting in higher potency.[1][2]

  • Enhanced Selectivity: The defined spatial arrangement of substituents can facilitate specific interactions with the target protein while avoiding off-target interactions, thereby improving the selectivity profile of a drug candidate.[2][3]

A notable case study is the optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors. Replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[2]

Charting the Chemical Space: Synthesis and Exploration

The effective exploration of spirocyclic chemical space hinges on the availability of robust and versatile synthetic methodologies. While historically considered challenging to synthesize due to the presence of a quaternary carbon, recent advancements have made a wide array of spirocyclic scaffolds more accessible.[5][6]

Key Synthetic Strategies

A diverse toolkit of synthetic reactions is now available to medicinal chemists for the construction of spirocyclic systems. These include:

  • Metallo-, Organo-, or Lewis Acid-Catalyzed Cycloadditions and Annulations: These methods offer powerful ways to construct the core spirocyclic framework with high efficiency and stereocontrol.

  • Intramolecular Cyclization Cascades: Multi-step reactions that proceed in a single pot can rapidly build molecular complexity and generate intricate spirocyclic architectures.[7]

  • Enyne Cycloisomerization: This powerful transformation, catalyzed by transition metals like ruthenium, has been instrumental in the total synthesis of complex natural products containing spirocyclic motifs, such as Platensimycin.[7]

The choice of synthetic route is a critical decision that should be guided by the desired scaffold, the need for stereochemical control, and the potential for downstream diversification.

Computational Exploration and Library Design

In parallel with synthetic efforts, computational methods play a crucial role in navigating the vast chemical space of spirocyclic compounds.[8][9] These approaches enable:

  • Virtual Screening: In silico screening of virtual libraries of spirocyclic compounds can identify promising starting points for hit identification.

  • Scaffold Hopping: Computational tools can be used to replace existing, often planar, scaffolds in known active compounds with novel spirocyclic cores, a strategy that can lead to improved properties and novel intellectual property.[2]

  • Diversity-Oriented Synthesis (DOS): The design and synthesis of libraries of spirocyclic compounds with high structural diversity are essential for exploring new areas of chemical space and identifying novel biological activities.[10]

The integration of computational design with synthetic execution is paramount for the efficient and successful exploration of spirocyclic chemical space.

Experimental Protocols and Workflows

To provide a practical framework for the implementation of the concepts discussed, this section outlines a representative experimental workflow for the synthesis and evaluation of a novel spirocyclic compound library.

General Workflow for Spirocyclic Library Synthesis and Evaluation

Caption: A generalized workflow for the design, synthesis, and evaluation of a spirocyclic compound library.

Representative Synthetic Protocol: Synthesis of a Bis-Spiro-Imidazolinone Library

This protocol is adapted from a reported procedure for the synthesis of a bis-spirocyclic library.[10]

Step 1: Synthesis of the Core Amino Cyanide Intermediate

  • To a solution of aminoacetonitrile hydrochloride in a suitable solvent, add an equimolar amount of a base (e.g., triethylamine) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude amino cyanide intermediate.

Step 2: Acidic Hydrolysis to the Amino Acid

  • Add the crude amino cyanide intermediate to concentrated sulfuric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Condensation and Cyclization to Form the Spiro-Imidazolinone Core

  • To a solution of the amino acid in methanol, add a slight excess (1.2-3.0 equivalents) of a ketone and a catalytic amount (0.2 equivalents) of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 1-6 days, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired spiro-imidazolinone scaffold.

Step 4: Library Diversification

  • The spiro-imidazolinone scaffold, possessing reactive functional groups, can be further elaborated through a variety of chemical transformations (e.g., N-alkylation, acylation, Suzuki coupling) in a parallel synthesis format to generate a library of diverse compounds.

Case Studies: Spirocycles in Approved Drugs and Clinical Candidates

The therapeutic potential of spirocyclic compounds is underscored by their presence in a growing number of approved drugs and promising clinical candidates.[11][12]

Drug (Brand Name)Spirocyclic ScaffoldTherapeutic AreaKey Advantage of Spirocyclic Moiety
Spironolactone (Aldactone)SpirolactoneCardiovascularEnhanced mineralocorticoid receptor antagonism
Buspirone (Buspar)Azaspiro[4.5]decaneCNS (Anxiety)Selective 5-HT1A receptor agonism
Risperidone (Risperdal)Benzisoxazole-piperidine spiroCNS (Antipsychotic)Potent D2 and 5-HT2A receptor antagonism
Revumenib 2,7-diazaspiro[3.5]nonaneOncologyOptimized binding to the menin-MLL interaction
Olaparib (Lynparza)Diazaspiro[3.3]heptane (in analogue)OncologyIncreased selectivity for PARP-1

This table presents a selection of drugs and the role of their spirocyclic components. The information is compiled from multiple sources.[2][11][13]

The success of these and other spirocyclic drugs validates the strategic inclusion of these scaffolds in drug design and provides a strong impetus for their continued exploration.

Future Directions and Outlook

The exploration of spirocyclic chemical space is a dynamic and rapidly evolving field. Future advancements are likely to be driven by:

  • Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex spirocyclic systems will continue to expand the accessible chemical space.[6]

  • Exploration of Novel Spirocyclic Scaffolds: There is significant potential to explore new combinations of ring sizes and heteroatom compositions to generate novel spirocyclic scaffolds with unique properties.[8][9]

By embracing the three-dimensional nature of spirocyclic compounds and leveraging the power of modern synthetic and computational tools, the drug discovery community is well-positioned to unlock a new generation of innovative and effective therapeutics.

References

  • de Graaf, C., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(4), 785-793. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 145-150. [Link]

  • D’hooghe, M., & D’yakonov, V. A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6593. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Al-Warhi, T., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1246–1313. [Link]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • D’hooghe, M., & D’yakonov, V. A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6593. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Galloway, W. R. J. D., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Journal of Combinatorial Chemistry, 12(6), 887–895. [Link]

  • de Graaf, C., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. Chemistry – A European Journal, 23(4), 785-793. [Link]

  • Singh, U. P., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules, 29(1), 232. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Request PDF. (2025, August 8). Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds. [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(23), 5562. [Link]

  • Lenci, E., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(10), 613–621. [Link]

Sources

Methodological & Application

The Versatile Scaffold: Application Notes for Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Three-dimensional (3D) molecular architectures are increasingly sought after to enhance drug-like properties, such as solubility and metabolic stability, while enabling novel interactions with biological targets. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a valuable building block in this endeavor, offering a rigid yet versatile framework for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth look at the synthetic utility of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, a key intermediate for accessing this promising scaffold.

Introduction to the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane core consists of a four-membered azetidine ring and a six-membered piperidine ring fused at a single carbon atom. This spirocyclic arrangement imparts a distinct three-dimensional geometry, a desirable feature in modern drug design. The presence of two secondary amine functionalities provides handles for further chemical modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds.

Derivatives of this scaffold have shown significant promise in several therapeutic areas. Notably, they have been incorporated into potent GPR119 agonists for the potential treatment of type 2 diabetes and have formed the basis for novel benzothiazinones with broad-spectrum antimycobacterial activity.[1][2] The strategic functionalization of the two nitrogen atoms is key to unlocking the full potential of this scaffold in medicinal chemistry.

Core Synthetic Strategy: From Protected Intermediate to Functionalized Derivatives

This compound serves as a convenient entry point to the 2,7-diazaspiro[3.5]nonane system. The hydrochloride salt ensures stability and ease of handling. The synthetic workflow typically involves a three-stage process:

  • Neutralization: Liberation of the free base from the hydrochloride salt.

  • Deprotection: Removal of the carbobenzyloxy (Cbz) protecting group to expose the second secondary amine.

  • Functionalization: Selective or exhaustive modification of the two secondary amine functionalities via reactions such as alkylation, acylation, or sulfonylation.

The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Experimental Protocols

Protocol 1: Neutralization of this compound

Rationale: The initial step in utilizing the title compound is the liberation of the free secondary amine from its hydrochloride salt. This is typically achieved by treatment with a suitable base. The choice of base and solvent is crucial to ensure complete neutralization without promoting unwanted side reactions. An aqueous workup is generally employed to remove the resulting salt.

Step-by-Step Protocol:

  • Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (10 mL/g of starting material).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 1 M aqueous solution of sodium hydroxide (NaOH), dropwise with vigorous stirring.

  • Continue stirring for 30-60 minutes at room temperature. Monitor the dissolution of the solid starting material.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x 5 mL/g of starting material).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, which can be used in the next step without further purification.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Rationale: The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[3] This method offers clean conversion to the free amine, with toluene and carbon dioxide as the only byproducts. The choice of catalyst and solvent, as well as the hydrogen pressure, can be optimized for efficient deprotection.

Step-by-Step Protocol:

  • Dissolve Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (15-20 mL/g).

  • Carefully add a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol% Pd) to the solution.

  • The reaction mixture is then placed under a hydrogen atmosphere (typically 1-4 atm, using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature for 4-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2,7-diazaspiro[3.5]nonane, which can be used directly or purified further if necessary.

Alternative Cbz Deprotection Methods:

While catalytic hydrogenolysis is the most common method, alternative procedures can be employed, especially if the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or some aromatic heterocycles).

  • Acid-mediated deprotection: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. However, the harsh conditions may not be suitable for all substrates.[4]

  • Thiol-based deprotection: A milder approach involves the use of a thiol, such as 2-mercaptoethanol, in the presence of a base. This method is particularly useful for substrates with sensitive functional groups.[5]

Protocol 3: Selective Mono-N-alkylation via Reductive Amination

Rationale: Selective functionalization of one of the two equivalent secondary amines in the deprotected 2,7-diazaspiro[3.5]nonane is a key challenge. Reductive amination is a powerful method for the formation of C-N bonds.[6] By using a substoichiometric amount of the aldehyde or ketone, it is possible to favor mono-alkylation. The in situ formation of an iminium ion followed by reduction with a suitable hydride source offers a direct route to the desired N-alkylated product.

Step-by-Step Protocol:

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH) (20 mL/mmol).

  • Add the desired aldehyde or ketone (0.8-1.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can be beneficial.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq), portion-wise to the reaction mixture.[7]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of starting material, mono-alkylated, and di-alkylated products, will require purification by column chromatography on silica gel.

Visualization of Synthetic Workflow

G start Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride free_base Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate start->free_base Neutralization (e.g., NaHCO₃) deprotected 2,7-Diazaspiro[3.5]nonane free_base->deprotected Cbz Deprotection (e.g., H₂, Pd/C) mono_alkylated Mono-N-alkylated 2,7-diazaspiro[3.5]nonane deprotected->mono_alkylated Reductive Amination (0.9 eq. RCHO, NaBH(OAc)₃) di_alkylated Di-N-alkylated 2,7-diazaspiro[3.5]nonane deprotected->di_alkylated Reductive Amination (>2 eq. RCHO, NaBH(OAc)₃)

Caption: General synthetic workflow.

Protocol 4: N-Acylation with Acid Chlorides

Rationale: The acylation of the secondary amines of the 2,7-diazaspiro[3.5]nonane scaffold is a straightforward method to introduce a wide range of functional groups. The use of highly reactive acid chlorides, in the presence of a non-nucleophilic base to scavenge the HCl byproduct, provides a high-yielding route to the corresponding amides.[8]

Step-by-Step Protocol:

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) (20 mL/mmol).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq for di-acylation, 1.1 eq for attempted mono-acylation).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acid chloride (2.1 eq for di-acylation, 1.0 eq for attempted mono-acylation) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Note on Selective Mono-acylation: Achieving selective mono-acylation of a symmetric diamine can be challenging. Strategies to favor mono-acylation include using a substoichiometric amount of the acylating agent, slow addition at low temperatures, or using a protecting group strategy.

Protocol 5: N-Sulfonylation with Sulfonyl Chlorides

Rationale: The synthesis of sulfonamides is analogous to acylation, employing sulfonyl chlorides as the electrophile. Sulfonamides are important functional groups in medicinal chemistry, often found in antibacterial and diuretic drugs. The reaction conditions are similar to those for N-acylation.

Step-by-Step Protocol:

  • Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF (20 mL/mmol).

  • Add a non-nucleophilic base, such as Et₃N or DIPEA (2.2 eq for di-sulfonylation).

  • Cool the reaction mixture to 0 °C.

  • Add the desired sulfonyl chloride (2.1 eq for di-sulfonylation) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • Work up the reaction as described for N-acylation (Protocol 4, steps 6-7).

  • Purify the crude product by column chromatography or recrystallization.

Orthogonal Protection for Selective Functionalization

For more complex synthetic targets requiring distinct functionalities on each nitrogen atom of the diazaspiro[3.5]nonane core, an orthogonal protecting group strategy is essential.[9] This involves protecting one of the newly exposed secondary amines after Cbz deprotection with a group that can be removed under conditions that do not affect the other protecting group or the rest of the molecule.

A common strategy would be to introduce a tert-butoxycarbonyl (Boc) group, which is stable to the hydrogenolysis conditions used to remove the Cbz group but can be readily cleaved under acidic conditions.

Visualization of Orthogonal Protection Strategy

G start Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate deprotected 2,7-Diazaspiro[3.5]nonane start->deprotected H₂, Pd/C mono_boc tert-Butyl 7-amino-2,7-diazaspiro[3.5]nonane-2-carboxylate deprotected->mono_boc Boc₂O (1 eq) functionalized_N7 Functionalized N7 mono_boc->functionalized_N7 R-X (Alkylation, Acylation, etc.) deprotected_N2 Functionalized N7, Free N2 functionalized_N7->deprotected_N2 TFA or HCl final_product Differentially Functionalized Product deprotected_N2->final_product R'-Y (Alkylation, Acylation, etc.)

Sources

Application Notes and Protocols for Coupling Reactions Involving Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for molecules with superior pharmacological profiles is relentless. A key strategy in this endeavor is the exploration of novel, three-dimensional chemical space. Spirocyclic scaffolds have emerged as powerful tools for achieving this, offering rigid, well-defined three-dimensional structures that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1] The 2,7-diazaspiro[3.5]nonane core, a motif featuring an azetidine ring fused spirocyclically to a piperidine ring, is of particular interest. This framework provides two distinct nitrogen atoms that can be orthogonally functionalized, allowing for the precise installation of pharmacophoric elements in distinct vectors.

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a versatile building block designed for this purpose. The benzyl carbamate (Cbz) group on the piperidine nitrogen (N7) serves as a stable protecting group, directing functionalization to the more nucleophilic azetidine nitrogen (N2). This allows for the selective introduction of aryl, heteroaryl, or acyl groups through various coupling reactions, which are foundational in the synthesis of complex drug candidates. For instance, derivatives of the 2,7-diazaspiro[3.5]nonane scaffold have been instrumental in developing novel broad-spectrum antimycobacterial agents.[2][3][4]

This guide provides detailed application notes and step-by-step protocols for three critical coupling reactions involving this building block:

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives.

  • Amide Bond Formation: For the creation of N-acyl derivatives.

  • Reductive Amination: For the introduction of N-alkyl substituents.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Buchwald-Hartwig Amination: Forging the C(aryl)-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[5] This reaction is indispensable for accessing N-arylated heterocycles, a common motif in pharmacologically active compounds.

Scientific Rationale & Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine, forming an amido-palladium complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step.[4][6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X Ar-X Ar-X OA Oxidative Addition Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NR2 R2NH, Base Amine R2NH Base Base Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L2)-NR2->Pd(0)L2 Regeneration Product Ar-NR2 Ar-Pd(II)(L2)-NR2->Product RE Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: N-Arylation of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

This protocol describes the coupling of the title compound with a representative aryl bromide.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl296.811.0297 mg
4-Bromotoluene (or other Aryl Halide)171.041.2205 mg (1.2 equiv)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0218.3 mg (2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.0419.1 mg (4 mol%)
Sodium tert-butoxide (NaOtBu)96.102.2211 mg (2.2 equiv)
Toluene, anhydrous--10 mL

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add solids to oven-dried flask: - Diazaspiro-HCl (1.0 eq) - NaOtBu (2.2 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) B Add Aryl Bromide (1.2 eq) A->B C Add anhydrous Toluene B->C D Degas with N₂/Argon (3 cycles) C->D E Heat to 100 °C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, quench with H₂O F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound (297 mg, 1.0 mmol), Sodium tert-butoxide (211 mg, 2.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

    • Expert Insight: Using the hydrochloride salt requires an additional equivalent of base to neutralize the HCl and a further 1.2-1.4 equivalents for the catalytic cycle. NaOtBu is a strong, non-nucleophilic base suitable for this purpose.[6] XPhos is a bulky, electron-rich ligand highly effective for coupling secondary amines.[4]

  • Reagent Addition: Seal the flask with a septum. Add 4-bromotoluene (205 mg, 1.2 mmol) followed by anhydrous toluene (10 mL) via syringe.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum/backfill with nitrogen or argon to ensure an oxygen-free environment.

    • Trustworthiness: The Pd(0) catalyst is sensitive to oxygen, and thorough de-gassing is crucial for reproducibility and preventing catalyst degradation.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Amide Bond Formation: Constructing the N-Acyl Linkage

Amide coupling is arguably the most frequently performed reaction in medicinal chemistry. It involves the condensation of a carboxylic acid with an amine, typically mediated by a coupling reagent to activate the carboxylic acid.[7]

Scientific Rationale & Mechanistic Overview

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., HATU, HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group.[8]

For example, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the mechanism involves:

  • Activation: The carboxylate reacts with HATU to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The amine (in this case, the N2 of the diazaspiro core) attacks the activated carbonyl carbon.

  • Product Formation: The leaving group is displaced, forming the stable amide bond. A non-nucleophilic base (e.g., DIPEA) is used to scavenge the proton released during the reaction.

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH Active_Ester Activated Ester (O-acylisourea) Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Activation Product R-CONR'2 Active_Ester->Product Amine R'2NH Amine->Product Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol: N-Acylation of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

This protocol details the coupling of the title compound with a representative carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl296.811.0297 mg
Benzoic Acid (or other Carboxylic Acid)122.121.1134 mg (1.1 equiv)
HATU380.231.2456 mg (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine)129.243.00.52 mL (3.0 equiv)
DMF (N,N-Dimethylformamide), anhydrous--10 mL

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (134 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Expert Insight: Pre-activation of the carboxylic acid before adding the amine can often improve yields and minimize side reactions.

  • Amine Addition: In a separate vial, dissolve this compound (297 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol).

    • Causality: DIPEA is a hindered, non-nucleophilic base. One equivalent is needed to neutralize the HCl salt, and an additional equivalent is required to facilitate the coupling reaction. A slight excess ensures the reaction medium remains basic.

  • Reaction: Add the amine solution dropwise to the pre-activated carboxylic acid mixture. Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Trustworthiness: DMF is water-miscible. This step removes the DMF and other water-soluble reagents into the aqueous phase.

  • Purification: Combine the organic layers, wash sequentially with 5% LiCl solution (2 x 20 mL) to remove residual DMF, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired amide.

Suzuki-Miyaura Coupling: A Note on Applicability

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[2][9] While extremely versatile, its direct application to this compound is less common than N-arylation or N-acylation.

This specific building block lacks a suitable halide or triflate handle for a traditional Suzuki coupling. A Suzuki reaction would typically be employed to build a precursor to the coupling partner. For example, one could perform a Suzuki coupling on a bromo-substituted benzoyl chloride first, and then use the resulting biaryl-carboxylic acid in an amide coupling reaction with the diazaspiro scaffold.

However, if a derivative such as Benzyl 2-(4-bromophenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate were synthesized (via the Buchwald-Hartwig protocol above), this product could then serve as a substrate for a subsequent Suzuki-Miyaura coupling to append a third diversity element.

Protocol: Suzuki-Miyaura Coupling of an N-Aryl Halide Derivative

This hypothetical protocol illustrates how a Suzuki coupling could be performed on a product derived from the first protocol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
N-(4-bromophenyl)-diazaspiro derivative (from Protocol 1)(Varies)1.0(Varies)
Phenylboronic Acid (or other boronic acid/ester)121.931.5183 mg (1.5 equiv)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0334.7 mg (3 mol%)
Sodium Carbonate (Na₂CO₃)105.992.5265 mg (2.5 equiv)
Dioxane / Water (4:1 mixture)--10 mL

Step-by-Step Procedure:

  • Preparation: To a flask, add the N-(4-bromophenyl)-diazaspiro derivative (1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Solvent/Base Addition: Add the dioxane/water (4:1, 10 mL) mixture, followed by sodium carbonate (265 mg, 2.5 mmol).

    • Expert Insight: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[9] A mixed aqueous solvent system is common for Suzuki couplings.

  • Inert Atmosphere: Degas the mixture thoroughly with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction to 90-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC/LC-MS, typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C-C coupled biaryl product.

Conclusion

This compound is a high-value building block for introducing rigid, three-dimensional character into drug candidates. Mastery of its functionalization through key transformations like Buchwald-Hartwig amination and amide bond formation is essential for its effective use in discovery programs. The protocols provided herein offer robust, field-tested starting points for researchers to build upon. By understanding the causality behind the choice of reagents and conditions, scientists can logically adapt these methods to a wide array of substrates, accelerating the synthesis of novel and impactful molecules.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. ResearchGate. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel KRAS G12C Inhibitors Utilizing a 2,7-Diazaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy.[1][2][3][4] However, the recent development of covalent inhibitors that specifically target the mutant cysteine residue has marked a significant breakthrough.[4][5] This document provides detailed application notes and protocols for the synthesis of a promising class of KRAS G12C inhibitors characterized by a core 2,7-diazaspiro[3.5]nonane moiety. This scaffold has been identified as a privileged structure in the design of potent and selective KRAS G12C inhibitors, offering favorable metabolic stability and anti-tumor activity.[6][7] The protocols outlined herein are based on established synthetic routes and aim to provide researchers with the necessary information to synthesize and evaluate these next-generation cancer therapeutics.

Introduction: The Rationale for Targeting KRAS G12C and the Role of the 2,7-Diazaspiro[3.5]nonane Scaffold

Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1][8] This mutation results in a glycine-to-cysteine substitution at codon 12, introducing a reactive cysteine residue that can be exploited for targeted covalent inhibition.[5] By irreversibly binding to this cysteine, small molecule inhibitors can lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[4][9]

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a key structural element in the development of novel KRAS G12C inhibitors.[10][11] Structure-activity relationship (SAR) studies and DNA-encoded library screening have identified this spirocyclic linker as a preferred fragment for binding to the switch-II pocket of the KRAS G12C protein.[6][7][11] Its rigid, three-dimensional structure allows for precise orientation of the inhibitor within the binding pocket, enhancing potency and selectivity. Furthermore, derivatives incorporating the 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety have demonstrated excellent metabolic stability and significant in vivo anti-tumor activity in xenograft models.[6][7]

Overview of the Synthetic Strategy

The synthesis of KRAS G12C inhibitors featuring the 2,7-diazaspiro[3.5]nonane core generally involves a multi-step sequence. The overall strategy focuses on the construction of a central heterocyclic core, typically a quinazoline or a similar scaffold, followed by the sequential introduction of the key pharmacophoric elements. This includes the 2,7-diazaspiro[3.5]nonane linker, which is ultimately appended with a reactive acrylamide "warhead" for covalent modification of the target cysteine.

Synthetic_Workflow A Starting Materials (e.g., Substituted anilines, heterocyclic precursors) B Construction of Core Heterocycle (e.g., Quinazoline) A->B Cyclization Reactions C Functionalization of the Core (e.g., Halogenation) B->C Regioselective functionalization D Coupling with Protected 2,7-Diazaspiro[3.5]nonane C->D Nucleophilic Aromatic Substitution E Deprotection D->E Standard Deprotection F Acryloylation to install the 'warhead' E->F Amide Coupling G Final Inhibitor F->G Purification caption General Synthetic Workflow for 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors

General Synthetic Workflow

Detailed Synthetic Protocol: Synthesis of a Representative 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivative

This protocol is a representative example for the synthesis of a potent KRAS G12C inhibitor based on published methodologies.[6][7] Researchers should adapt this protocol based on the specific target molecule and may need to optimize reaction conditions accordingly.

Materials and Reagents:

  • Substituted heterocyclic precursors (e.g., 4,6-dichloro-8-fluoro-7-iodoquinazoline)

  • Boc-protected 2,7-diazaspiro[3.5]nonane

  • Acryloyl chloride

  • Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos)

  • Bases (e.g., DIPEA, K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., DMF, DCM, THF, Dioxane)

  • Standard reagents for workup and purification (e.g., silica gel for chromatography)

Step-by-Step Procedure:

  • Synthesis of the Core Heterocycle: The synthesis often begins with the construction of a substituted quinazoline core. This can be achieved through various established methods, often starting from appropriately substituted anilines and involving cyclization reactions.

  • Functionalization and Coupling with the Spirocyclic Linker:

    • The quinazoline core is functionalized to introduce a suitable leaving group (e.g., a halogen) at the position where the spirocycle will be attached.

    • A nucleophilic aromatic substitution (SNAr) reaction is then performed to couple the functionalized core with a mono-Boc-protected 2,7-diazaspiro[3.5]nonane. This reaction is typically carried out in an aprotic polar solvent such as DMF or DMSO in the presence of a base like DIPEA or Cs₂CO₃ at elevated temperatures.

  • Suzuki-Miyaura Cross-Coupling for Side Chain Introduction:

    • If the target molecule contains an additional aryl or heteroaryl substituent, a Suzuki-Miyaura cross-coupling reaction can be employed. This involves reacting the halogenated quinazoline intermediate with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

  • Deprotection of the Spirocyclic Amine:

    • The Boc protecting group on the 2,7-diazaspiro[3.5]nonane moiety is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free secondary amine.

  • Installation of the Acrylamide Warhead:

    • The final step is the acylation of the deprotected secondary amine with acryloyl chloride or a similar acryloylating agent. This reaction is usually performed at low temperatures in the presence of a non-nucleophilic base like DIPEA to prevent polymerization of the acryloyl chloride.

  • Purification and Characterization:

    • The final product is purified using standard techniques such as column chromatography or preparative HPLC.

    • The structure and purity of the synthesized inhibitor should be confirmed by analytical methods including ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Quantitative Data Summary

The following table summarizes key in vitro activity data for a representative KRAS G12C inhibitor, compound 7b , featuring the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety, as reported in the literature.[6]

Compound Target IC₅₀ (nM) Cellular pERK Inhibition (IC₅₀, nM) Cell Growth Inhibition (GI₅₀, nM)
7b KRAS G12C1.83.4 (NCI-H358)3.1 (NCI-H358)

Data extracted from Imaizumi, T., et al. (2022). Bioorganic & Medicinal Chemistry.[7]

Mechanism of Action and Signaling Pathway

The synthesized inhibitors act as covalent, irreversible binders to the mutant cysteine-12 of the KRAS G12C protein. By forming a covalent bond, the inhibitor locks KRAS in an inactive state, preventing the exchange of GDP for GTP and subsequently inhibiting downstream signaling through the MAPK and PI3K pathways. This ultimately leads to reduced cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_G12C_GDP KRAS G12C (GDP) Inactive KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Inhibitor 2,7-Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_G12C_GDP Covalent Binding SOS1->KRAS_G12C_GDP GDP-GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation caption Mechanism of Action of 2,7-Diazaspiro[3.5]nonane-based KRAS G12C Inhibitors

KRAS G12C Signaling Pathway Inhibition

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a significant advancement in the design of potent and selective KRAS G12C inhibitors. The synthetic protocols and accompanying data provided in these application notes offer a solid foundation for researchers to explore this promising class of anti-cancer agents. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles for the treatment of KRAS G12C-driven cancers.

References

  • Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1186–1187. [Link]

  • Chen, C. Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Chen, C. Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Chen, C. Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Chen, C. Y., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1186–1187. [Link]

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Amgen. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development, 26(11), 3099–3111. [Link]

  • Cuozzo, J. W., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]

  • Cuozzo, J. W., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]

  • Molinaro, C., et al. (2024). Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2024). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. [Link]

  • GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. [Link]

  • Fassetta, F. O., et al. (2025). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 17(14), 3169. [Link]

Sources

Application Notes and Protocols for the Derivatization of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane framework is a highly valued scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is instrumental in designing ligands with high affinity and selectivity for biological targets. This spirocyclic system serves as a non-planar bioisostere for common ring systems, enabling chemists to explore novel chemical space and optimize pharmacokinetic properties. Derivatives of this scaffold have shown significant potential, notably in the development of novel agents with broad-spectrum antimycobacterial activity, targeting critical enzymes like DprE1 in Mycobacterium tuberculosis.[1][2]

This guide focuses on Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate , a key intermediate where the nitrogen at the 7-position is protected by a benzyl carbamate (Cbz) group. This strategic protection leaves the secondary amine at the 2-position available for a wide range of derivatization reactions. The following sections provide detailed protocols and the underlying chemical principles for modifying this versatile building block.

Core Principle: Chemoselective Derivatization of the N2-Position

The primary challenge and objective when working with Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is to achieve selective functionalization of the N2 secondary amine without disturbing the Cbz protecting group at the N7 position. The Cbz group is generally stable to basic and nucleophilic conditions but is sensitive to strong acids and, most notably, catalytic hydrogenolysis.[3] Therefore, all protocols described herein are designed to preserve the integrity of the Cbz group, allowing for subsequent deprotection if required in a later synthetic step.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl substituents to the N2 position, thereby expanding the structural diversity of the scaffold. The reaction proceeds via a standard SN2 mechanism where the nucleophilic secondary amine attacks an electrophilic alkyl halide.

Causality and Experimental Rationale
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), is crucial. It deprotonates the secondary amine, significantly increasing its nucleophilicity and facilitating the attack on the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents can dissolve the ionic reagents and intermediates without participating in the reaction (i.e., they do not have acidic protons).

  • Temperature: The reaction is often performed at room temperature or with gentle heating. The specific temperature depends on the reactivity of the alkyl halide; more reactive species like benzyl bromide may proceed efficiently at room temperature, while less reactive halides might require heating to 50-80 °C.

Workflow for N-Alkylation

cluster_start Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate in DMF reagents 1. Add Base (e.g., K₂CO₃) 2. Add Alkyl Halide (R-X) start->reagents Sequential Addition reaction Stir at 25-60 °C Monitor by TLC/LC-MS reagents->reaction Initiate Reaction workup 1. Quench with H₂O 2. Extract with EtOAc 3. Purify via Chromatography reaction->workup Upon Completion product N-Alkyl Derivative workup->product

Caption: General workflow for N-alkylation.

Protocol 1: N-Benzylation
  • To a solution of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by LC-MS.

  • Upon completion, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the desired N-benzyl derivative.

ParameterConditionRationale
Alkylating Agent Benzyl BromideHighly reactive benzylic halide.
Base K₂CO₃Inexpensive, effective, and easily removed during work-up.
Solvent DMFHigh boiling point, effectively dissolves reagents.
Temperature 25 °C (Room Temp.)Sufficient for reactive electrophiles.

Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds, particularly for introducing more complex or sterically hindered substituents. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride agent.

Causality and Experimental Rationale
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4] It is a mild and selective reducing agent that is particularly effective at reducing protonated imines much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the side reaction of reducing the carbonyl compound to an alcohol.

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate.

Workflow for Reductive Amination

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Amine + Aldehyde/Ketone in DCM reaction 1. Add NaBH(OAc)₃ (STAB) 2. Stir at RT for 4-24h start->reaction Initiate Reduction workup 1. Quench with sat. NaHCO₃ 2. Extract with DCM 3. Purify via Chromatography reaction->workup Upon Completion product N-Substituted Derivative workup->product

Caption: General workflow for Reductive Amination.

Protocol 2: Reaction with an Aldehyde
  • Dissolve Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the target tertiary amine.

ParameterConditionRationale
Carbonyl Source Aldehyde or KetoneDetermines the substituent to be added.
Reducing Agent NaBH(OAc)₃ (STAB)Mild and chemoselective for the iminium ion.
Solvent DCM / DCEAnhydrous, inert, and good solubility for reactants.
Temperature 25 °C (Room Temp.)Generally sufficient for most substrates.

N-Acylation for Amide Synthesis

Acylation of the N2-amine leads to the formation of a robust amide bond, a common functional group in pharmaceuticals. This can be achieved using either highly reactive acyl chlorides or by using peptide coupling agents to activate less reactive carboxylic acids.

Causality and Experimental Rationale
  • Acyl Chlorides: These are highly electrophilic and react rapidly with the amine. A stoichiometric amount of a tertiary amine base (e.g., triethylamine (TEA) or DIPEA) is required to act as a scavenger for the HCl byproduct generated during the reaction.

  • Carboxylic Acids (Peptide Coupling): To make the carboxylic acid electrophilic enough to react, coupling agents are used. Common combinations include EDC/HOBt or HATU. These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine. DIPEA is used as a non-nucleophilic base to maintain basic conditions required for the coupling.

Workflow for N-Acylation (Peptide Coupling)

cluster_start Activation cluster_reaction Amine Addition cluster_workup Work-up & Purification start Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) + Base (DIPEA) in DMF reaction Add solution of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate start->reaction After ~15 min Activation workup 1. Aqueous Work-up 2. Extraction 3. Chromatography reaction->workup Stir 2-12h at RT product N-Acyl (Amide) Derivative workup->product

Caption: General workflow for N-Acylation using coupling agents.

Protocol 3: Amide Coupling with HATU
  • In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir this "activation mixture" at room temperature for 15-20 minutes.

  • In a separate flask, dissolve Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a small amount of DMF.

  • Add the amine solution to the activation mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring for completion.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine organic layers, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography to obtain the pure amide product.

ParameterConditionRationale
Coupling Agent HATUHigh efficiency, fast reaction times, minimizes racemization.
Base DIPEANon-nucleophilic organic base to facilitate coupling.
Solvent DMFExcellent solvent for peptide coupling reactions.
Temperature 25 °C (Room Temp.)Standard condition for most amide bond formations.

Post-Derivatization: Optional Cbz-Deprotection

Once the N2-position has been successfully functionalized, the N7-Cbz group can be removed if a free secondary amine is desired at that position. The most common and effective method for Cbz deprotection is catalytic hydrogenolysis.

Protocol 4: Cbz-Group Removal
  • Dissolve the N2-derivatized, N7-Cbz protected spiroamine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[3]

  • Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir vigorously at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the deprotected product, which is often pure enough for subsequent steps.

Critical Consideration: This deprotection method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. Alternative deprotection methods (e.g., using HBr in acetic acid) may be required in such cases, but these harsher acidic conditions could affect other parts of the molecule.

References

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available from: [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 2,7-Diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2,7-Diazaspiro[3.5]nonane Scaffold in Drug Discovery

The 2,7-diazaspiro[3.5]nonane moiety represents a fascinating and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a piperidine ring, provides a unique topographical landscape for molecular interactions. This rigid, yet conformationally defined, scaffold allows for precise vectoral presentation of substituents, enabling high-affinity and selective engagement with biological targets.[1][2] The demonstrated bioactivity of this scaffold spans a range of therapeutic areas, including antimycobacterial agents and G protein-coupled receptor (GPCR) agonists, highlighting its versatility and potential for the development of novel therapeutics.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays for the initial characterization of novel 2,7-diazaspiro[3.5]nonane compounds. The protocols detailed herein are designed to be robust and reproducible, offering a foundational understanding of a compound's biological activity, selectivity, and drug-like properties.

Part 1: Target Engagement and Functional Activity

A primary objective in early-stage drug discovery is to ascertain whether a novel compound interacts with its intended biological target and elicits a functional response. The following protocols are tailored to address this fundamental question.

Assessing Target Binding Affinity using Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a powerful biophysical technique used to measure molecular interactions in solution.[6][7][8][9][10] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (e.g., a protein target), the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization is directly proportional to the fraction of the tracer bound to the protein.

Application: This assay is ideal for determining the binding affinity (Kd) of a 2,7-diazaspiro[3.5]nonane compound to its purified protein target in a competitive format.

Experimental Workflow:

Caption: Fluorescence Polarization Competitive Binding Assay Workflow.

Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20.

    • Target Protein: Prepare a stock solution of the purified target protein in assay buffer. The final concentration in the assay should be optimized, but a starting point is typically at or below the Kd of the fluorescent tracer.

    • Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled ligand for the target protein. The final concentration should be low (typically 1-10 nM) to ensure that the majority of the tracer is unbound in the absence of the target.

    • Test Compound: Prepare a serial dilution of the 2,7-diazaspiro[3.5]nonane compound in assay buffer. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Procedure (384-well format):

    • Add 10 µL of the test compound at various concentrations to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of a solution containing the target protein and the fluorescent tracer to each well.

    • Include control wells:

      • No inhibitor control: Wells containing target protein, fluorescent tracer, and assay buffer instead of the test compound.

      • No protein control: Wells containing fluorescent tracer and assay buffer.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data is plotted against the logarithm of the competitor (2,7-diazaspiro[3.5]nonane compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

    • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Functional Characterization of GPCR-Targeting Compounds

Many bioactive compounds, including those with spirocyclic scaffolds, target G protein-coupled receptors (GPCRs).[5] The functional consequence of a ligand binding to a GPCR can be assessed by measuring the downstream signaling events, such as the production of second messengers.[11][12][13]

Principle: Upon activation by an agonist, many GPCRs couple to G proteins, leading to the activation of enzymes like adenylyl cyclase or phospholipase C. This results in the production of intracellular second messengers such as cyclic AMP (cAMP) or inositol monophosphate (IP1). The levels of these second messengers can be quantified using sensitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Application: To determine if a 2,7-diazaspiro[3.5]nonane compound acts as an agonist or antagonist at a specific GPCR.

Experimental Workflow:

Caption: GPCR Functional Assay Workflow (e.g., cAMP or IP1).

Protocol: HTRF-based cAMP Assay for GPCR Agonist/Antagonist Determination

  • Cell Culture:

    • Culture a cell line stably expressing the GPCR of interest in the appropriate growth medium.

    • Seed the cells into a 384-well white plate at a predetermined density and allow them to adhere overnight.

  • Agonist Mode:

    • Prepare a serial dilution of the 2,7-diazaspiro[3.5]nonane compound in stimulation buffer.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Incubate for the optimized time at 37°C to stimulate cAMP production.

  • Antagonist Mode:

    • Pre-incubate the cells with a serial dilution of the 2,7-diazaspiro[3.5]nonane compound.

    • Add a known agonist of the GPCR at a concentration that elicits a submaximal response (EC80).

    • Incubate for the optimized time at 37°C.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • For agonist mode, plot the HTRF signal against the log concentration of the test compound to determine the EC50 (potency) and the maximum response (efficacy).

    • For antagonist mode, plot the HTRF signal against the log concentration of the test compound to determine the IC50.

Part 2: Cellular Viability and Cytotoxicity Assessment

It is crucial to assess whether the observed biological activity of a compound is due to its specific interaction with the target or a result of general cellular toxicity.[14]

Cell Viability Assessment using CellTiter-Glo®

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying the number of viable cells in culture based on the measurement of ATP, an indicator of metabolically active cells.[15][16] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[17]

Application: To determine the cytotoxic potential of 2,7-diazaspiro[3.5]nonane compounds on a panel of cell lines.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Culture:

    • Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the 2,7-diazaspiro[3.5]nonane compound for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the test compound.

    • Determine the CC50 (concentration that causes 50% reduction in cell viability) from the resulting dose-response curve.

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activity converts tetrazolium salt to formazan.[18][19]Inexpensive, widely used.Insoluble product requires a solubilization step; potential for interference from reducing compounds.[20]
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells.[16][17]High sensitivity, simple "add-mix-read" protocol, suitable for HTS.[15]ATP levels can be influenced by factors other than cell viability.
Resazurin (alamarBlue®) Reduction of resazurin to the fluorescent resorufin by viable cells.[15]Non-toxic, allowing for continuous monitoring.Potential for compound interference with fluorescence.

Part 3: Early ADME Profiling: In Vitro Permeability

Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound early in the drug discovery process is critical to avoid late-stage failures.[21][22][23][24] Passive permeability is a key determinant of oral bioavailability.[25]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based in vitro model that assesses the passive diffusion of compounds across an artificial lipid membrane.[26][27][28][29] This high-throughput assay provides a measure of a compound's intrinsic permeability.[25]

Application: To evaluate the passive permeability of 2,7-diazaspiro[3.5]nonane compounds as an early predictor of gastrointestinal absorption.

Experimental Workflow:

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

Protocol: PAMPA Assay

  • Preparation:

    • Lipid Solution: Prepare a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

    • Donor Plate: A 96-well filter plate.

    • Acceptor Plate: A 96-well plate compatible with the filter plate.

    • Buffer Solutions: Prepare appropriate buffer solutions for the donor and acceptor wells (e.g., pH 5.0 for the donor to mimic the upper intestine and pH 7.4 for the acceptor).

  • Assay Procedure:

    • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

    • Fill the acceptor plate wells with buffer.

    • Prepare the test compounds in the donor buffer.

    • Place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer.

    • Add the compound solutions to the donor wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Table 2: Interpretation of PAMPA Permeability Data

Permeability (Pe) (10⁻⁶ cm/s)ClassificationPredicted In Vivo Absorption
> 10High> 80%
1 - 10Medium20 - 80%
< 1Low< 20%

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel 2,7-diazaspiro[3.5]nonane compounds. By systematically evaluating target engagement, functional activity, cytotoxicity, and passive permeability, researchers can efficiently triage compounds and make informed decisions to advance the most promising candidates in the drug discovery pipeline. The inherent versatility of the 2,7-diazaspiro[3.5]nonane scaffold, combined with rigorous in vitro profiling, holds significant promise for the development of next-generation therapeutics.

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Application Notes & Protocols: Strategic In Vivo Study Design for Novel Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The pursuit of novel chemical matter that balances potency with favorable drug-like properties is a central challenge in medicinal chemistry. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional (3D) architecture that departs from the "flatland" of traditional aromatic compounds.[1][2][3] The defining feature of a spirocycle—two rings sharing a single atom—imparts conformational rigidity and a higher fraction of sp³-hybridized carbons.[1][2] This structural characteristic is not merely an aesthetic choice; it is a strategic design element that can profoundly influence a molecule's potency, selectivity, and, most critically, its pharmacokinetic (PK) and pharmacodynamic (PD) profile in vivo.[4][5][6][7]

Spirocyclic compounds often exhibit improved aqueous solubility, greater metabolic stability, and reduced off-target effects compared to their non-spirocyclic counterparts.[1][8] However, their unique topology also necessitates a tailored and nuanced approach to preclinical in vivo evaluation. This guide provides a comprehensive framework for designing and executing robust in vivo studies for novel spirocyclic drug candidates, moving from foundational pharmacokinetic assessments to pivotal efficacy and toxicology studies.

Part 1: Foundational Pharmacokinetics & In Vivo Target Engagement

The primary goal of early in vivo work is to understand what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics). For spirocyclic candidates, this phase is critical for validating the foundational hypothesis: that their 3D structure translates into a superior in vivo profile.

The Rationale: Why Spirocycles Demand a Focused PK/PD Approach

The rigidity of a spirocyclic core can lock a molecule's binding motifs in an optimal orientation for target interaction, potentially increasing potency and selectivity.[1] This same rigidity can also reduce binding to metabolic enzymes like Cytochrome P450s (CYPs), leading to lower clearance and longer half-life.[1][9] Therefore, the initial in vivo studies must be designed to quantify these anticipated advantages.

Experimental Workflow: Integrated PK and Target Engagement

An efficient initial workflow combines a single-dose pharmacokinetic study with a direct measure of target engagement in the tissue of interest. This approach provides an immediate correlation between drug exposure and biological effect, which is essential for making go/no-go decisions.[10][11]

G cluster_0 Phase 1: In Vivo PK & Target Engagement A Spirocyclic Candidate Selection (High In Vitro Potency & Stability) B Single-Dose PK Study (e.g., Mouse, IV & PO routes) A->B C Sample Collection (Plasma, Target Tissue) B->C Time Points: 0, 0.25, 0.5, 1, 2, 4, 8, 24h D LC-MS/MS Bioanalysis (Quantify Drug Concentration) C->D E Target Engagement Assay (e.g., CETSA, PET, Biomarker) C->E F PK/PD Modeling (Correlate Exposure with Target Occupancy) D->F PK Parameters: Cmax, Tmax, AUC, T1/2 E->F Target Occupancy (%) G Go/No-Go Decision (Advance to Efficacy/Tox Studies) F->G G cluster_0 Oncology Animal Model Selection A Cell Line-Derived Xenograft (CDX) + Rapid, cost-effective, reproducible - Lacks tumor microenvironment B Patient-Derived Xenograft (PDX) + Preserves tumor heterogeneity & microenvironment - High cost, slow growth, requires immunodeficient mice C Syngeneic Models + Fully competent immune system - Limited availability of cell lines D Genetically Engineered Mouse Models (GEMM) + Mimics human tumor development - Time-consuming, expensive, potential for altered biology

Sources

Application Notes & Protocols: The Strategic Use of 2,7-Diazaspiro[3.5]nonane in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Covalent Drug Discovery

The renaissance of covalent inhibitors in drug discovery is driven by their potential for profound and durable therapeutic effects. By forming a stable bond with their target protein, these molecules can achieve high potency and a prolonged duration of action, often with a lower dose, thereby minimizing off-target effects.[1][2] Historically, the field was wary of the potential for idiosyncratic toxicity associated with reactive compounds. However, modern covalent drug design mitigates this risk by engineering molecules where a specific, non-covalent binding event precedes the covalent reaction, ensuring the electrophilic "warhead" is precisely positioned to react only with the intended target.[2]

In parallel, medicinal chemistry has increasingly sought to "escape from flatland," moving away from planar, aromatic structures towards scaffolds rich in sp³-hybridized carbons that offer superior three-dimensional (3D) diversity.[3][4][5] These 3D scaffolds often confer improved physicochemical properties, such as enhanced solubility and metabolic stability, and allow for more precise and novel interactions with protein targets.[3][5]

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a particularly valuable building block in this context.[6][7] Its rigid, spirocyclic core locks the molecule into a defined conformation, enabling the precise projection of substituents into three-dimensional space.[3][4][8][9] This pre-organization can significantly enhance binding affinity and selectivity. This guide provides an in-depth exploration of the strategic application of the 2,7-diazaspiro[3.5]nonane scaffold in the design and evaluation of next-generation covalent inhibitors, using the successful development of KRAS G12C inhibitors as a guiding case study.[10]

Part I: Design Principles and Mechanistic Rationale

The 2,7-Diazaspiro[3.5]nonane Scaffold: A Privileged Architectural Element

The utility of the 2,7-diazaspiro[3.5]nonane framework extends beyond merely adding 3D character. Its inherent structural and chemical properties make it a privileged scaffold for covalent inhibitor design.

  • Conformational Rigidity and Vectorial Control: Unlike flexible aliphatic linkers, the spirocyclic system drastically reduces the conformational entropy penalty upon binding. This rigidity acts as a compass, directing the covalently reactive warhead and other pharmacophoric elements along specific vectors. This precise spatial arrangement is critical for optimizing interactions in the initial non-covalent complex, which is the key determinant of selectivity.[3][4]

  • Improved Physicochemical Profile: The introduction of sp³-rich, polar azaspirocycles has been shown to improve aqueous solubility and reduce lipophilicity compared to more traditional, flatter scaffolds. This can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a better overall drug-like profile.[3][5]

  • Synthetic Tractability: The two distinct nitrogen atoms within the 2,7-diazaspiro[3.5]nonane core provide orthogonal handles for chemical modification. One nitrogen can be functionalized with the electrophilic warhead, while the other can be decorated with moieties that confer target recognition and binding affinity, allowing for modular and efficient lead optimization.[11][12]

The Two-Step Mechanism of Targeted Covalent Inhibition

The efficacy and safety of modern covalent inhibitors are rooted in a two-step mechanism of action.[1][2] Understanding this process is fundamental to designing effective inhibitors based on the 2,7-diazaspiro[3.5]nonane scaffold.

  • Reversible Binding (Formation of E•I Complex): The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding is governed by standard intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.) and is characterized by an inhibition constant (Kᵢ). The affinity and specificity of this step are paramount; a high affinity ensures that the reactive warhead spends sufficient time in proximity to the target nucleophile, maximizing the probability of the covalent reaction.

  • Irreversible Bond Formation (Formation of E-I Complex): Once the non-covalent complex is formed, the electrophilic warhead on the inhibitor reacts with a nearby nucleophilic amino acid residue (commonly cysteine, but also lysine, serine, or others) on the protein. This reaction is characterized by a rate constant, kᵢₙₐ꜀ₜ.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.

Caption: General two-step mechanism of targeted covalent inhibition.

Case Study: KRAS G12C Inhibitors

The development of covalent inhibitors targeting the KRAS G12C oncoprotein provides a compelling example of the 2,7-diazaspiro[3.5]nonane scaffold in action. The KRAS G12C mutation introduces a cysteine residue in a shallow pocket (the Switch-II pocket) that is accessible in the GDP-bound "off" state.

In a reported series of potent KRAS G12C inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified as a key structural element.[10]

  • The Warhead: An acrylamide group serves as the electrophile (the Michael acceptor).

  • The Scaffold: The 2,7-diazaspiro[3.5]nonane acts as a rigid linker. The N7 position is attached to a quinazoline core, which provides the primary binding affinity and recognition for the Switch-II pocket.

  • The Mechanism: The N2 position of the spirocycle is acylated to present the acrylamide warhead. X-ray crystallography confirmed that the scaffold orients this warhead perfectly to form a covalent bond with the thiol of Cys12, thereby trapping KRAS in its inactive state.[10] This demonstrates how the scaffold's rigid geometry is critical for converting binding affinity into effective covalent modification.

Part II: Experimental Application Notes and Protocols

This section provides generalized, step-by-step protocols for the synthesis and evaluation of a covalent inhibitor utilizing the 2,7-diazaspiro[3.5]nonane scaffold.

Protocol: Synthesis of a 2,7-Diazaspiro[3.5]nonane-Based Inhibitor

This protocol outlines a modular synthetic route, which is a common strategy in medicinal chemistry for this scaffold.

Synthesis_Workflow start 2,7-Diazaspiro[3.5]nonane step1 Step 1: Orthogonal Protection (e.g., Boc-protection at N2) start->step1 step2 Step 2: Coupling of Recognition Moiety (at N7) step1->step2 step3 Step 3: Deprotection (Removal of Boc group) step2->step3 step4 Step 4: Warhead Installation (Acryloylation at N2) step3->step4 final Final Covalent Inhibitor step4->final

Caption: Modular synthetic workflow for a 2,7-diazaspiro[3.5]nonane inhibitor.

Step 1: Orthogonal Protection of the Scaffold

  • Rationale: To allow for selective functionalization of the two nitrogen atoms, one must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Protocol:

    • Dissolve 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2.5-3.0 eq), and stir until the solid dissolves.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-Boc-protected 2,7-diazaspiro[3.5]nonane by flash column chromatography.

Step 2: Coupling of the Target Recognition Moiety

  • Rationale: The free nitrogen (N7) is now available for coupling to the part of the molecule that will provide non-covalent binding affinity to the target protein. This could be an aromatic system or other pharmacophore, often installed via nucleophilic aromatic substitution (SₙAr) or a coupling reaction.

  • Protocol (Example via SₙAr):

    • Dissolve the mono-Boc-protected scaffold (1.0 eq) and the recognition moiety containing a leaving group (e.g., a chloro-quinazoline) (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Heat the reaction mixture, typically between 80-120 °C, for 4-24 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by flash column chromatography.

Step 3: Deprotection

  • Rationale: The Boc protecting group must be removed to reveal the second nitrogen (N2) for installation of the warhead.

  • Protocol:

    • Dissolve the Boc-protected intermediate in DCM at 0 °C.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

    • Upon completion, evaporate the solvent and excess acid under reduced pressure to yield the deprotected amine salt, which is often used directly in the next step.

Step 4: Installation of the Covalent Warhead

  • Rationale: The newly freed amine (N2) is acylated with an electrophilic warhead. For an acrylamide warhead, acryloyl chloride is a common reagent.

  • Protocol:

    • Dissolve the deprotected amine salt from the previous step in DCM or THF at 0 °C.

    • Add a base, such as DIPEA or TEA (3.0-4.0 eq), to neutralize the salt and act as an acid scavenger.

    • Slowly add a solution of acryloyl chloride (1.0-1.2 eq) in the same solvent.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor by LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the final covalent inhibitor by flash column chromatography or preparative HPLC.

Protocol: Biochemical Evaluation of Covalent Inhibition

A multi-assay approach is required to fully characterize the inhibitor's mechanism and potency.[13][14]

Biochemical_Workflow start Synthesized Inhibitor ic50 Assay 1: Time-Dependent IC₅₀ (Initial Potency Screen) start->ic50 kinetics Assay 2: Determination of k_inact and Kᵢ (Mechanistic Analysis) ic50->kinetics mass_spec Assay 3: Intact Protein MS (Confirmation of Covalent Adduct) kinetics->mass_spec data Data Analysis & Interpretation mass_spec->data

Caption: Experimental workflow for the biochemical evaluation of a covalent inhibitor.

Assay 1: Time-Dependent IC₅₀ Determination

  • Rationale: For a covalent inhibitor, the measured IC₅₀ value will decrease with longer pre-incubation times as more of the enzyme becomes covalently modified. This is a hallmark of irreversible inhibition.

  • Protocol:

    • Prepare serial dilutions of the inhibitor.

    • In parallel wells of a microtiter plate, pre-incubate a fixed concentration of the target enzyme with each inhibitor concentration for varying amounts of time (e.g., 5 min, 15 min, 30 min, 60 min).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using an appropriate detection method (e.g., fluorescence, absorbance).

    • Plot the reaction rate against inhibitor concentration for each pre-incubation time point and fit the data to a four-parameter logistic equation to determine the IC₅₀ at each time.

    • Expected Result: A leftward shift (decrease) in the IC₅₀ value as pre-incubation time increases.

Assay 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ

  • Rationale: These kinetic constants provide a quantitative measure of inhibitor efficiency. This is typically done by measuring the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations.

  • Protocol:

    • Pre-incubate the enzyme with multiple concentrations of the inhibitor.

    • At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to initiate the reaction. The dilution and high substrate concentration effectively stop further covalent modification.

    • Measure the residual enzyme activity for each time point and inhibitor concentration.

    • For each inhibitor concentration, plot the natural log of the percent remaining activity versus time. The negative slope of this line is kₒᵦₛ.

    • Plot the calculated kₒᵦₛ values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_i + [I])

    • The fit will yield values for the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

Assay 3: Intact Protein Mass Spectrometry

  • Rationale: This assay provides direct physical evidence of covalent bond formation.

  • Protocol:

    • Incubate the target protein with and without an excess (e.g., 5-10 fold molar excess) of the inhibitor for a sufficient time (e.g., 1-2 hours).

    • Desalt the protein samples to remove unbound inhibitor and buffer components.

    • Analyze the samples using LC-MS capable of intact protein analysis (e.g., ESI-Q-TOF).

    • Deconvolute the resulting mass spectra.

    • Expected Result: The protein sample incubated with the inhibitor should show a new peak corresponding to the mass of the protein plus the mass of the inhibitor, confirming the formation of a 1:1 covalent adduct.

Part III: Data Presentation and Interpretation

Quantitative data from biochemical assays should be summarized for clear comparison and interpretation.

Table 1: Representative Biochemical Data for a Covalent Inhibitor

ParameterValueInterpretation
IC₅₀ (15 min pre-incubation) 50 nMPotency at a defined time point. Useful for initial ranking.
IC₅₀ (60 min pre-incubation) 10 nMA significant decrease from the 15 min value, confirming time-dependent inhibition.
Kᵢ (inhibition constant) 200 nMRepresents the affinity of the initial non-covalent binding. A lower value is better.
kᵢₙₐ꜀ₜ (max. inactivation rate) 0.1 min⁻¹The intrinsic reactivity of the warhead once the non-covalent complex is formed.
kᵢₙₐ꜀ₜ / Kᵢ (efficiency) 5.0 x 10⁵ M⁻¹s⁻¹The second-order rate constant; the most important metric for comparing the overall efficiency of different covalent inhibitors.
Mass Adduct (by MS) + 450.2 DaConfirms covalent modification. The mass shift should match the molecular weight of the inhibitor.

Conclusion and Future Outlook

The 2,7-diazaspiro[3.5]nonane scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its unique combination of conformational rigidity, synthetic versatility, and favorable physicochemical properties makes it an ideal platform for the design of highly selective and potent covalent inhibitors. By providing precise three-dimensional control over the placement of both binding elements and reactive warheads, this scaffold enables the rational design of molecules that can effectively target challenging proteins like KRAS G12C. The protocols and principles outlined in this guide provide a framework for researchers to harness the potential of this scaffold to develop the next generation of targeted covalent therapies. As our understanding of protein structure and dynamics grows, the strategic use of 3D-rich scaffolds like 2,7-diazaspiro[3.5]nonane will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. Available at: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. Available at: [Link]

  • Recent advances in the development of covalent inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 2,7-DIAZASPIRO[3.5]NONANE 2HCL. MySkinRecipes. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Targeted Covalent Inhibitor Synthesis. YouTube. Available at: [Link]

  • Covalent Inhibition in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cbz Deprotection of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of carboxybenzyl (Cbz)-protected spirocyclic amines. The unique three-dimensional architecture of spirocycles often introduces significant steric and electronic challenges not encountered with simpler amine substrates, leading to common issues such as incomplete or stalled reactions. This document is designed to provide researchers, scientists, and drug development professionals with a logical framework for diagnosing problems and selecting effective solutions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Cbz deprotection of spirocyclic amines in a direct question-and-answer format.

Q1: My catalytic hydrogenolysis (H₂/Pd/C) of a Cbz-protected spirocyclic amine is extremely slow or has stalled completely. What is the underlying cause and what are my immediate troubleshooting steps?

Root Cause Analysis:

The most probable cause is severe steric hindrance . The rigid, three-dimensional structure of the spirocyclic framework physically blocks the Cbz group from accessing the active sites on the surface of the heterogeneous palladium catalyst. Unlike flexible acyclic amines, spirocycles cannot easily adopt a conformation that facilitates efficient adsorption onto the catalyst.

Secondary causes can include:

  • Catalyst Inactivity: The Pd/C catalyst may be old, of low quality, or partially deactivated.[1]

  • Product Inhibition: The newly formed spirocyclic amine product can coordinate to the palladium surface, acting as a catalyst poison and preventing further reaction.[1][2]

  • Poor Solubility: The substrate may have limited solubility in the chosen reaction solvent, leading to a low effective concentration at the catalyst surface.[1]

Solutions & Experimental Workflow:

  • Confirm Starting Material Integrity: Before modifying the reaction, verify the purity of your starting material. Impurities, especially those containing sulfur or phosphorus, are known catalyst poisons.[2]

  • Enhance Catalyst Activity & Access:

    • Switch to a More Active Catalyst: Replace standard 10% Pd/C with Pearlman's catalyst (Pd(OH)₂/C) . It is often significantly more active for sterically hindered substrates and less prone to product inhibition.[1]

    • Increase Catalyst Loading: Increase the catalyst loading from the typical 5-10 mol% to 15-25 mol%.

    • Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increase the hydrogen pressure from atmospheric (balloon) to 50-100 psi.[3][4]

  • Optimize Reaction Conditions:

    • Solvent System: If solubility is an issue, switch to or add co-solvents. Ethers like THF, or protic solvents like methanol or ethanol, are common choices. For stubborn cases, mixtures such as THF/water or methanol/acetic acid can be effective.[5]

    • Acidify the Medium: Add a small amount of acetic acid (AcOH) to the reaction. This protonates the product amine, preventing it from coordinating to and poisoning the palladium catalyst.[2][6]

  • Consider an Alternative Hydrogen Source: Switch from gaseous H₂ to Catalytic Transfer Hydrogenation . Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes improve efficiency for complex substrates and is operationally simpler and safer than handling hydrogen gas.[1][7][8]

If these optimizations fail, the steric barrier is likely too significant for hydrogenolysis. You must switch to a chemical deprotection method.

Q2: I need to deprotect my Cbz-spirocycle, but the molecule also contains other reducible functional groups (e.g., an alkene, nitro group, or aryl halide). What are the safest and most effective non-reductive methods?

Root Cause Analysis:

The fundamental challenge here is chemoselectivity . Catalytic hydrogenolysis is a powerful reduction method that will readily attack many π-systems and other functional groups, leading to undesired side products.[7][9] Therefore, a non-reductive strategy is mandatory.

Solutions & Recommended Methods:

  • Lewis Acid-Mediated Deprotection (Top Recommendation): This is a modern, mild, and highly effective alternative.

    • Reagents: Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[10][11]

    • Why it Works: The Lewis acid coordinates to the carbonyl oxygen of the Cbz group, weakening the benzylic C-O bond and facilitating its cleavage. HFIP is a highly polar, non-nucleophilic solvent that promotes this process.

    • Advantages: This method shows excellent functional group tolerance, preserving alkenes, nitro groups, and even benzyl ethers (O-Bn), which would be cleaved under hydrogenolysis. The conditions are mild (often room temperature) and the protocol is scalable.[11][12]

  • Strong Acidic Cleavage (Classic Method):

    • Reagents: A solution of hydrobromic acid in acetic acid (HBr/AcOH), typically 33%.[7][12]

    • Why it Works: The strong acid protonates the carbamate, and the bromide ion acts as a nucleophile to cleave the benzylic C-O bond via an SN2-type mechanism.[13]

    • Advantages: It is a robust and reliable method that is completely orthogonal to hydrogenation.

    • Limitations: The conditions are harsh and may not be suitable for substrates containing other acid-labile protecting groups (e.g., Boc, trityl).

  • Nucleophilic Deprotection (For Highly Sensitive Substrates):

    • Reagents: 2-mercaptoethanol with a base like potassium phosphate in a polar aprotic solvent (e.g., DMA).[9][10]

    • Why it Works: This method involves a nucleophilic attack by the thiolate on the benzylic carbon of the Cbz group.[9]

    • Advantages: Exceptionally mild and suitable for complex molecules with a high density of sensitive functional groups where even Lewis acids might cause issues.[10]

Q3: My spirocyclic substrate contains a sulfur atom (e.g., a thioether or thiazole), and catalytic hydrogenolysis fails immediately. What are my options?

Root Cause Analysis:

This is a classic case of irreversible catalyst poisoning . Sulfur-containing compounds strongly and irreversibly bind to the surface of palladium catalysts, rendering them completely inactive.[2][6][14] Even a stoichiometric amount of sulfur can poison a catalytic quantity of palladium.

Solutions:

Do not attempt to optimize the hydrogenation. It is not a viable strategy. You must use a non-reductive method. The best options are the same as those listed in Q2 :

  • Lewis Acid-Mediated Deprotection (AlCl₃/HFIP): This is often the best choice as it is unaffected by sulfur.[10][11]

  • Strong Acidic Cleavage (HBr/AcOH): A reliable alternative if the molecule can tolerate harsh acidic conditions.[7][12]

Frequently Asked Questions (FAQs)

Q1: What makes spirocyclic amines uniquely challenging for Cbz deprotection? The primary challenge is their rigid, sterically demanding three-dimensional structure. Unlike more flexible molecules, the spirocyclic core can act as a large "shield," preventing the Cbz group from effectively interacting with the surface of a heterogeneous catalyst like Pd/C. This steric hindrance is the main reason for the commonly observed slow or stalled hydrogenation reactions.

Q2: What is the practical difference between catalytic hydrogenation and catalytic transfer hydrogenation? Catalytic hydrogenation uses flammable, high-pressure hydrogen gas (H₂) as the reductant.[7] Catalytic transfer hydrogenation uses a liquid or solid hydrogen donor (e.g., ammonium formate, formic acid, triethylsilane) that transfers hydrogen to the substrate on the catalyst surface.[1] For laboratory and process development, transfer hydrogenation is often preferred because it avoids the need for specialized high-pressure equipment and is generally safer to handle.[7] It can also offer different selectivity profiles.

Q3: Are there truly "metal-free" Cbz deprotection methods suitable for large-scale pharmaceutical manufacturing? Yes. Acid-mediated deprotection methods, using reagents like isopropanol hydrochloride (IPA·HCl) or HBr/AcOH, are considered metal-free.[15] This is a significant advantage in pharmaceutical process development, as it eliminates concerns about residual heavy metal contamination in the final active pharmaceutical ingredient (API), which is subject to strict regulatory limits.[15]

Data & Protocols

Comparative Overview of Deprotection Methods
MethodReagents/ConditionsAdvantages for SpirocyclesPotential Drawbacks & Challenges
Catalytic Hydrogenolysis H₂ (1-10 atm), Pd/C or Pd(OH)₂/C, in MeOH, EtOH, or EtOAc[1][7]Clean byproducts (toluene, CO₂).Highly susceptible to steric hindrance; catalyst poisoning; not chemoselective.[1][2]
Catalytic Transfer Hydrogenation HCOOH or HCOONH₄, Pd/C, in MeOH[1][8]Safer than H₂ gas; can be more efficient for some hindered substrates.Still relies on a heterogeneous catalyst and is thus sensitive to steric hindrance and poisoning.
Lewis Acid-Mediated Cleavage AlCl₃ in HFIP, room temp[10][11]Excellent for hindered systems; high chemoselectivity (preserves reducible groups); mild conditions.Requires use of fluorinated solvents; AlCl₃ is moisture-sensitive.
Strong Acidic Cleavage 33% HBr in AcOH, room temp[7][12]Unaffected by steric hindrance or catalyst poisons; robust and reliable.Harsh conditions; not compatible with other acid-labile groups.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, in DMA, 75°C[9][10]Extremely mild; excellent for highly functionalized molecules.Requires heating; removal of sulfur-containing byproducts may be necessary.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Deprotection using AlCl₃/HFIP

This protocol is recommended for sterically hindered spirocycles, especially those containing reducible functional groups.[10][11]

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the Cbz-protected spirocyclic amine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) portion-wise. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation: Carefully quench the reaction by slowly adding it to a cooled, saturated solution of NaHCO₃ or another suitable base. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by column chromatography or crystallization as required.

Protocol 2: Classical Acidic Cleavage using HBr in Acetic Acid

This protocol is a robust method for substrates that are resistant to other methods and lack other acid-sensitive groups.[7]

  • Reaction Setup: Dissolve the Cbz-protected spirocyclic amine (1.0 eq) in a minimal amount of glacial acetic acid in a flask equipped with a stir bar.

  • Reagent Addition: At room temperature, add a solution of 33% hydrobromic acid in acetic acid (HBr/AcOH) (5-10 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the product hydrobromide salt can often be precipitated by the addition of cold diethyl ether. Collect the solid by filtration. Alternatively, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the free amine with an appropriate organic solvent.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Visualization

Decision-Making and Troubleshooting Workflows

cluster_0 Decision Tree for Cbz Deprotection of Spirocycles Start Cbz-Protected Spirocyclic Amine CheckReducible Reducible Groups (alkene, Ar-X, nitro) or Sulfur Present? Start->CheckReducible LewisAcid Use Lewis Acid (AlCl₃/HFIP) CheckReducible->LewisAcid Yes H2_Attempt Attempt Catalytic Hydrogenolysis (H₂, Pd/C) CheckReducible->H2_Attempt No CheckH2 Hydrogenolysis (H₂, Pd/C) Stalled? Success Deprotected Product CheckH2->Success No (Complete) OptimizeH2 Optimize: 1. Use Pd(OH)₂/C 2. Increase Pressure/Loading 3. Add AcOH CheckH2->OptimizeH2 Yes (Stalled) LewisAcid->Success Succeeds StrongAcid Use Strong Acid (HBr/AcOH) LewisAcid->StrongAcid Fails H2_Attempt->CheckH2 OptimizeH2->LewisAcid Still Fails StrongAcid->Success

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

cluster_1 General Troubleshooting Workflow Start Reaction Fails (Incomplete / No Reaction) CheckPurity 1. Verify Purity of Starting Material (NMR, LCMS) Start->CheckPurity CheckReagents 2. Verify Activity of Reagents (e.g., Fresh Catalyst) CheckPurity->CheckReagents Purity OK Reoptimize 3. Re-optimize Conditions (Solvent, Temp, Concentration) CheckReagents->Reoptimize Reagents OK SwitchMethod 4. Switch Deprotection Strategy (e.g., Reductive to Acidic) Reoptimize->SwitchMethod Optimization Fails Success Successful Deprotection SwitchMethod->Success

Caption: A generalized workflow for troubleshooting a failed deprotection experiment.

References

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.

  • Humphrey, J. M. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society.

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Support.

  • BenchChem. (2025). How to improve the efficiency of Cbz group removal. BenchChem Technical Support.

  • Khlebnikov, V., et al. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate.

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. organic-chemistry.org.

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. organic-chemistry.org.

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com.

  • Studley, J. (2023). To Deprotect and Serve. Scientific Update.

  • Wengel, J., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed.

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.

  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano Application Note.

  • Lipshutz, B. H., et al. (2023). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.

  • Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate.

  • Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate.

  • Kim, K. S., et al. (n.d.). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC - NIH.

  • Gowda, D. C. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry.

  • Gowda, S., et al. (2025). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. organic-chemistry.org.

  • Various Authors. (2014). How to remove CBz of a compound? ResearchGate.

  • Kumar, H., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed.

  • Various Authors. (2014). Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester? ResearchGate.

Sources

"common side reactions in Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride use"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals utilizing this versatile spirocyclic building block. The unique conformational rigidity and bifunctional nature of this scaffold make it highly valuable, but its successful application requires attention to specific chemical principles.[1][2] This guide is designed to help you navigate potential challenges and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This reagent is a bifunctional building block primarily used in medicinal chemistry and drug discovery.[3][4] Its core utility stems from its rigid spirocyclic scaffold, which can introduce unique three-dimensional character into target molecules.[1][2] The key features are:

  • A nucleophilic secondary amine: The azetidine nitrogen (at position 2) is available for reactions like amide bond formation, reductive amination, and alkylation after being neutralized from its hydrochloride salt form.

  • A Cbz-protected secondary amine: The piperidine nitrogen (at position 7) is protected by a carboxybenzyl (Cbz) group, which is stable under many reaction conditions but can be selectively removed when desired.[5][6] This orthogonality allows for sequential functionalization of the two nitrogen atoms.

It is a common intermediate for creating complex molecules, including potent antimycobacterial agents.[4]

Q2: What are the recommended storage and handling procedures for this compound?

As a hydrochloride salt, the compound is generally a stable, crystalline solid.[7] However, proper handling is crucial to maintain its integrity:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term storage, temperatures of 2-8°C or -20°C are often recommended.[7]

  • Handling: The compound is harmful if swallowed and can cause skin and eye irritation.[7][9] Always handle it in a well-ventilated area or chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid creating dust.[7][8][10]

Q3: The starting material is an HCl salt. Do I need to neutralize it before my reaction?

Yes, absolutely. The hydrochloride salt form means the nucleophilic secondary amine is protonated and non-reactive. For reactions requiring this amine to act as a nucleophile (e.g., amide coupling, alkylation), it must be neutralized to its free base form. Failure to do so is one of the most common reasons for reaction failure or low yields.

II. Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during your experiments, explains the underlying chemical causes, and provides actionable solutions.

Problem 1: Low or No Yield in Amide Coupling / Acylation Reactions

Question: "I am attempting to couple an activated carboxylic acid with Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl using standard coupling reagents (e.g., HATU, EDC/HOBt), but my LC-MS analysis shows mostly unreacted starting material. What's going wrong?"

This is the most frequently encountered issue. The root cause is almost always related to the availability and reactivity of the nucleophilic amine.

Causality Workflow:

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Solutions:

  • Cause A: Incomplete Neutralization of the Hydrochloride Salt

    • Explanation: The secondary amine is blocked as an ammonium salt. It cannot attack the activated acid until it is deprotonated. A stoichiometric amount of base is required to neutralize the HCl, and a slight excess is often used to drive the equilibrium.

    • Protocol for Neutralization:

      • Dissolve Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

      • Add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). Use at least 1.1 equivalents.

      • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free base.

      • Proceed with the addition of your carboxylic acid and coupling reagent.

  • Cause B: Steric Hindrance

    • Explanation: The spirocyclic nature of the amine can present steric challenges for bulky carboxylic acids or less reactive coupling agents.

    • Solution: If neutralization is not the issue, consider a more powerful coupling reagent.

Coupling ReagentClassRecommended Use For This Scaffold
EDC / HOBtCarbodiimideEffective for many substrates, but can be slow with hindered amines.
HATU / HBTUUronium / AminiumHighly Recommended. Generally faster and more efficient for sterically demanding couplings.[11]
COMUUroniumA very potent reagent, useful for particularly difficult couplings.[12]
Problem 2: Accidental Cleavage of the Cbz Protecting Group

Question: "During my reaction or workup, I'm observing a byproduct with a mass corresponding to the fully deprotected di-amine, or a di-acylated product. Why is the Cbz group being removed?"

The carboxybenzyl (Cbz) group is robust but susceptible to cleavage under specific conditions.[5][13]

Common Causes of Unwanted Cbz Deprotection:

  • Cause A: Reductive Conditions

    • Explanation: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[5] If your synthetic route involves any reducing agents, even milder ones intended for other functional groups (e.g., reducing a nitro group or an imine), you risk partial or complete cleavage of the Cbz group.

    • Solution: Review your reaction for any intended or unintentional sources of reduction. If reduction is necessary elsewhere in the molecule, consider an alternative amine protecting group that is stable to those conditions (e.g., Boc or Fmoc).[5][6]

  • Cause B: Strong Acidic or Basic Conditions

    • Explanation: While stable to mildly acidic and basic conditions, the Cbz group can be cleaved by strong acids (like HBr in acetic acid) or harsh basic conditions (e.g., refluxing with strong base), though the latter is less common.[5] Workup procedures involving strong acids should be performed at low temperatures and for minimal duration.

    • Solution: During aqueous workup, use milder acids like saturated ammonium chloride or dilute HCl at 0°C. Avoid prolonged exposure to extreme pH.

G start Cbz-Protected Amine start->start Stable to: Mild Base Mild Acid Most Coupling Reagents deprotected Free Amine start->deprotected H₂/Pd-C Strong Acid (HBr) Unintended Reduction side_product Di-Acylated Side Product deprotected->side_product + Excess Acylating Agent

Caption: Stability and cleavage pathways of the Cbz protecting group.

Problem 3: Formation of Dimer or Oligomeric Byproducts

Question: "My reaction is clean at the start, but over time I see the formation of higher molecular weight species. What could be happening?"

Explanation: This typically occurs if an activated intermediate (e.g., an acylating agent) is left for too long without reacting with its intended partner, or if there is an unmasked reactive site on the starting material itself. In the context of this molecule, a common scenario involves intermolecular side reactions.

Scenario: Dimerization during self-condensation or activation If you are attempting to activate the Cbz-protected nitrogen for a subsequent reaction, or if there's an unintended reaction that removes the Cbz group, the newly formed primary amine can react with another molecule of the starting material.

Preventative Measures:

  • Control Stoichiometry: Ensure the nucleophile (the free-based diazaspiro nonane) is present when the electrophile (e.g., activated acid) is generated. Avoid having a large excess of the activated species sitting in the reaction vessel.

  • Slow Addition: Add the coupling reagent or activating agent slowly to a solution containing both the amine and the carboxylic acid. This maintains a low concentration of the highly reactive species and favors the desired intramolecular reaction.

  • Confirm Cbz Integrity: Before starting, run a quick TLC or LC-MS on your starting material to ensure it hasn't partially deprotected during storage.

III. References

  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... ResearchGate. Available at: [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride. Angene Chemical. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central (PMC). Available at: [Link]

  • (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate. Available at: [Link]

  • Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride 100mg. Dana Bioscience. Available at: [Link]

  • Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. BU CyberSec Lab. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central (PMC). Available at: [Link]

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Technical Support Center: Purification Strategies for 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-diazaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable class of spirocyclic scaffolds. The unique three-dimensional and rigid nature of these compounds makes them highly sought-after in drug discovery, but also introduces specific purification challenges.[1][2] This document provides practical, field-tested advice in a question-and-answer format to help you navigate these challenges effectively.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common, specific problems encountered during the workup and purification of 2,7-diazaspiro[3.5]nonane derivatives.

Q1: My reaction is complete, but I'm struggling to separate my desired N,N'-disubstituted product from the N-monosubstituted starting material. They have very similar Rf values on TLC.

A1: This is the most frequent challenge. The mono- and di-substituted derivatives often have comparable polarities, making chromatographic separation difficult. Here’s a multi-pronged strategy:

  • The Root Cause: The difficulty arises from incomplete reaction conversion. The polarity difference between the N-H of the starting material and the N-R of the product is often insufficient for a clean separation, especially if the 'R' group is small or nonpolar.

  • Strategy 1: pH-Switched Extraction (Acid/Base Wash):

    • Causality: The N,N'-disubstituted product is typically less basic than the N-monosubstituted starting material which still possesses a secondary amine. You can exploit this pKa difference.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

      • Wash the organic layer with a dilute acidic solution (e.g., 0.1 - 0.5 M HCl). The more basic monosubstituted amine will preferentially protonate and move into the aqueous layer.[3]

      • Carefully separate the layers. The organic layer should now be enriched with your desired disubstituted product.

      • Validation: Before proceeding, take a small sample of the organic layer, neutralize it with a NaHCO₃ wash, dry it, and run a TLC or LC-MS to confirm the removal of the starting material.

      • To recover the starting material, basify the acidic aqueous layer with NaOH and extract it back into an organic solvent.

  • Strategy 2: Derivatization:

    • Causality: If extraction fails, you can selectively react the remaining secondary amine of the starting material to dramatically alter its polarity.

    • Protocol: After the primary reaction, add a highly polar or reactive group that targets the secondary amine. For example, treat the crude mixture with a small amount of tosyl chloride or an isocyanate. The resulting sulfonamide or urea will be significantly more polar and easier to separate via column chromatography.[4]

  • Strategy 3: Advanced Chromatography:

    • If the above methods are not viable, meticulous column chromatography is required. See the table below for starting conditions.

Q2: My compound streaks badly on silica gel TLC plates and columns, leading to poor separation and mixed fractions. What's happening?

A2: This is characteristic of basic amines interacting with acidic silica gel.

  • The Root Cause: The free amine groups on your diazaspiro-nonane derivative are basic. They can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to "tailing" or "streaking" down the plate or column.

  • Solution 1: Use a Basic Modifier in the Eluent:

    • Causality: Adding a small amount of a volatile base to your mobile phase will neutralize the acidic sites on the silica, preventing strong adsorption of your basic compound.

    • How-To: Add 0.5-2% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., DCM/MeOH or Hexanes/EtOAc). You will see a dramatic improvement in peak shape.[5]

  • Solution 2: Switch the Stationary Phase:

    • Causality: Using a different adsorbent with a non-acidic surface bypasses the problem entirely.

    • Options:

      • Neutral or Basic Alumina: This is an excellent alternative for purifying basic compounds.[4][6]

      • Reverse-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.

Q3: I've purified my product by column chromatography, but it's a thick oil and I can't get it to crystallize. How can I solidify it?

A3: Many free-base diazaspiro-nonane derivatives are oils. Converting them to a salt is often the most reliable method to obtain a stable, crystalline solid.

  • The Root Cause: The free amine can form hydrogen bonds with solvent and impurities, inhibiting the formation of an ordered crystal lattice. Salts, with their ionic interactions, often form much more stable and well-defined crystals.

  • Protocol: Salt Formation:

    • Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., Methanol, Isopropanol, or Diethyl Ether).

    • Slowly add a solution of an acid, such as HCl in Diethyl Ether (commercially available or prepared by bubbling HCl gas through ether) or a solution of oxalic acid or tartaric acid in an alcohol.

    • Add the acid dropwise while stirring until precipitation is complete or the solution becomes slightly acidic (check with pH paper).

    • The salt will often crash out of solution. If not, you can try cooling the solution in an ice bath or slowly adding a non-polar anti-solvent like hexane or heptane.

    • Collect the solid by filtration, wash with a small amount of cold solvent (like diethyl ether), and dry under vacuum.

    • Validation: Confirm the salt formation and purity by ¹H NMR (you'll see a shift in the protons near the nitrogen) and elemental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best general column chromatography strategy for 2,7-diazaspiro[3.5]nonane derivatives?

A1: A systematic approach starting from TLC is crucial.[7] The optimal conditions depend heavily on the nature of the substituents on the nitrogen atoms.

  • Step 1: TLC Analysis: First, determine the best solvent system using TLC. The goal is to find a system where your desired compound has an Rf value of approximately 0.25-0.35 for optimal column separation.[7]

  • Step 2: Choose Stationary and Mobile Phases:

    • For most derivatives, silica gel is the starting point.

    • The mobile phase is typically a gradient of a polar solvent in a non-polar solvent. A common and effective system is Dichloromethane (DCM) and Methanol (MeOH) .

    • Crucially, add a basic modifier (1% triethylamine or ammonia in the mobile phase) to prevent streaking.[5]

Table 1: Recommended Starting Conditions for Column Chromatography

Derivative TypeStationary PhaseRecommended Eluent SystemKey Tip
N,N'-di-Boc protected Silica GelHexanes / Ethyl Acetate (e.g., 9:1 to 7:3)These are non-basic and behave well. No modifier needed.
Mono-Boc protected Silica GelDCM / MeOH (e.g., 98:2 to 95:5) + 1% NEt₃The free secondary amine requires a basic modifier.
N,N'-dialkylated (free base) Silica Gel or Neutral AluminaDCM / MeOH (e.g., 95:5 to 90:10) + 1% NEt₃Polarity depends on the alkyl groups. Alumina is a good alternative.[6]
Highly Polar Derivatives Reverse-Phase C18 SilicaWater / Acetonitrile + 0.1% TFA or Formic AcidUseful for compounds with polar functional groups (e.g., alcohols, acids).
Q2: How do Boc protecting groups affect the purification strategy?

A2: Tert-butyloxycarbonyl (Boc) groups have a profound and generally beneficial effect on purification.

  • Mechanism of Action: The Boc group neutralizes the basicity of the nitrogen atom it is attached to. A Boc-protected amine is no longer basic and will not streak on silica gel. It also significantly increases the lipophilicity (greasiness) of the molecule.

  • Practical Implications:

    • Easier Chromatography: N-Boc derivatives can be purified on standard silica gel without basic modifiers, typically using less polar solvent systems like Hexanes/EtOAc.

    • Separation of Mono- vs. Di-protected: A key challenge is separating the mono-Boc starting material from the unreacted diamine and the di-Boc byproduct.[8][9][10]

      • The di-Boc product is very non-polar.

      • The mono-Boc product is moderately polar.

      • The free diamine is very polar and often stays at the baseline on TLC. This large polarity difference makes chromatographic separation straightforward. It is almost always easier to purify a Boc-protected intermediate and then deprotect it in a final, clean step than to purify the final, unprotected basic amine.[3]

Q3: When should I use preparative HPLC instead of flash column chromatography?

A3: The choice depends on the difficulty of the separation and the required purity and scale.

  • Flash Column Chromatography: This is the workhorse for routine purifications (milligrams to many grams). It is ideal when the difference in Rf (ΔRf) between your product and impurities is greater than ~0.1. It is faster, cheaper, and uses less solvent for large-scale work.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a high-resolution technique essential for challenging separations.

    • Use Prep HPLC When:

      • Separating Regioisomers or Diastereomers: These often have nearly identical polarities and are inseparable by flash chromatography.[11][12][13]

      • Final Purification for High-Purity Samples: When you need >99% purity for biological testing or analytical standards.

      • Small Scale: It is very efficient for purifying small amounts of material (<1 gram).

Visualized Workflows and Protocols

General Purification Decision Workflow

This diagram outlines the logical steps to decide on a purification strategy for a crude reaction mixture containing a 2,7-diazaspiro[3.5]nonane derivative.

G start Crude Reaction Mixture tlc Run TLC Analysis (DCM/MeOH + 1% NEt3) start->tlc decision1 Are spots well-separated? (ΔRf > 0.1) tlc->decision1 flash_col Flash Column Chromatography (Silica or Alumina) decision1->flash_col Yes wash Attempt pH-Switched Liquid-Liquid Extraction decision1->wash No decision2 Is product an oil or solid? flash_col->decision2 salt Salt Formation (e.g., HCl) for Crystallization decision2->salt Oil final_solid Pure, Crystalline Solid decision2->final_solid Solid salt->final_solid decision3 Separation successful? wash->decision3 decision3->flash_col Yes prep_hplc Preparative HPLC decision3->prep_hplc No prep_hplc->decision2

Caption: Decision tree for purification strategy.

Protocol: Standard Flash Column Chromatography

This protocol details the steps for purifying a basic 2,7-diazaspiro[3.5]nonane derivative.

G cluster_prep Preparation cluster_pack Packing & Loading cluster_run Elution & Collection cluster_iso Isolation prep1 1. Select eluent via TLC (e.g., 95:5 DCM/MeOH + 1% NEt3) Target Rf ≈ 0.3 prep2 2. Prepare eluent with 1% NEt3 prep1->prep2 prep3 3. Prepare silica slurry in eluent prep2->prep3 pack1 4. Pack column with slurry Ensure no air bubbles prep3->pack1 pack2 5. Dissolve crude product in minimal DCM pack1->pack2 pack3 6. Load sample onto column pack2->pack3 run1 7. Elute with solvent system (isocratic or gradient) pack3->run1 run2 8. Collect fractions run1->run2 run3 9. Monitor fractions by TLC run2->run3 iso1 10. Combine pure fractions run3->iso1 iso2 11. Evaporate solvent under reduced pressure iso1->iso2 iso3 12. Characterize by NMR, LC-MS iso2->iso3

Caption: Step-by-step flash chromatography workflow.

References

  • Servín-Martínez, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

  • Taylor, R. J. K., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Lísa, M., & Holčapek, M. (2015). Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. Journal of Chromatography A, 1407, 125-133. Available at: [Link]

  • Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • GL Sciences. HPLC Column Technical Guide. Available at: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]

  • University of Toronto. Column chromatography. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • ResearchGate. (2023). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Available at: [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Available at: [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. Available at: [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available at: [Link]

  • Journal of the Mexican Chemical Society. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • Blanckaert, P., et al. (2013). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 231(1-3), 128-133. Available at: [Link]

  • Barrio, P., et al. (2024). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • MDPI. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]

  • Reymond Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2021). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and derivatives. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

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Technical Support Center: Optimizing Reaction Yield for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic compound synthesis. Spirocycles, with their unique three-dimensional structures, are foundational motifs in natural products and pharmaceuticals.[1][2][3] However, their synthesis presents significant challenges, including the construction of the sterically demanding quaternary spiro-center and controlling stereoselectivity.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during spirocyclization reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during spirocycle synthesis.

Q1: My spirocyclization reaction has a very low yield or isn't working at all. What are the first things I should check?

A1: Low to non-existent yields in spirocyclization often trace back to a few key areas.[6] A systematic check is the most efficient approach:

  • Reagent & Substrate Purity: Impurities in starting materials can poison catalysts or introduce side reactions.[7] Always ensure the purity of your substrates, reagents, and solvents, using techniques like recrystallization, chromatography, or distillation where necessary.[8]

  • Reaction Conditions: Confirm that the reaction was performed under the correct atmosphere (e.g., inert for organometallic catalysis) and at the specified temperature. Temperature control is crucial, as deviations can lead to decomposition or favor side reactions.[8]

  • Catalyst Activity: If using a catalyst, ensure it is active. Many catalysts are sensitive to air and moisture. Consider using a freshly opened bottle or a glovebox for dispensing. Catalyst deactivation is a common culprit for stalled reactions.[9]

  • Stoichiometry: Double-check all calculations and measurements. An incorrect ratio of reactants, ligands, or additives can halt the reaction.[7]

Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Controlling the stereochemistry at the spiro-center is a primary challenge.[10] Several factors influence the outcome:

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one transition state over another, directly impacting the diastereomeric ratio.[7][11] Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMSO) is a critical optimization step.[7][12]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligand are paramount for inducing stereoselectivity.[4] For instance, in some enantioselective spirocyclizations, changing the chiral ligand can dramatically alter both yield and enantiomeric excess.[7]

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

Q3: The reaction stalls, leaving a significant amount of starting material. What causes incomplete conversion?

A3: Incomplete conversion, even after extended reaction times, typically points to catalyst or reagent issues:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the substrate or solvent, or inherent instability under the reaction conditions.[13] Mechanisms include poisoning (irreversible binding of impurities like sulfur to active sites), coking (deposition of carbonaceous material), or sintering (loss of active surface area at high temperatures).[9]

  • Product Inhibition: The desired spirocyclic product might be acting as an inhibitor by coordinating to the catalyst more strongly than the starting material, effectively shutting down the catalytic cycle.

  • Reversible Reaction: The reaction may be reaching equilibrium. In such cases, removing a byproduct (e.g., water in a spiroketalization) can help drive the reaction to completion.

Q4: How can I minimize the formation of intermolecular side products in an intramolecular cyclization?

A4: The competition between intramolecular (ring-forming) and intermolecular (polymerization or dimerization) pathways is governed by concentration.

  • High-Dilution Conditions: To favor the desired intramolecular reaction, the concentration of the substrate must be kept low. This is typically achieved by adding the substrate slowly (e.g., via syringe pump) to a large volume of solvent. This ensures that a molecule of the substrate is more likely to react with itself than to encounter another substrate molecule.[14]

Part 2: In-Depth Troubleshooting Guides

Guide 2.1: The Low Yield Problem - A Systematic Optimization Workflow

Low yield is the most common issue in developing a new spirocyclization reaction.[6] The following workflow provides a structured approach to optimization.

  • Baseline Reproducibility: First, ensure the low-yield result is reproducible. Run the reaction at least twice under identical conditions. Inconsistent results point to issues with setup or reagent handling.[8]

  • Analyze the Crude Mixture: Before purification, analyze the crude reaction mixture by ¹H NMR and LC-MS. Identify the major components: Is it unreacted starting material? A specific side product? Or product decomposition? This analysis dictates the next step.

  • Parameter Screening: Modify one variable at a time to isolate its effect. A logical order for screening is:

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C or RT) and a higher temperature (e.g., reflux) than the original conditions.

    • Solvent: Screen a panel of solvents with varying polarities and coordinating abilities (see Table 1). The choice of solvent can profoundly affect reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states.[11][15]

    • Catalyst/Ligand: If applicable, screen different catalysts or ligands. Small changes to the ligand structure can have a large impact on reactivity and selectivity.[7]

    • Base/Acid: If a base or acid is used, screen different types (e.g., organic vs. inorganic base) and strengths. The base can influence everything from deprotonation equilibrium to the catalytic cycle itself.[16]

  • Concentration: If intermolecular side products are observed, implement high-dilution conditions as described in the FAQ.

SolventDielectric Constant (ε)Typical Outcome in SpirocyclizationRationale
Toluene2.4Often favors non-polar transition states.Non-coordinating, good for many organometallic reactions.
THF7.6Can coordinate to metal centers, modifying catalyst reactivity.A good starting point for many reaction types.
Dichloromethane (DCM)9.1Favors intramolecular cyclization in some acid-catalyzed systems.[14]A versatile, weakly coordinating polar solvent.
Acetonitrile (MeCN)37.5Can accelerate reactions involving charged intermediates.[12]Polar, aprotic; can stabilize cationic intermediates.
DMSO47Highly polar, can enhance nucleophilicity.[12]Strongly coordinating, excellent for dissolving polar substrates.

Table 1: A guide to solvent selection based on polarity and potential effects on spirocyclization reactions.

G cluster_troubleshoot Troubleshooting Path cluster_actions Corrective Actions start Initial Reaction (Low Yield) repro Is Result Reproducible? start->repro repro->start No (Check Setup) crude_analysis Analyze Crude Mixture (NMR, LC-MS) repro->crude_analysis Yes unreacted_sm Mainly Unreacted Starting Material crude_analysis->unreacted_sm side_products Mainly Side Products crude_analysis->side_products decomposition Product Decomposition crude_analysis->decomposition action_reactivity Increase Reactivity: - Higher Temp - Stronger Reagent - More Active Catalyst unreacted_sm->action_reactivity action_selectivity Improve Selectivity: - Lower Temp - Change Solvent/Ligand - High Dilution side_products->action_selectivity action_stability Improve Stability: - Lower Temp - Shorter Time - Milder Workup decomposition->action_stability optimized Optimized Yield action_reactivity->optimized action_selectivity->optimized action_stability->optimized

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.

Guide 2.2: Catalyst Deactivation - Diagnosis and Prevention

Catalyst deactivation is a frequent and frustrating cause of reaction failure, particularly in transition-metal-catalyzed processes.

  • Poisoning: Strong coordination of impurities (e.g., sulfur, water, phosphines from other reactions) to the metal center, blocking active sites. This is often irreversible.[9]

  • Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, physically blocking pores and active sites. This is common in reactions involving hydrocarbons at high temperatures.[9]

  • Sintering (Thermal Degradation): Agglomeration of metal nanoparticles on a support at high temperatures, leading to a loss of active surface area.[9]

  • Leaching: Dissolution of the active metal from the solid support into the reaction medium.

  • Color Change: A change in the reaction mixture's color can indicate a change in the catalyst's oxidation state or structure.

  • Reaction Profile: Monitor the reaction over time (e.g., by taking aliquots for GC or LC-MS analysis). If the reaction starts well but then stops, deactivation is highly likely.

  • Catalyst Filtration Test: For heterogeneous catalysts, if the reaction stops after filtering out the catalyst, it confirms the process is not mediated by leached, soluble species.

  • Substrate and Solvent Purification: The most effective preventative measure. Pass solvents through activated alumina and purify substrates meticulously.

  • Use of Additives/Scavengers: Sometimes, an additive can be used to remove a known poison from the reaction mixture.

  • Modify Reaction Conditions: Lowering the temperature can reduce sintering and coking.[13]

  • Ligand Modification: In some cases, a more robust ligand can protect the metal center from deactivating pathways. For example, bulky ligands can prevent the aggregation that leads to sintering.

G cluster_poisons Poisoning cluster_fouling Fouling / Coking cluster_sintering Sintering ActiveCat Active Catalyst Metal Center PoisonedCat Poisoned Catalyst (Blocked Site) ActiveCat:port->PoisonedCat FouledCat Fouled Catalyst (Blocked Pores) ActiveCat:port->FouledCat SinteredCat Sintered Catalyst (Reduced Surface Area) ActiveCat:port->SinteredCat Poison Impurity (S, H₂O) Poison->PoisonedCat Irreversible Binding Byproducts Polymeric Byproducts Byproducts->FouledCat Deposition Heat High Temperature Heat->SinteredCat Aggregation

Caption: Common mechanisms of catalyst deactivation in synthesis.

Part 3: Standardized Experimental Protocols

Protocol 3.1: General Procedure for Solvent Screening in a Spirocyclization Reaction

This protocol outlines a parallel approach to efficiently screen multiple solvents.

  • Preparation: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars). To each vial, add the catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., Xantphos, 10 mol%) if required.

  • Stock Solutions: Prepare a stock solution of your starting material in a volatile solvent (e.g., DCM). Prepare a separate stock solution for any other reagents (e.g., a base like K₃PO₄).

  • Solvent Addition: Remove the volatile solvent from the stock solutions under vacuum. To each vial, add 1.0 mL of the screening solvent (e.g., Toluene, THF, Dioxane, MeCN, DMSO).

  • Reagent Addition: Add the starting material and reagents to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion and relative product formation.

  • Work-up: Quench the reactions appropriately (e.g., with water), extract the product with a suitable organic solvent, dry, and concentrate.

  • Yield Determination: Determine the yield in the most promising solvents by ¹H NMR using an internal standard or by purification via column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Proceedings.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Chemical Science (RSC Publishing). (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study.
  • ResearchGate. (n.d.). Recent advances in the synthesis of heterocyclic spirocycles.
  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Stereoselective Spirocyclization.
  • SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles.
  • ResearchGate. (n.d.). Optimization for enantioselective synthesis.
  • Ball-Jones, N. R., Badillo, J., & Franz, A. K. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic and Biomolecular Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Spirocycle Formation.
  • Wikipedia. (n.d.). Solvent effects.
  • NIH. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • ACS Omega. (2023). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol.
  • ResearchGate. (2024). C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds.
  • Organic Letters - ACS Publications. (n.d.). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Catalysis Today. (1999).
  • ResearchGate. (n.d.). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol | Request PDF.
  • Gangishetty, S., & Foreman, K. (2022). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research, 3. [Link]

  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue.
  • PMC - NIH. (2023).
  • YouTube. (2020).
  • PubMed. (2023).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds.
  • ResearchGate. (n.d.). Catalytic Intramolecular Cyclization of Alkynyl Cyclic Acetals via Chemoselective Activation Leading to Phenanthrene Core | Request PDF.

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Technical Support Center: Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its storage, handling, and application in experimental workflows. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges, ensuring the integrity of your research.

Introduction to the Molecule's Stability Profile

This compound incorporates two key structural features that dictate its stability: a spirocyclic diamine core and a benzyl carbamate (Cbz or Z) protecting group. While spirocyclic scaffolds are often employed to enhance metabolic stability and introduce conformational rigidity, the carbamate linkage and the benzylic position are susceptible to specific chemical transformations.[1][2] The hydrochloride salt form generally enhances solubility and stability of the solid material.

This guide provides a proactive approach to troubleshooting, grounded in the fundamental principles of organic chemistry and insights from forced degradation studies, which are a standard practice in the pharmaceutical industry to establish degradation pathways and develop stability-indicating analytical methods.[3][4][5][6]

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to identify and resolve the issue.

Issue 1: Unexpected Impurities Detected by LC-MS or NMR After Storage in Solution.

Question: I dissolved this compound in a protic solvent (e.g., methanol, water) for my experiments. After a few days, I'm seeing new peaks in my analysis that suggest degradation. What could be happening and how can I prevent it?

Answer:

The most likely cause of degradation in protic solvents, especially if not strictly pH-controlled, is the hydrolysis of the benzyl carbamate group. This can occur under both acidic and basic conditions, although the mechanisms differ.

Potential Degradation Pathway: Hydrolysis

The carbamate linkage can be cleaved to yield the unprotected 2,7-diazaspiro[3.5]nonane, benzyl alcohol, and carbon dioxide.

Compound Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Degradants 2,7-diazaspiro[3.5]nonane + Benzyl Alcohol + CO2 Compound->Degradants  Hydrolysis (H+ or OH-)

Caption: Potential hydrolytic degradation of the parent compound.

Troubleshooting Steps:

  • pH Assessment: If your solvent is unbuffered, the dissolution of the hydrochloride salt can create a slightly acidic environment, which may promote slow hydrolysis over time. Conversely, if your reaction medium is basic, direct saponification of the carbamate can occur.[7][8]

  • Solvent Choice: If possible, prepare stock solutions in aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C).[9] Make fresh dilutions into your aqueous/protic reaction buffer immediately before use.

  • Buffer Selection: If the compound must be in an aqueous solution for an extended period, use a buffer to maintain a neutral pH (around 6.5-7.5) where the rate of hydrolysis is typically at a minimum.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of all potential degradation reactions.

Experimental Protocol: Rapid Solution Stability Check

  • Prepare a solution of your compound in the intended experimental solvent.

  • Immediately analyze a sample (t=0) by HPLC with UV and/or MS detection to establish a baseline purity profile.

  • Store the solution under the intended experimental conditions (e.g., room temperature, 4°C).

  • Analyze aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Compare the chromatograms to monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Issue 2: Loss of Compound Integrity During a Reaction Involving Reductive Amination or Other Reductive Steps.

Question: I am using this compound in a reaction that involves a reducing agent (e.g., H₂, Pd/C). My desired product is not forming, and I suspect my starting material is being consumed. What is the likely cause?

Answer:

The benzyl carbamate (Cbz) protecting group is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation. This is a common method for deprotection in organic synthesis.[10]

Potential Degradation Pathway: Reductive Cleavage (Debenzylation)

The benzyl C-O bond can be cleaved, resulting in the unprotected amine, toluene, and carbon dioxide.

Compound Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Degradants 2,7-diazaspiro[3.5]nonane + Toluene + CO2 Compound->Degradants  H2, Pd/C

Caption: Reductive cleavage of the Cbz group.

Troubleshooting Steps:

  • Choice of Reducing Agent: If your synthetic route allows, select a reducing agent that is less reactive towards the Cbz group. For example, for a reductive amination, you might consider using sodium triacetoxyborohydride (STAB), which is generally compatible with Cbz groups.

  • Orthogonal Protection Strategy: If reductive conditions are unavoidable, consider if a different protecting group for the diazaspiro nitrogen is more suitable for your overall synthetic plan.

  • Reaction Monitoring: If you must use conditions that could potentially cleave the Cbz group, monitor the reaction closely by TLC or LC-MS to minimize reaction time and potentially isolate the desired product before significant degradation of the starting material occurs.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid material should be stored in a tightly sealed container in a cool, dry place. Storage at 2-8°C is recommended.[2] Protect from moisture and light. Under these conditions, the compound is expected to be stable for years.

Q2: Is the compound sensitive to light?

A2: While there is no specific data on the photostability of this exact molecule, compounds with benzylic groups can be susceptible to photodegradation. As a general good laboratory practice, it is advisable to store both the solid and solutions in amber vials or otherwise protected from direct light. Photostability testing, as part of a forced degradation study, would involve exposing a solution of the compound to a controlled light source (e.g., UV and visible light) and monitoring for degradation.[3]

Q3: Can I use this compound in reactions with strong oxidizing agents?

A3: It is not recommended. The tertiary amine nitrogens in the diazaspiro core can be oxidized. Depending on the oxidant, the benzylic position could also be susceptible to oxidation. It is best to avoid strong oxidizing agents like permanganates, peroxides, or chromates.

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study systematically exposes the compound to harsh conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.[4][5][6]

Experimental Protocol: Forced Degradation Study

ConditionSuggested StressorRationale
Acidic Hydrolysis 0.1 M HCl at 60°CTo assess stability to low pH.
Basic Hydrolysis 0.1 M NaOH at 60°CTo assess stability to high pH and potential saponification.[11][12]
Oxidative Degradation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Solid and solution at 80°CTo determine thermal stability.
Photodegradation Solution exposed to UV/Vis light (ICH Q1B)To assess light sensitivity.

Workflow for Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidative Oxidation Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Analysis Analyze by HPLC-UV/MS at t=0 and subsequent time points Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize significant degradants Analysis->Characterization

Caption: Workflow for a forced degradation study.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health. [Link]

  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • HYDROLYSIS. Science Discussions. [Link]

  • Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]

  • Mechanisms of Ester hydrolysis. Science Discussions. [Link]

  • Mechanism of base-induced hydrolysis of carbamates. ResearchGate. [Link]

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate. [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

Sources

"preventing catalyst poisoning in Cbz deprotection"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Cbz Deprotection

Welcome to the Technical Support Center for Cbz deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize the palladium-catalyzed hydrogenolysis of the carbobenzyloxy (Cbz or Z) protecting group. While this is a robust and widely used transformation, catalyst poisoning can lead to sluggish or incomplete reactions, causing significant delays and consuming valuable resources.

As Senior Application Scientists, we have compiled this resource based on both established chemical principles and field-proven insights to help you navigate these challenges. This guide provides a structured approach to understanding, preventing, and troubleshooting catalyst poisoning in your Cbz deprotection reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter regarding catalyst poisoning during Cbz deprotection:

Q1: My Cbz deprotection reaction is very slow or has stalled completely. What is the most likely cause?

A sluggish or stalled reaction is a classic symptom of catalyst poisoning.[1][2] The palladium catalyst is highly susceptible to deactivation by certain functional groups or impurities present in the reaction mixture.[1][2][3] These "poisons" bind strongly to the active sites of the catalyst, preventing it from facilitating the desired hydrogenolysis.[4][5][6]

Q2: What are the most common catalyst poisons for palladium-catalyzed Cbz deprotection?

The most frequently encountered catalyst poisons include:

  • Sulfur-containing compounds: Thiols, thioethers (e.g., in methionine), thioacetals, and residual sulfur-containing reagents are notorious for poisoning palladium catalysts.[1][3][7][8]

  • Nitrogen-containing heterocycles and functional groups: While the product amine can be a reversible inhibitor, certain nitrogenous compounds like nitriles, nitro compounds, and some heterocycles can act as strong poisons.[9]

  • Phosphorus-containing compounds: Phosphines and phosphites can also deactivate the catalyst.[1]

  • Product Amine: The amine product of the deprotection can coordinate to the palladium catalyst, leading to product inhibition and a decrease in the reaction rate.[1][10]

Q3: How can I determine if my catalyst is poisoned?

A good first step is to monitor the reaction progress by TLC or LC-MS. If the reaction starts and then stops, poisoning is a strong possibility. Another diagnostic step is to add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a clear indication that the initial catalyst was deactivated.[11]

Q4: I suspect my starting material contains impurities that are poisoning the catalyst. What should I do?

Ensuring the high purity of your starting material is crucial.[10] If you suspect impurities, repurifying the Cbz-protected amine before the deprotection step is recommended. If the impurity is known, specific scavengers or pretreatment steps can be employed.

Q5: Are there any alternatives to catalytic hydrogenolysis if catalyst poisoning is unavoidable?

Yes, several alternative methods for Cbz deprotection exist for substrates that are incompatible with catalytic hydrogenolysis. These include:

  • Acid-mediated deprotection: Reagents like HBr in acetic acid or trifluoroacetic acid (TFA) can effectively cleave the Cbz group.[10][12][13]

  • Lewis acid-mediated deprotection: A combination of a Lewis acid like aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective.[10][14]

  • Nucleophilic cleavage: Reagents like 2-mercaptoethanol with a base can be used for sensitive substrates.[2][10][15]

In-Depth Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

This is the most common problem and is often directly linked to catalyst poisoning. The following troubleshooting guide will help you systematically address this issue.

Troubleshooting Flowchart for Slow or Incomplete Cbz Deprotection:

G start Reaction is Slow or Stalled check_catalyst Is the catalyst fresh and of high quality? start->check_catalyst use_fresh_catalyst Use a fresh batch of high-quality catalyst. check_catalyst->use_fresh_catalyst No check_poisons Does the substrate contain potential catalyst poisons (S, P, certain N-heterocycles)? check_catalyst->check_poisons Yes increase_loading Increase catalyst loading (e.g., to 20% w/w). success Problem Solved increase_loading->success use_fresh_catalyst->check_poisons scavengers Consider using a poison scavenger or pre-treating the starting material. check_poisons->scavengers Yes check_product_inhibition Is product inhibition a possibility? check_poisons->check_product_inhibition No alternative_methods Switch to an alternative deprotection method (acidolysis, etc.). scavengers->alternative_methods add_acid Add a weak acid (e.g., acetic acid) to protonate the product amine. check_product_inhibition->add_acid Yes check_hydrogen Is the hydrogen supply sufficient? check_product_inhibition->check_hydrogen No add_acid->success increase_pressure Increase hydrogen pressure. check_hydrogen->increase_pressure No check_solubility Is the substrate fully dissolved? check_hydrogen->check_solubility Yes increase_pressure->success check_solubility->increase_loading Yes change_solvent Screen different solvents or solvent mixtures. check_solubility->change_solvent No change_solvent->success

Caption: Troubleshooting flowchart for slow or incomplete Cbz deprotection.

Detailed Steps and Explanations:

  • Evaluate the Catalyst:

    • Action: Use a fresh batch of high-quality palladium on carbon (Pd/C).[10] Catalysts can lose activity over time due to oxidation or improper storage.

    • Rationale: An inactive catalyst is a common and easily remedied cause of reaction failure.

  • Increase Catalyst Loading:

    • Action: Increase the catalyst loading, for instance, from 10 mol% to 20 mol%.[10]

    • Rationale: If a low level of a catalyst poison is present, a higher catalyst loading can provide enough active sites to drive the reaction to completion.

  • Identify Potential Poisons:

    • Action: Carefully examine the structure of your substrate for any sulfur-containing functional groups (thiols, thioethers, etc.) or other potential poisons.[3][8]

    • Rationale: Identifying the source of poisoning is key to developing a targeted solution.

  • Mitigate Product Inhibition:

    • Action: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[10]

    • Rationale: The product amine can coordinate with the palladium catalyst, effectively inhibiting it.[1][10] A weak acid will protonate the amine, preventing this coordination and freeing up the catalyst's active sites.[1][16]

  • Consider a More Active Catalyst:

    • Action: For challenging substrates, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2][10]

    • Rationale: Pearlman's catalyst is often more effective for sterically hindered Cbz groups and can sometimes overcome low levels of catalyst poisoning.

Issue 2: My Substrate Contains Sulfur

Sulfur is a potent and often irreversible poison for palladium catalysts.[4][7][17] If your substrate contains a sulfur-containing functional group, standard catalytic hydrogenolysis is likely to fail.

Mechanism of Sulfur Poisoning:

G Pd Pd Active Site Poisoned_Pd Poisoned Pd Site (Strong Pd-S Bond) Pd->Poisoned_Pd Chemisorption Sulfur Sulfur Compound (e.g., Thiol) Sulfur->Poisoned_Pd

Sources

"alternative protecting groups for 2,7-diazaspiro[3.5]nonane synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,7-Diazaspiro[3.5]nonane Synthesis

A Guide to Alternative & Orthogonal Protecting Group Strategies

Welcome to the technical support center for the synthesis and functionalization of 2,7-diazaspiro[3.5]nonane. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of amine protecting groups in the successful synthesis of this valuable scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Q1: Why is protecting group selection so critical for the 2,7-diazaspiro[3.5]nonane scaffold?

The 2,7-diazaspiro[3.5]nonane core contains two secondary amine functionalities with different chemical environments: one on a four-membered azetidine ring and the other on a six-membered piperidine ring. This inherent difference in reactivity, combined with the potential for undesired side reactions (such as di-alkylation or polymerization), makes a robust protecting group strategy essential for achieving selective functionalization and high yields.[1] The choice of protecting groups dictates which nitrogen can be modified, the types of reactions that can be performed on other parts of the molecule, and the ultimate ease of final deprotection.[2][3]

Q2: What are the most common protecting groups for this scaffold and what are their primary limitations?

The most prevalent protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[4][5]

  • Boc Group: Favored for its stability under a wide range of non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or HCl.[6]

    • Limitation: The harsh acidic conditions required for deprotection can inadvertently cleave other acid-sensitive groups within a complex molecule, limiting its utility in multi-step syntheses.[6]

  • Cbz Group: Stable to both acidic and basic conditions, offering a broad reaction window.[6] It is typically removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[7]

    • Limitation: Catalytic hydrogenolysis is incompatible with molecules containing reducible functional groups, such as alkenes, alkynes, or certain aromatic heterocycles. The catalyst can also be poisoned by sulfur-containing compounds.[6]

Q3: What does "orthogonal protection" mean in the context of 2,7-diazaspiro[3.5]nonane?

Orthogonal protection is a powerful strategy that involves using multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents that do not affect the others.[3][8] For 2,7-diazaspiro[3.5]nonane, this allows for the selective deprotection and subsequent reaction of one nitrogen atom while the other remains protected. For example, one could protect the N2 position with a Boc group (acid-labile) and the N7 position with an Alloc group (removed by Pd(0)), enabling precise, stepwise functionalization of the scaffold.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Incomplete or failed Boc deprotection on a complex substrate.
  • Symptoms: LC-MS or TLC analysis shows a significant amount of starting material remaining even after prolonged exposure to TFA or HCl.

  • Probable Cause: Steric hindrance around the Boc-protected nitrogen can slow down the rate of acidolysis. In some cases, the substrate may have poor solubility in the reaction solvent, or the acid may be consumed by other basic functionalities in the molecule.

  • Solutions:

    • Increase Temperature: Gently warming the reaction (e.g., to 40 °C) can often accelerate slow deprotections. Use with caution to avoid side reactions.

    • Change Solvent System: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are known to facilitate Boc deprotection, even under thermal conditions without strong acid.[9]

    • Use an Alternative Acid: Consider using HCl in a different solvent (e.g., 4M HCl in dioxane) or trimethylsilyl iodide (TMSI) for particularly stubborn cases, though the latter is very reactive and requires careful handling.

    • Switch to a More Labile Protecting Group: For future syntheses, if acid sensitivity is a recurring issue, consider a protecting group that can be removed under non-acidic conditions.

Issue 2: During Cbz deprotection by hydrogenolysis, my catalyst seems inactive or the reaction stalls.
  • Symptoms: Hydrogen uptake ceases, and analysis shows a mixture of starting material and product. The reaction does not proceed to completion.

  • Probable Cause: The palladium catalyst is likely poisoned. Sulfur-containing compounds, certain nitrogen heterocyles, or impurities from previous steps can irreversibly bind to the catalyst surface, rendering it inactive. The substrate itself may also be acting as a ligand.

  • Solutions:

    • Purify the Substrate: Ensure the Cbz-protected intermediate is highly pure before attempting hydrogenolysis. A simple filtration through a plug of silica gel can sometimes remove catalyst poisons.

    • Increase Catalyst Loading: While not ideal, increasing the weight percentage of the Pd/C catalyst can sometimes overcome minor poisoning issues.

    • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C and can be more effective for cleaving Cbz groups, especially from sterically hindered or electron-rich amines.

    • Consider an Alternative Deprotection: If hydrogenolysis is not feasible, Cbz groups can also be removed under strongly acidic conditions (HBr in acetic acid) or with certain Lewis acids, though this sacrifices the mildness of the procedure.[7]

Issue 3: I need to perform a reaction under acidic conditions, but my final target is sensitive to acid. How do I choose a protecting group?
  • Symptoms: You need to protect the diamine, perform a reaction like a ketal hydrolysis, and then deprotect the amine without damaging the final product. A standard Boc group is not viable.

  • Probable Cause: This is a classic synthetic strategy problem requiring an orthogonal protecting group that is stable to acid.

  • Solution: The allyloxycarbonyl (Alloc) group is an excellent alternative.

    • Stability: It is stable to the acidic (TFA, HCl) and basic (piperidine, NaOH) conditions commonly used for Boc and Fmoc group removal, respectively.

    • Deprotection: It is selectively removed under very mild, neutral conditions using a palladium(0) catalyst (like Pd(PPh₃)₄) in the presence of a scavenger such as dimethylbarbituric acid or phenylsilane. This allows you to perform your acid-catalyzed reaction and then gently unmask the amine in a later step.

Alternative Protecting Group Comparison

For syntheses requiring conditions incompatible with Boc or Cbz groups, several alternatives offer unique advantages.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey AdvantagesCommon Issues
Boc (tert-butoxycarbonyl)Boc-N<(Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., DCM, Dioxane)Strong acid (TFA in DCM; HCl in Dioxane)[6]High stability to base and nucleophiles; robust.Harsh acid removal limits compatibility with acid-sensitive groups.
Cbz (benzyloxycarbonyl)Cbz-N<Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)H₂, Pd/C (Catalytic Hydrogenolysis)[7]Stable to acid and base; mild, neutral deprotection.Incompatible with reducible groups (alkenes, alkynes); catalyst poisoning.[6]
Alloc (allyloxycarbonyl)Alloc-N<Alloc-Cl, base (e.g., Pyridine, Et₃N), solvent (e.g., DCM)Pd(PPh₃)₄, scavenger (e.g., PhSiH₃), DCMOrthogonal to Boc and Fmoc; very mild deprotection.Palladium catalyst can be expensive and air-sensitive.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-N<Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Base (e.g., 20% Piperidine in DMF)Orthogonal to Boc and Cbz; mild deprotection.Labile to many amine bases; not suitable for reactions requiring basic conditions.

Experimental Protocols & Workflows

Protocol 1: Selective Mono-Boc Protection of 2,7-Diazaspiro[3.5]nonane

Achieving selective mono-protection of a diamine can be challenging, often yielding a mixture of mono-, di-, and unprotected species.[10] A carefully controlled procedure is necessary.

  • Setup: Dissolve 2,7-diazaspiro[3.5]nonane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in the same solvent. Add this solution dropwise to the cooled diamine solution over 1-2 hours using an addition funnel. The slow addition and slight sub-stoichiometric amount of (Boc)₂O are crucial to minimize di-protection.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of starting material and the formation of the mono- and di-protected products.

  • Workup & Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired mono-Boc product from the di-Boc byproduct and any unreacted starting material.

Diagram: Orthogonal Deprotection Strategy

This workflow illustrates how an orthogonally protected 2,7-diazaspiro[3.5]nonane allows for sequential, selective functionalization.

G A 2,7-Diazaspiro[3.5]nonane (N2-Boc, N7-Alloc) B Step 1: Alloc Deprotection (Pd(PPh₃)₄, Scavenger) A->B C N2-Boc, N7-H Intermediate B->C D Step 2: Functionalize N7 (e.g., Alkylation, Acylation) C->D E N2-Boc, N7-R¹ Intermediate D->E F Step 3: Boc Deprotection (TFA / DCM) E->F G N2-H, N7-R¹ Intermediate F->G H Step 4: Functionalize N2 (e.g., Reductive Amination) G->H I Final Product (N2-R², N7-R¹) H->I

Caption: Workflow for sequential functionalization using orthogonal protection.

Diagram: Protecting Group Selection Guide

This decision tree helps guide the choice of protecting group based on downstream synthetic requirements.

G Start Start: Need to Protect a Nitrogen? Q1 Are downstream steps acid-sensitive? Start->Q1 Q2 Are downstream steps base-sensitive? Q1->Q2 Yes Boc Use Boc Group (Deprotect with Acid) Q1->Boc No Q3 Are reducible groups (e.g., alkenes) present? Q2->Q3 Yes Fmoc Use Fmoc Group (Deprotect with Base) Q2->Fmoc No Alloc Use Alloc Group (Deprotect with Pd(0)) Q3->Alloc Yes Cbz Use Cbz Group (Deprotect with H₂/Pd) Q3->Cbz No

Caption: Decision tree for selecting a suitable N-protecting group.

References

  • Vertex AI Search. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Glen Research. Deprotection Guide.
  • University of Bristol.
  • Baran Group, Scripps Research. Protecting Groups.
  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • National Institutes of Health. Oligonucleotide synthesis under mild deprotection conditions.
  • ResearchGate.
  • BenchChem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • BenchChem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Master Organic Chemistry.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Selvita. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.

Sources

Technical Support Center: Improving the Solubility of Spirocyclic Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the solubility of spirocyclic compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols.

Introduction: The Spirocyclic Solubility Conundrum

Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their ability to enhance potency, selectivity, and pharmacokinetic properties by providing a rigid, three-dimensional structure.[1][2][3] This three-dimensionality, conferred by the shared spiro-atom linking two rings, often leads to an increased fraction of sp3-hybridized carbons (Fsp3).[4] While a higher Fsp3 count generally correlates with improved physicochemical properties like solubility, the inherent rigidity and often complex topology of spirocycles can present significant solubility challenges in aqueous assay buffers.[2][4][5]

Poor aqueous solubility is a major hurdle in drug discovery, leading to underestimated biological activity, unreliable structure-activity relationships (SAR), and discrepancies between different assay formats.[6][7][8] This guide provides a structured approach to diagnosing and overcoming these solubility issues, ensuring the generation of accurate and reproducible data in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my spirocyclic compounds consistently showing low solubility in aqueous assay buffers, even with initial dissolution in DMSO?

A: This is a common and critical issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, the transition from a high-concentration DMSO stock to a predominantly aqueous assay buffer can trigger precipitation.[6][7] This phenomenon, often referred to as "DMSO shock," occurs because the compound's solubility in the final assay medium is much lower than in the initial DMSO stock. Spirocyclic compounds, due to their rigid and often lipophilic nature, can be particularly susceptible to this.

Causality: The problem lies in the difference between kinetic and thermodynamic solubility.[9][10][11] When you dilute your DMSO stock into the buffer, you are creating a supersaturated solution. The kinetic solubility is the concentration that remains in solution during the timeframe of your experiment.[10][11][12] However, over time, this supersaturated state is unstable and will tend to equilibrate to the lower, more stable thermodynamic solubility, resulting in precipitation.[9][10][12]

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[13] However, for some enzyme assays, higher concentrations may be tolerable.[6][14] Determine the maximum tolerable DMSO concentration for your specific assay and ensure your serial dilutions from the stock do not exceed this.

  • Modify the Dilution Protocol: Instead of a single large dilution step, consider a serial dilution approach in a mixed solvent system (e.g., DMSO/water) before the final addition to the assay buffer. This can help to gradually decrease the solvent strength and reduce the shock of rapid precipitation.[6]

  • Assess Kinetic vs. Thermodynamic Solubility: Perform a formal solubility assessment to understand the behavior of your compound over time. This will help you determine if the precipitation is immediate or occurs over the course of your assay incubation.

Q2: I'm observing inconsistent results and poor reproducibility in my assays. Could this be related to solubility?

A: Absolutely. Poor solubility is a primary cause of variable and unreliable biological data.[6][7][8] If a compound is not fully dissolved at the tested concentrations, the actual concentration of the compound interacting with the biological target is unknown and likely much lower than intended.

Causality: Precipitated compound particles can lead to several issues:

  • Inaccurate Concentration: The effective concentration of the drug in solution is lower than the nominal concentration, leading to an underestimation of potency (e.g., inflated IC50 values).[6][7]

  • Assay Interference: Solid particles can interfere with assay detection methods, such as light scattering in optical assays or by adsorbing assay reagents.

  • Non-specific Activity: Aggregates of poorly soluble compounds can sometimes lead to false-positive results through non-specific interactions with proteins or other assay components.

Troubleshooting Workflow:

A Inconsistent Assay Results B Visually Inspect for Precipitation (Cloudiness, Particles) A->B C Perform Kinetic Solubility Assay (e.g., Nephelometry) B->C If precipitation is suspected D Compound is Soluble at Test Concentrations C->D No precipitate detected E Compound Precipitates at Test Concentrations C->E Precipitate detected F Investigate Other Assay Variables (Reagents, Timing, etc.) D->F G Implement Solubilization Strategy E->G A Initial Solubility Issue Identified B Determine Max Tolerable Co-solvent % in Assay A->B C Screen Co-solvents for Solubility Enhancement (within tolerable %) B->C D Solubility Improved? C->D E Validate Assay with New Buffer Conditions D->E Yes G Consider Alternative Strategy (e.g., Cyclodextrins, ASDs) D->G No F Proceed with Screen E->F

Caption: Decision-making process for co-solvent selection.

Guide 3: Leveraging Amorphous Solid Dispersions (ASDs)

For challenging compounds in later-stage development, ASDs offer a powerful solution. [15][16][17][18]An ASD is a molecular mixture of a drug and a polymer carrier, where the drug is in a high-energy, amorphous state. [15][17]This amorphous form dissolves more readily than the stable crystalline form, leading to a supersaturated solution that can enhance bioavailability. [18][19]

  • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS) that is miscible with your compound and can stabilize the amorphous form.

  • Preparation: ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion. [18]3. Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Perform dissolution studies to demonstrate the enhanced solubility and supersaturation compared to the crystalline compound.

This approach is more resource-intensive but can be invaluable for advancing promising but poorly soluble spirocyclic drug candidates.

References

  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368. [Link]

  • Al-Hammami, M. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [Link]

  • Caron, S. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Singh, A. Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Technobis Crystallization Systems. Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. [Link]

  • Catalent. Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Catalent. [Link]

  • Serán BioScience. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]

  • Vitale, C. Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • MDPI. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. MDPI. [Link]

  • Pharmaceutical Technology. Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • S, S. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Patel, J. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Creative Biolabs. Solubility Assessment Service. Creative Biolabs. [Link]

  • V, V. Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • National Institutes of Health. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]

  • ResearchGate. Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... ResearchGate. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • ResearchGate. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • ResearchGate. Co-solvent and Complexation Systems. ResearchGate. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. Discovery and Characterization of Novel Solubilizing Excipients via High Throughput Methods. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds that confer three-dimensional complexity is paramount for accessing new chemical space and improving pharmacological properties. Azaspirocycles, particularly the 2,7-diazaspiro[3.5]nonane framework, have emerged as valuable building blocks due to their rigid, yet tunable, structures. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, a key intermediate in the synthesis of various bioactive molecules.

Through a detailed examination of its predicted ¹H and ¹³C NMR spectra, we will explore the nuances of signal assignment for this spirocyclic system. Furthermore, we will present a comparative analysis with its widely used tert-butyl (Boc) protected analog, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, and a structurally distinct alternative, Benzyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, to highlight the key spectral differences that arise from variations in the protecting group and the core spirocyclic structure. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation of these complex molecular architectures.

The Critical Role of NMR in Characterizing Spirocyclic Scaffolds

The unique architecture of spirocyclic compounds, characterized by two rings sharing a single carbon atom (the spiro center), presents a distinct challenge for structural analysis. The fixed spatial orientation of the atoms in these systems leads to complex and often overlapping signals in their NMR spectra. Therefore, a thorough understanding of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques is essential for the definitive assignment of all protons and carbons, and consequently, for confirming the identity and purity of the synthesized compound.

Predicted NMR Analysis of this compound

Predicted ¹H NMR Spectrum:

The proton NMR spectrum is expected to exhibit distinct signals for the benzyl group protons, the benzylic methylene protons, and the protons of the diazaspiro[3.5]nonane core.

  • Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.45 ppm, integrating to 5 protons, is anticipated for the phenyl ring of the benzyl group.

  • Benzylic Protons (CH₂-Ph): A singlet at approximately δ 5.15 ppm, integrating to 2 protons, corresponds to the methylene protons of the benzyl group.

  • Diazaspiro[3.5]nonane Protons: The protons on the four- and six-membered rings of the spirocyclic core will appear as multiplets in the aliphatic region. The presence of the electron-withdrawing carbamate group and the protonated amine will cause a general downfield shift of the adjacent protons. The protons on the carbons alpha to the nitrogen atoms are expected to be the most deshielded.

Predicted ¹³C NMR Spectrum:

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate around δ 155-157 ppm.

  • Aromatic Carbons (C₆H₅): The carbons of the phenyl ring will appear in the range of δ 127-137 ppm.

  • Benzylic Carbon (CH₂-Ph): The benzylic carbon is predicted to be around δ 67 ppm.

  • Spiro Center: The quaternary spiro carbon is a key diagnostic signal and is expected to appear in the range of δ 35-45 ppm.

  • Diazaspiro[3.5]nonane Carbons: The remaining methylene carbons of the spirocyclic core will resonate in the aliphatic region, with those adjacent to the nitrogen atoms appearing further downfield.

Comparative NMR Analysis of Alternative Scaffolds

To provide a practical context for the analysis of the title compound, we will now examine the experimental NMR data of two relevant alternatives.

Alternative 1: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

This analog differs from the title compound only in the nature of the N-protecting group, with a tert-butyl (Boc) group replacing the benzyl (Cbz) group. This seemingly minor change has a discernible impact on the NMR spectra.

¹H and ¹³C NMR Data for tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate:

Assignment Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm)
tert-Butyl (CH₃)₃1.45 (s, 9H)28.5
tert-Butyl (C)-79.5
Carbamate (C=O)-154.8
Spiro[3.5]nonane CH₂1.70-1.90 (m), 2.70-2.90 (m), 3.40-3.60 (m)Aliphatic region

Key Spectral Differences:

  • The most obvious difference is the presence of a sharp singlet at approximately δ 1.45 ppm in the ¹H NMR spectrum, integrating to nine protons, which is characteristic of the tert-butyl group.

  • In the ¹³C NMR spectrum, the Boc group introduces two new signals: one around δ 28.5 ppm for the three equivalent methyl carbons and another around δ 79.5 ppm for the quaternary carbon.

  • The absence of the aromatic and benzylic signals seen in the Cbz-protected compound simplifies the downfield region of the spectra.

Alternative 2: Benzyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

This alternative presents a different spirocyclic core, a [3.3] system instead of a [3.5] system. This structural change significantly alters the strain and symmetry of the molecule, which is reflected in the NMR spectra.

¹H and ¹³C NMR Data for Benzyl 1,6-diazaspiro[3.3]heptane-6-carboxylate:

Assignment Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm)
Aromatic (C₆H₅)7.30-7.40 (m, 5H)127.8, 128.2, 136.8
Benzylic (CH₂)5.12 (s, 2H)66.9
Carbamate (C=O)-156.2
Spiro[3.3]heptane CH₂3.80-4.20 (m)Aliphatic region

Key Spectral Differences:

  • The chemical shifts of the protons on the spirocyclic core of the [3.3] system are expected to be in a different region compared to the [3.5] system due to the altered ring strain and geometry.

  • The symmetry of the [3.3] system might lead to fewer and sharper signals for the ring protons compared to the less symmetrical [3.5] system, depending on the conformation.

Quantitative Comparison of Key NMR Data

Compound Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm)
This compound (Predicted) 7.30-7.45 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂-Ph)155-157 (C=O), 127-137 (Ar-C), 67 (CH₂-Ph), 35-45 (Spiro-C)
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 1.45 (s, 9H, t-Bu)154.8 (C=O), 79.5 (t-Bu C), 28.5 (t-Bu CH₃)
Benzyl 1,6-diazaspiro[3.3]heptane-6-carboxylate 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂-Ph)156.2 (C=O), 127-137 (Ar-C), 66.9 (CH₂-Ph)

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Weigh 5-10 mg of the compound accurately into a clean, dry vial. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. For hydrochloride salts, DMSO-d₆ or D₂O are often preferred for their ability to dissolve polar compounds. c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion. b. For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio. c. For ¹³C NMR, a proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm is generally appropriate. d. If signal assignment is ambiguous, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed.

NMR Data Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel diazaspirocycle using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A 1D ¹H NMR D Identify Functional Groups (Aromatics, Carbonyls, etc.) A->D B 1D ¹³C NMR B->D C 2D NMR (COSY, HSQC, HMBC) E Determine Proton Connectivity (COSY) C->E F Assign Directly Bonded C-H (HSQC) C->F G Establish Long-Range C-H Correlations (HMBC) C->G H Assemble Molecular Fragments D->H E->H F->H G->H I Final Structure Elucidation H->I

Caption: Workflow for structural elucidation using NMR spectroscopy.

Conclusion

The NMR analysis of diazaspiro[3.5]nonane derivatives is a powerful tool for their structural characterization. While the lack of publicly available experimental data for this compound necessitates a predictive approach, a comparative analysis with its Boc-protected analog and the isomeric diazaspiro[3.3]heptane system provides valuable insights into the key spectral features that define these important scaffolds. A systematic approach, combining one- and two-dimensional NMR techniques, is essential for the unambiguous assignment of all signals and the confirmation of the molecular structure, which is a critical step in the advancement of drug discovery programs utilizing these versatile building blocks.

References

  • Note: As specific experimental data for the title compound was not found in the public domain, the references provided are for related compounds and general NMR principles.

A Comparative Guide to the Mass Spectrometry Characterization of 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold is a unique three-dimensional structure featuring a four-membered azetidine ring and a six-membered piperidine ring sharing a single spirocyclic carbon atom. This sp³-rich architecture offers a distinct advantage in medicinal chemistry, providing novel vectors for substituent placement and moving away from the flat, two-dimensional structures that have historically dominated small-molecule drug discovery. As researchers explore this scaffold for new therapeutic agents, its precise and unambiguous characterization is paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for confirming molecular identity, elucidating structure, and quantifying these derivatives in complex biological matrices.[1]

This guide provides an in-depth comparison of the primary mass spectrometry workflows used for the characterization of 2,7-diazaspiro[3.5]nonane derivatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the causality behind experimental choices, compare their performance with supporting data, and provide actionable protocols for researchers in the field.

Comparing Ionization Techniques: The Choice Between "Soft" and "Hard" Ionization

The selection of an appropriate ionization technique is the most critical decision in developing a robust MS method. The physicochemical properties of the 2,7-diazaspiro[3.5]nonane core—namely the presence of two basic nitrogen atoms—largely dictate the optimal approach.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that gently transfers ions from solution into the gas phase.[2] For 2,7-diazaspiro[3.5]nonane derivatives, which are typically polar and non-volatile, ESI is the premier choice, especially when coupled with liquid chromatography. In the positive ion mode, the two nitrogen atoms are readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺. The softness of the technique ensures that this molecular ion remains intact with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and quantitative studies where the precursor ion's stability is key.[3]

  • Electron Ionization (EI): This is a "hard" ionization technique primarily used with Gas Chromatography (GC). It bombards the analyte with high-energy electrons (typically 70 eV), causing not only ionization but also extensive and reproducible fragmentation.[4] While this provides a detailed fragmentation "fingerprint" that is excellent for structural elucidation and library matching, it presents challenges. Firstly, the analyte must be sufficiently volatile and thermally stable to pass through the GC system, which may require chemical derivatization for more complex 2,7-diazaspiro[3.5]nonane derivatives.[5] Secondly, the molecular ion peak (M⁺•) may be weak or entirely absent, complicating the initial identification of the molecular weight.[6]

Comparative Summary of Ionization Techniques
FeatureLiquid Chromatography-Electrospray Ionization (LC-ESI-MS)Gas Chromatography-Electron Ionization (GC-EI-MS)
Principle Soft Ionization; transfer of solution-phase ions to gas phase.Hard Ionization; high-energy electron bombardment.
Analyte Suitability Polar, non-volatile, thermally labile compounds. Excellent for this scaffold.Volatile and thermally stable compounds. May require derivatization.
Typical Parent Ion Protonated Molecule [M+H]⁺ (strong signal).Molecular Ion M⁺• (often weak or absent).
Fragmentation Minimal in-source; controlled fragmentation via MS/MS (CID).Extensive and reproducible fragmentation in the source.
Primary Application Quantitative bioanalysis, molecular weight confirmation.[7][8]Structural elucidation, library identification.
Sensitivity Generally very high, especially in MRM mode.[3]High, but depends on the stability of fragment ions.

Fragmentation Analysis: Decoding the Structure

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of novel derivatives. The fragmentation patterns observed are directly related to the underlying chemical structure and the ionization method used.

ESI with Collision-Induced Dissociation (CID)

In a typical LC-MS/MS experiment, the [M+H]⁺ ion is selected in the first quadrupole and fragmented by collision with an inert gas (e.g., argon) in the collision cell. The resulting product ions are then analyzed in the third quadrupole. For a generic N-substituted 2,7-diazaspiro[3.5]nonane, the fragmentation is driven by the protonated amine groups.

Key fragmentation pathways include:

  • Ring Opening of the Azetidine Ring: The four-membered azetidine ring is significantly more strained than the six-membered piperidine ring. Cleavage of the C-N or C-C bonds within this ring is a highly favorable pathway.

  • Loss of Substituents: Cleavage of the bond alpha to the nitrogen atoms, leading to the loss of substituents (R1 or R2), is a common pathway for amines.

  • Charge-Remote Fragmentation: If the substituents are long alkyl chains, fragmentation can occur along the chain.[9]

cluster_workflow ESI-MS/MS Fragmentation Workflow M [M+H]⁺ Precursor Ion Frag1 Loss of R1 (α-cleavage at N7) M->Frag1 CID Frag2 Azetidine Ring Opening M->Frag2 CID Frag3 Piperidine Ring Opening M->Frag3 CID Prod1 Product Ion 1 Frag1->Prod1 Prod2 Product Ion 2 Frag2->Prod2 Prod3 Product Ion 3 Frag3->Prod3

Caption: Predicted ESI-MS/MS fragmentation pathways for 2,7-diazaspiro[3.5]nonane derivatives.

Electron Ionization (EI) Fragmentation

EI fragmentation is more energetic and follows well-established rules for amines. The initial ionization event creates a radical cation M⁺•.

Key fragmentation pathways include:

  • Alpha-Cleavage: The most dominant fragmentation pathway for amines. A C-C bond adjacent to a nitrogen atom breaks, leading to the formation of a stable iminium cation. This will result in characteristic losses depending on the substitution pattern around the spirocenter.

  • Ring Cleavage: The molecular ion can undergo ring cleavage, particularly initiated at the strained azetidine ring, followed by further fragmentation. The resulting fragment clusters are often separated by 14 mass units, corresponding to the loss of CH₂ groups.[6]

cluster_workflow GC-EI-MS Fragmentation Workflow M M⁺• Molecular Ion Frag1 α-Cleavage at N2 M->Frag1 Frag2 α-Cleavage at N7 M->Frag2 Frag3 Ring Fission M->Frag3 Prod1 Iminium Cation 1 Frag1->Prod1 Prod2 Iminium Cation 2 Frag2->Prod2 Prod3 Various Fragments Frag3->Prod3

Caption: Common EI fragmentation pathways for amine-containing heterocyclic compounds.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the analysis of 2,7-diazaspiro[3.5]nonane derivatives. Optimization will be required based on the specific properties of each analog.

Protocol 1: LC-MS/MS for Quantitative Bioanalysis

This method is designed for high-sensitivity quantification in biological matrices like plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Determine the specific precursor [M+H]⁺ to product ion transitions and optimize collision energy for each analyte and internal standard.

Protocol 2: GC-MS for Structural Confirmation

This method is suited for the initial identification and purity assessment of synthesized, non-polar derivatives.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions as needed to achieve a final concentration of ~10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: HP-5ms or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless (for higher sensitivity) or Split (10:1) for more concentrated samples.

    • Oven Program: Hold at 60°C for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.[11]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Conclusion and Recommendations

The mass spectrometric characterization of 2,7-diazaspiro[3.5]nonane derivatives is a critical step in their development as therapeutic agents. The choice between LC-ESI-MS/MS and GC-EI-MS should be guided by the analytical objective.

  • For quantitative bioanalysis, pharmacokinetic studies, and routine screening in drug development, LC-ESI-MS/MS is the undisputed gold standard.[7][8][12] Its superior sensitivity, robustness, and applicability to polar, non-volatile molecules make it perfectly suited for analyzing these compounds in complex biological fluids.

  • For initial structural confirmation of novel synthetic derivatives , GC-EI-MS provides an invaluable orthogonal technique. The rich, reproducible fragmentation patterns can offer deep structural insights, provided the analyte is sufficiently volatile and thermally stable.

Ultimately, a comprehensive characterization strategy will leverage both techniques. LC-MS/MS confirms the molecular weight and provides a robust platform for quantification, while GC-MS can offer complementary data to solidify the structural assignment of the novel spirocyclic scaffold.

References

  • Sprecher, S., & Räuber, C. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available at: [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Bioanalysis Zone. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Chemistry Department. Available at: [Link]

  • Frontiers in Chemistry. (2019). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers Media. Available at: [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available at: [Link]

  • ResearchGate. (2012). LC-MS in drug bioanalysis. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Novel 2,7-Diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality offers a compelling alternative to traditional flat, aromatic rings, providing a powerful tool to "escape from flatland" and optimize drug-like properties.[1] As a conformationally restricted bioisostere of piperazine, this spirocycle can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical characteristics such as solubility.[2] This guide provides a comparative framework for the structural elucidation of novel 2,7-diazaspiro[3.5]nonane derivatives using single-crystal X-ray crystallography. We will dissect the critical stages of the crystallographic workflow—from rational synthesis and crystallization to data collection and structural analysis—offering both field-proven protocols and the expert rationale behind key experimental decisions.

The Structural Significance of the 2,7-Diazaspiro[3.5]nonane Core

The unique topology of the 2,7-diazaspiro[3.5]nonane core, which features a four-membered azetidine ring fused spirocyclically to a six-membered piperidine ring, imparts significant conformational rigidity. This rigidity is a double-edged sword: it can lock a molecule into a bioactive conformation, thereby increasing potency, but it also presents challenges in obtaining high-quality single crystals suitable for diffraction studies.[2][3]

Understanding the intrinsic conformational preferences is the first step in any crystallographic campaign. The piperidine ring typically adopts a stable chair conformation, while the azetidine ring is puckered.[4] The relative orientation of substituents on the two nitrogen atoms dictates the overall molecular shape and the potential for intermolecular interactions, which are the cornerstone of crystal lattice formation.

Caption: Core structure and key conformational attributes of the 2,7-diazaspiro[3.5]nonane scaffold.

A Comparative Framework for Crystallographic Data

Obtaining high-resolution crystallographic data is the ultimate goal for validating molecular structure and understanding its three-dimensional properties. Below, we present a comparative table. It features data for a known parent compound, 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride[5], and provides an illustrative comparison with two hypothetical, yet representative, novel derivatives that a drug discovery program might generate.

Rationale for Comparison:

  • Derivative A (Bulky Aromatic Substituent): Represents a common strategy where the scaffold is linked to a larger pharmacophore. The introduction of a bulky, rigid group is expected to significantly alter the unit cell parameters and potentially favor a more ordered, higher-symmetry space group due to predictable π-stacking interactions.

  • Derivative B (Boc-Protected Amine): Represents a synthetic intermediate. The flexible, greasy tert-butoxycarbonyl (Boc) group often hinders crystallization. If crystals are obtained, they may exhibit lower resolution and potentially disorder in the Boc group, complicating structural refinement. This is a common challenge in medicinal chemistry.[6]

Table 1: Comparative Crystallographic Data

Parameter Parent Dihydrochloride[5] Derivative A (Hypothetical) Derivative B (Hypothetical) Expert Rationale for Differences
Formula C₈H₁₈Cl₂N₂ C₁₈H₂₄N₂O₂ C₁₂H₂₂N₂O₂ Reflects the addition of different functional groups.
Crystal System Monoclinic Orthorhombic Monoclinic Bulky, symmetric groups (Deriv. A) can promote higher symmetry systems. Flexible groups (Deriv. B) often lead to lower symmetry.
Space Group P2₁/c P2₁2₁2₁ P2₁/c P2₁/c is very common for small molecules. The chiral, non-centrosymmetric P2₁2₁2₁ is plausible for a chiral derivative that packs efficiently.
a (Å) 8.5 - 9.5 10.0 - 12.0 12.0 - 14.0 Unit cell dimensions increase to accommodate larger substituents.
b (Å) 10.0 - 11.0 14.0 - 16.0 8.0 - 10.0 Changes are dictated by the specific shape and packing of the new molecule.
c (Å) 11.0 - 12.0 18.0 - 20.0 13.0 - 15.0 A significant increase in one dimension (Deriv. A) can suggest molecular stacking.
**β (°) ** 95 - 105 90 100 - 110 Orthorhombic systems have 90° angles by definition. Monoclinic angles vary.
Volume (ų) ~1000 ~2500 ~1500 Cell volume scales with molecular volume.
Resolution (Å) 1.10 0.95 1.50 Well-ordered crystals of rigid molecules (Deriv. A) often diffract to higher resolution. Flexible groups (Deriv. B) can introduce disorder, lowering resolution.

| R-factor | 0.04 | 0.035 | 0.07 | A lower R-factor indicates a better fit between the model and the experimental data. Higher values (Deriv. B) can indicate disorder or lower data quality. |

The Crystallographic Workflow: From Synthesis to Structure

A successful crystallographic analysis is not an isolated event but the culmination of a systematic, multi-step process. Each stage must be optimized to yield a positive outcome in the next.

S Step 1: Rational Synthesis & Purification C Step 2: Crystallization Screening & Optimization S->C High Purity (>98%) is essential D Step 3: X-ray Diffraction Data Collection C->D Single, defect-free crystal selected P Step 4: Data Processing & Structure Solution D->P Diffraction images (raw data) R Step 5: Structural Refinement & Validation P->R Initial electron density map R->S Feedback loop: Poor structure may require resynthesis/derivatization

Caption: The iterative workflow for obtaining a high-quality crystal structure.

Experimental Protocol: Synthesis of a 2,7-Diazaspiro[3.5]nonane Precursor

High chemical and isomeric purity is a non-negotiable prerequisite for successful crystallization. The following is a representative protocol adapted from established literature for producing the core scaffold.[7]

Objective: To synthesize a protected 2,7-diazaspiro[3.5]nonane suitable for further functionalization or direct crystallization attempts.

Methodology:

  • Reaction Setup: To a solution of a suitable starting material, such as a di-substituted piperidine, in an appropriate solvent like N,N-Dimethylformamide (DMF), add an acid-binding agent (e.g., anhydrous potassium carbonate).[7]

  • Cyclization: Under an inert atmosphere (e.g., nitrogen or argon), add the cyclizing agent (e.g., an electrophile like bis(2-chloroethyl) ether for an oxa-diazaspiro analog, or a related bis-electrophile for the parent scaffold) dropwise at room temperature.[7] The use of an acid scavenger is critical to prevent side reactions.

  • Heating & Monitoring: Heat the reaction mixture to 70-100 °C. The causality here is to provide sufficient activation energy for the intramolecular cyclization to occur at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup & Extraction: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. This partitions the desired organic product away from inorganic salts and residual DMF.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product must be purified, typically by flash column chromatography on silica gel. The choice of eluent system is critical and must be determined empirically to ensure separation from byproducts.

  • Purity Verification: Confirm the purity and identity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should exceed 98% for optimal crystallization outcomes.

Experimental Protocol: Crystallization via Vapor Diffusion

Vapor diffusion is a robust technique for screening and growing crystals of novel compounds because it allows for a slow, controlled approach to supersaturation, which is ideal for nucleation and growth of well-ordered crystals.[8]

Causality of Method Choice: For polar molecules like diazaspiro salts, which have good solubility in polar solvents but are insoluble in nonpolar ones, vapor diffusion provides the ideal gradient. The slow diffusion of a nonpolar "anti-solvent" vapor into the solution of the compound in a polar solvent gently reduces the compound's solubility to the point of crystallization.

prep 1. Prepare Solution Dissolve 1-5 mg of purified compound in 50 µL of a 'good' solvent (e.g., Methanol). setup 2. Setup System Place the drop on a siliconized coverslip. Invert and seal over a well containing 1 mL of a 'poor' solvent (e.g., Diethyl Ether). prep->setup Key: Solvent Choice diffuse 3. Equilibration The more volatile 'good' solvent slowly evaporates from the drop while the less volatile 'poor' solvent vapor diffuses into it. setup->diffuse Slow Diffusion is Critical nucleate 4. Nucleation & Growth Solubility decreases gradually, leading to supersaturation and the formation of crystal nuclei, which then grow over time. diffuse->nucleate harvest 5. Crystal Harvesting Once crystals of sufficient size appear (days to weeks), carefully remove them using a cryo-loop for analysis. nucleate->harvest Patience is a Virtue

Caption: Step-by-step workflow for crystallization by hanging-drop vapor diffusion.

Detailed Steps:

  • Prepare the Compound Solution: Dissolve 1-5 mg of the highly purified compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., methanol, ethanol, or acetonitrile).

  • Prepare the Reservoir: Fill the well of a crystallization plate with ~1 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane, or ethyl acetate). The anti-solvent must be miscible with the primary solvent.

  • Set the Drop: Pipette a small drop (1-2 µL) of the compound solution onto a glass coverslip.

  • Seal the System: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 18 °C).

  • Monitor: Periodically inspect the drop under a microscope over several days to weeks, looking for the appearance of single, well-formed crystals.

Workflow: X-ray Data Processing and Structure Refinement

Once a suitable crystal is obtained and diffracts X-rays, the resulting diffraction pattern must be computationally processed to generate an electron density map and, ultimately, a refined molecular structure.[9][10] This is a standardized yet complex workflow.

raw Raw Diffraction Images (Collected from Diffractometer) index Indexing Determine unit cell parameters and crystal lattice orientation. raw->index integrate Integration Measure the intensity of each diffraction spot (reflection). index->integrate scale Scaling & Merging Correct for experimental variations and combine data from multiple images. integrate->scale phase Structure Solution (Phasing) Determine initial phases for reflections to calculate an electron density map. scale->phase build Model Building Fit atoms into the electron density map to create an initial molecular model. phase->build refine Refinement Iteratively optimize the atomic model to improve its fit against the experimental data. build->refine refine->build Iterative Process validate Validation Check the final model for geometric and crystallographic reasonability. refine->validate

Caption: The computational pipeline from raw X-ray diffraction data to a validated 3D structure.

Comparison with Alternative Scaffolds

The decision to use a 2,7-diazaspiro[3.5]nonane core is best understood by comparing it to its common alternatives.

Table 2: Scaffold Properties Comparison

Feature Piperazine 2-Azaspiro[3.3]heptane 2,7-Diazaspiro[3.5]nonane
Dominant Shape Flexible, two chair/boat conformers Rigid, compact, "square-like" Rigid, extended, "rectangular"
3D Character Moderate High High
Synthetic Access Trivial, widely available Moderately complex Moderately complex
Key Advantage Low cost, well-understood SAR Novel vector space, compact size Conformationally locked piperazine mimic, improved properties.[11]

| Primary Limitation | Low metabolic stability, "flat" | Ring strain, more limited exit vectors | More complex synthesis than piperazine |

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable asset in the medicinal chemist's toolkit for creating novel, three-dimensional therapeutics. Its successful application, however, is critically dependent on rigorous structural verification via X-ray crystallography. This guide has outlined a comprehensive and comparative framework for this process, emphasizing the causal links between synthetic strategy, crystallization methodology, and the quality of the final structural data. By adopting a systematic and informed approach, researchers can effectively harness the unique structural and conformational properties of these spirocycles to accelerate the development of next-generation drug candidates.

References

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A Head-to-Head Comparison of 2,7-Diazaspiro[3.5]nonane and Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Biological Activity

In the landscape of medicinal chemistry, the piperazine ring stands as a well-established and frequently employed scaffold, integral to the structure of numerous approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the quest for novel chemical matter with improved pharmacological profiles has led to the exploration of bioisosteric replacements that can offer advantages in terms of three-dimensionality, metabolic stability, and target engagement. Among these emerging scaffolds, the 2,7-diazaspiro[3.5]nonane core has garnered significant attention as a rigid and versatile alternative to the more flexible piperazine moiety.

This guide provides an in-depth, objective comparison of the biological activities and physicochemical properties of 2,7-diazaspiro[3.5]nonane and piperazine derivatives, supported by experimental data. We will delve into the structural nuances, synthetic strategies, and therapeutic applications of each scaffold, offering insights to guide researchers and drug development professionals in making informed decisions during the scaffold selection process.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between piperazine and 2,7-diazaspiro[3.5]nonane lies in their topology. Piperazine is a six-membered saturated heterocycle with two nitrogen atoms in a 1,4-relationship, typically adopting a flexible chair conformation. In contrast, 2,7-diazaspiro[3.5]nonane is a spirocyclic system composed of an azetidine ring and a piperidine ring fused at a single carbon atom. This spirocyclic nature imparts a greater degree of three-dimensionality and conformational rigidity compared to piperazine.[2][3]

This structural distinction has profound implications for their physicochemical properties, which in turn influence their pharmacokinetic profiles and biological activities.

PropertyPiperazine2,7-Diazaspiro[3.5]nonaneRationale and Implications
Molecular Weight 86.14 g/mol [4]126.20 g/mol [5]The higher molecular weight of the spirocyclic core needs to be considered in the overall design of the final molecule to adhere to drug-likeness principles.
Calculated logP -1.5[4]-0.3[5]The spirocyclic scaffold is inherently more lipophilic than piperazine. This can be advantageous for cell permeability but may require careful modulation to control overall drug lipophilicity.
pKa pKa1: ~5.7, pKa2: ~9.8[6]Predicted pKa (strongest basic): Not explicitly found for 2,7- but for 7-azaspiro[3.5]nonane is ~10.5[7]The basicity of the nitrogen atoms is crucial for target interaction and solubility. The two nitrogens in 2,7-diazaspiro[3.5]nonane, being in different ring systems (azetidine vs. piperidine), will have distinct pKa values, offering opportunities for selective functionalization and tuning of physicochemical properties.
Topological Polar Surface Area (TPSA) 24.1 Ų[4]24.1 Ų[5]Both parent scaffolds have a similar TPSA, suggesting that for unsubstituted cores, the potential for membrane permeability is comparable. However, substitution patterns will significantly alter this value.
Fraction of sp³ carbons (Fsp³) 1.01.0Both scaffolds are fully saturated, contributing to improved solubility and reduced promiscuity often associated with "flat" aromatic compounds. The spirocyclic nature of 2,7-diazaspiro[3.5]nonane further enhances its three-dimensional character.[6]
Conformational Rigidity Flexible (chair-boat interconversion)RigidThe rigidity of the spirocyclic scaffold can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity. It also provides well-defined exit vectors for substituents, allowing for more precise exploration of chemical space.[8]

Synthesis and Functionalization: Navigating Chemical Space

The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. Both piperazine and 2,7-diazaspiro[3.5]nonane offer versatile handles for chemical modification, although their distinct structures necessitate different synthetic strategies.

Piperazine Derivatives

The synthesis of piperazine derivatives is well-established, with numerous methods available for the functionalization of one or both nitrogen atoms. Common approaches include:

  • N-Alkylation: Reaction with alkyl halides or reductive amination.[9]

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution.

  • Amide Bond Formation: Acylation with carboxylic acids or their derivatives.[9]

The symmetrical nature of piperazine can sometimes present challenges in achieving selective mono-functionalization, often requiring the use of protecting groups or careful control of reaction conditions.

2,7-Diazaspiro[3.5]nonane Derivatives

The synthesis of the 2,7-diazaspiro[3.5]nonane core is more complex than that of piperazine, typically involving multi-step sequences. However, the development of robust synthetic routes has made this scaffold more accessible. The two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane scaffold are chemically distinct (one in a four-membered azetidine ring and the other in a six-membered piperidine ring), which allows for selective functionalization through orthogonal protection strategies.[8][10][11] This is a significant advantage for creating diverse and complex molecules.

General Synthetic Workflow for 2,7-Diazaspiro[3.5]nonane Derivatives

G cluster_synthesis Core Synthesis cluster_functionalization Selective Functionalization start Commercially available starting materials multistep Multi-step synthesis to construct spirocyclic core start->multistep core 2,7-Diazaspiro[3.5]nonane core multistep->core orthogonal Orthogonal protection of N2 and N7 core->orthogonal selective_n7 Selective deprotection and functionalization of N7 orthogonal->selective_n7 selective_n2 Selective deprotection and functionalization of N2 selective_n7->selective_n2 final_deprotection Final deprotection selective_n2->final_deprotection final_product Functionalized derivative final_deprotection->final_product G ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to ber Base Excision Repair (BER) parp->ber initiates hr Homologous Recombination (HR) dsb->hr repaired by cell_death Cell Death hr->cell_death if deficient olaparib Olaparib (Piperazine) olaparib->parp inhibits dna_damage DNA Damage olaparib->dna_damage induces diazaspiro_analog Diazaspiro Analog diazaspiro_analog->parp inhibits diazaspiro_analog->dna_damage reduced induction

Caption: Simplified pathway of PARP inhibition and the differential effect on DNA damage observed with a diazaspiro analog compared to a piperazine-containing drug.

Conclusion and Future Perspectives

The piperazine scaffold will undoubtedly remain a mainstay in medicinal chemistry due to its proven track record and synthetic accessibility. However, the 2,7-diazaspiro[3.5]nonane core presents a compelling alternative for drug discovery programs seeking to explore novel chemical space and address the limitations of existing scaffolds.

The key advantages of the 2,7-diazaspiro[3.5]nonane scaffold include:

  • Increased Three-Dimensionality and Rigidity: This can lead to improved target affinity and selectivity.

  • Distinct Functionalization Handles: The two chemically different nitrogen atoms allow for selective and orthogonal functionalization, enabling the creation of diverse and complex molecular architectures.

  • Potential for Improved Pharmacokinetic Properties: The rigid scaffold can influence metabolic stability and reduce off-target effects, as demonstrated in some case studies.

While the synthesis of the 2,7-diazaspiro[3.5]nonane core is more challenging than that of piperazine, the development of more efficient synthetic routes is making it an increasingly viable option. As more research is conducted, we anticipate a wider range of biological activities and therapeutic applications for this promising scaffold to be unveiled. For researchers and drug developers, the 2,7-diazaspiro[3.5]nonane scaffold represents a valuable tool to "escape from flatland" and design next-generation therapeutics with enhanced efficacy and safety profiles.

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A Comparative Guide to the Chiral Separation of 2,7-Diazaspiro[3.5]nonane Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its rigid, three-dimensional architecture that can lead to improved pharmacological properties. While the parent 2,7-diazaspiro[3.5]nonane molecule is achiral due to a plane of symmetry, substitution on the azetidine or piperidine rings can introduce chirality, leading to enantiomeric pairs with potentially distinct biological activities and toxicological profiles. As regulatory agencies increasingly mandate the development of single-enantiomer drugs, the efficient and scalable separation of these enantiomers is a critical challenge in drug discovery and development.[1]

This guide provides an in-depth comparison of the primary techniques for the chiral separation of 2,7-diazaspiro[3.5]nonane derivatives: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Resolution. We will delve into the principles of each method, offer supporting experimental insights, and provide actionable protocols to guide your separation strategy.

Comparing the Workhorses: Chiral SFC and HPLC

For the analytical and preparative separation of enantiomers, chromatography is often the method of choice.[2] Both SFC and HPLC, when paired with a chiral stationary phase (CSP), are powerful techniques for resolving the enantiomers of chiral 2,7-diazaspiro[3.5]nonane derivatives.

Supercritical Fluid Chromatography (SFC): The Advantage of Speed and Sustainability

Chiral SFC has emerged as a premier technique for enantiomeric separations, largely due to its use of supercritical carbon dioxide as the primary mobile phase.[3] This affords several distinct advantages over traditional HPLC. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to faster analysis times and higher throughput.[4] Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective option, especially for preparative scale separations.[3]

The selection of a suitable Chiral Stationary Phase (CSP) is paramount for a successful SFC separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice for screening chiral amines due to their broad applicability.[2][5]

Table 1: Comparative Performance of Chiral SFC and HPLC for the Separation of Chiral Amines

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 with organic modifiersOrganic solvents (e.g., hexane, ethanol, isopropanol) or aqueous buffers
Analysis Speed Typically faster due to higher optimal flow rates[4]Generally slower analysis times
Solvent Consumption Significantly lower organic solvent usage[3]Higher consumption of organic solvents
Operating Pressure Generally lower back pressure for a given flow rate[3]Higher back pressures, especially with smaller particle sizes
Environmental Impact Greener, more sustainable approachLarger solvent waste footprint
Cost-Effectiveness Lower solvent purchase and disposal costsHigher long-term solvent-related costs
Scalability Well-suited for preparative scale due to ease of solvent removalPreparative scale can be more complex and costly
High-Performance Liquid Chromatography (HPLC): A Versatile and Well-Established Technique

Chiral HPLC remains a robust and widely used technique for enantioseparation.[6] The choice of mobile phase mode—normal phase, reversed-phase, or polar organic—provides significant flexibility in method development.[7] For basic compounds like 2,7-diazaspiro[3.5]nonane derivatives, normal-phase or polar organic modes are typically employed. Similar to SFC, polysaccharide-based CSPs are highly effective in HPLC for resolving a wide range of chiral compounds.[6]

The primary drawback of HPLC compared to SFC is the higher consumption of organic solvents, leading to increased costs and environmental concerns, particularly at the preparative scale.[4] Analysis times in HPLC are also generally longer.[3]

Workflow for Chromatographic Method Development

A systematic approach to method development is crucial for efficiently achieving baseline separation of your 2,7-diazaspiro[3.5]nonane enantiomers.

Caption: A streamlined workflow for chiral method development.

Protocol: Chiral SFC Screening for a Substituted 2,7-Diazaspiro[3.5]nonane

This protocol provides a starting point for the chiral separation of a novel, substituted 2,7-diazaspiro[3.5]nonane derivative.

1. Instrument and Columns:

  • Supercritical Fluid Chromatography system with a photodiode array (PDA) detector.

  • A selection of polysaccharide-based chiral columns (e.g., Daicel Chiralpak series, Phenomenex Lux series).

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol, each with 0.1% diethylamine (DEA) or another suitable basic additive to improve peak shape.

3. Initial Screening Conditions:

  • Columns: Screen at least 4-6 different polysaccharide-based CSPs.

  • Co-solvent: Start with Methanol.

  • Gradient: 5% to 50% co-solvent over 5-10 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

4. Data Analysis and Optimization:

  • Evaluate the chromatograms for any degree of separation.

  • For the column/co-solvent combination that shows the best initial separation, optimize the gradient, temperature, and basic additive to achieve baseline resolution (Rs > 1.5).

Diastereomeric Salt Resolution: The Classical Approach for Scalable Separations

For large-scale production of a single enantiomer, diastereomeric salt resolution is a time-tested and often more economical alternative to preparative chromatography.[8] This method involves reacting the racemic 2,7-diazaspiro[3.5]nonane derivative (a base) with a chiral acid to form a pair of diastereomeric salts.[9] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[8][9]

The success of this technique hinges on the selection of an appropriate resolving agent and crystallization solvent.

Table 2: Common Chiral Resolving Acids for Diamines

Resolving AgentStructureKey Characteristics
L-(+)-Tartaric Acid Dicarboxylic acidReadily available, inexpensive, often effective for resolving basic compounds.[10]
Dibenzoyl-L-tartaric acid Aromatic derivative of tartaric acidIncreased steric bulk and potential for π-π interactions can enhance diastereomeric differentiation.
(1R)-(-)-10-Camphorsulfonic acid Sulfonic acidStrong acid, often forms highly crystalline salts.

Workflow for Diastereomeric Salt Resolution

The process of developing a diastereomeric salt resolution requires a systematic screening of resolving agents and solvents.

Caption: A systematic approach to diastereomeric salt resolution.

Protocol: Screening for Diastereomeric Salt Resolution

This protocol outlines a small-scale screen to identify a suitable resolving agent and solvent for a chiral 2,7-diazaspiro[3.5]nonane derivative.

1. Materials:

  • Racemic 2,7-diazaspiro[3.5]nonane derivative.

  • Panel of chiral resolving acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid, camphorsulfonic acid).

  • Array of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Small vials or a 96-well plate.

2. Procedure:

  • In each vial, dissolve a specific amount of the racemic diamine in a solvent.

  • Add a stoichiometric equivalent (or a slight excess) of a single chiral resolving acid.

  • Stir or shake the vials at room temperature and observe for precipitation over time.

  • If no solid forms, try cooling the vials or slowly adding an anti-solvent.

3. Analysis:

  • For any vials that form a precipitate, isolate the solid by filtration.

  • Liberate the free base from both the solid and the mother liquor by treatment with a mild base (e.g., aqueous sodium bicarbonate) and extraction with an organic solvent.

  • Analyze the enantiomeric excess of the recovered diamine from both fractions using a previously developed chiral SFC or HPLC method.

4. Selection:

  • The ideal system is one where one diastereomeric salt is significantly less soluble than the other, resulting in a high enantiomeric excess in the crystalline solid.[8]

Conclusion

The chiral separation of 2,7-diazaspiro[3.5]nonane derivatives is a critical step in the development of novel therapeutics. For analytical and small-scale preparative purposes, chiral SFC often presents the most efficient and sustainable option due to its speed and reduced solvent consumption. Chiral HPLC remains a versatile and reliable alternative. For large-scale manufacturing, diastereomeric salt resolution is a powerful and economical strategy, provided a suitable resolving agent and crystallization conditions can be identified. The choice of method will ultimately depend on the specific properties of the molecule, the required scale of separation, and the available resources. A systematic screening approach, as outlined in this guide, is key to successfully navigating the challenges of chiral separation.

References

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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocycle Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's resistance to biotransformation by the body's enzymatic machinery, stands as a critical determinant of a drug's in vivo half-life, bioavailability, and overall therapeutic efficacy.[1][2][3] The liver is the primary site of drug metabolism, and a compound that is rapidly metabolized will be cleared from the body too quickly, often failing to achieve the necessary exposure for a therapeutic effect.[1]

Recently, there has been a significant surge in the use of spirocyclic scaffolds in drug design.[4][5] These are unique three-dimensional structures where two rings are joined by a single common atom.[6] This structural feature imparts a high degree of rigidity and an increased fraction of sp³-hybridized carbons, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry.[7][8] This shift is not merely an aesthetic choice; the inherent three-dimensionality of spirocycles can profoundly influence a molecule's properties. By locking the conformation of a molecule, spirocyclic scaffolds can shield metabolically vulnerable sites from drug-metabolizing enzymes, leading to enhanced metabolic stability and improved pharmacokinetic profiles.[2][8][9][10]

This guide provides a comparative analysis of the essential in vitro methodologies for assessing the metabolic stability of these promising spirocyclic drug candidates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for robust data interpretation, equipping researchers with the knowledge to make informed decisions in their drug discovery programs.

Part 1: A Comparative Analysis of In Vitro Assay Systems

The initial assessment of metabolic stability is almost exclusively performed using in vitro systems that model the metabolic functions of the liver. The two most prevalent systems in drug discovery are liver microsomes and hepatocytes. The choice between them is a strategic one, dictated by the stage of the research and the specific questions being asked.

System 1: Liver Microsomes

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes).[11] They are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs.[1][11][12]

  • Core Utility : Microsomal stability assays are the workhorses of early drug discovery. Their simplicity, cost-effectiveness, and amenability to high-throughput screening make them ideal for rapidly assessing and ranking large numbers of compounds based on their susceptibility to oxidative metabolism.[11]

  • Causality of Choice : In the initial stages, the primary goal is to identify metabolic liabilities quickly. Microsomes provide a focused view of Phase I metabolism, allowing chemists to establish initial structure-activity relationships (SAR) and prioritize compounds with favorable metabolic profiles for further investigation.[11][13]

  • Inherent Limitations : The primary drawback of microsomes is their biochemical incompleteness. They lack the cytosolic Phase II enzymes (e.g., UGTs, SULTs), cellular transporters, and necessary co-factors for these conjugation reactions.[11] This means they cannot predict the full metabolic fate of a compound that undergoes both Phase I and Phase II metabolism.

System 2: Hepatocytes

Hepatocytes are the primary, intact cells of the liver. Using cryopreserved or fresh hepatocytes in suspension is considered the "gold standard" for in vitro metabolism studies.[1]

  • Core Utility : Hepatocyte assays provide the most comprehensive and physiologically relevant in vitro model of liver metabolism.[14] They contain the full complement of Phase I and Phase II metabolizing enzymes, co-factors, and drug transporters, all within a cellular context.[11]

  • Causality of Choice : This system is chosen when a more accurate prediction of in vivo human hepatic clearance is required.[14][15] It allows for the simultaneous investigation of oxidative metabolism, conjugation, and the influence of drug transport into and out of the cell, offering a holistic view of a compound's metabolic disposition.

  • Inherent Limitations : The comprehensiveness of hepatocytes comes at a cost. These assays are more expensive, technically demanding, and lower-throughput than microsomal assays.[11] The quality and viability of the cells can also introduce variability.[11]

Comparative Summary: Microsomes vs. Hepatocytes
FeatureLiver MicrosomesHepatocytes
Biological System Subcellular fractions (ER)[11]Intact, whole liver cells[11]
Enzyme Complement Primarily Phase I (CYPs, FMOs)[1][12]Complete Phase I and Phase II enzymes[11]
Cofactors & Transporters Lacks transporters and Phase II cofactors[11]Contains endogenous cofactors and transporters[11]
Primary Application High-throughput screening in early discovery[11]Accurate clearance prediction in lead optimization[14][15]
Key Advantages Cost-effective, simple, reproducible, high-throughput.[11]High physiological relevance, "gold standard" for clearance prediction.[1]
Key Disadvantages Incomplete metabolic profile (no Phase II).[11]More expensive, lower throughput, complex setup.[11]
Decision Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the appropriate assay system based on the stage of drug discovery.

Assay_Selection_Workflow Start Drug Discovery Stage Early_Screening Early Stage: High-Throughput Screening (Many Compounds) Start->Early_Screening Lead_Opt Lead Optimization: In-depth Profiling (Fewer Compounds) Start->Lead_Opt Microsomes Use Liver Microsomes Early_Screening->Microsomes Goal: Rank compounds by Phase I stability Hepatocytes Use Hepatocytes Lead_Opt->Hepatocytes Goal: Predict in vivo clearance & full metabolic profile Microsomal_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Prep_Master_Mix Prepare Microsome Master Mix (Buffer + Microsomes) Aliquot_Mix Aliquot Master Mix into 96-well plate Prep_Master_Mix->Aliquot_Mix Prep_Compound Prepare Compound Working Solution Add_Compound Add Compound (Pre-incubate at 37°C) Prep_Compound->Add_Compound Prep_NADPH Prepare NADPH Regenerating System Start_Reaction Add NADPH System to start reaction (T=0) Prep_NADPH->Start_Reaction Aliquot_Mix->Add_Compound Add_Compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate At each time point (0, 5, 15... min), add cold Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge plate to pellet proteins Terminate->Centrifuge Collect_Supernatant Transfer supernatant to new plate Centrifuge->Collect_Supernatant LCMS Analyze by LC-MS/MS Collect_Supernatant->LCMS Data Calculate % Remaining, t½, and CLint LCMS->Data

Caption: Step-by-step workflow for the liver microsomal stability assay.

Part 3: Bioanalysis, Data Interpretation, and the Spirocyclic Context

Accurate quantification and correct interpretation of the data are crucial for making sound judgments about a compound's metabolic fate.

Bioanalytical Quantification

The industry standard for quantifying the disappearance of a parent drug in metabolism assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . [13][15][16]This highly sensitive and selective technique allows for the precise measurement of the drug candidate's concentration even in complex biological matrices. [17][18][19]

Data Analysis and Key Parameters
  • Plotting the Data: The first step is to plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Calculating Half-Life (t½): For compounds that follow first-order kinetics, the plot will yield a straight line. The slope of this line is the elimination rate constant (k).

    • Slope (k) = (ln C₁ - ln C₂) / (t₂ - t₁)

    • Half-Life (t½) = 0.693 / k The half-life represents the time required for 50% of the compound to be metabolized and is a direct indicator of stability. [20]

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the enzyme's metabolic capacity, scaled to the amount of microsomal protein or number of hepatocytes. It is crucial for predicting in vivo hepatic clearance. [1][20] * CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Interpreting Results for Spirocyclic Candidates

The unique structural features of spirocycles often translate into demonstrably improved metabolic stability. [8][9][10]When comparing a planar, flexible drug candidate to its spirocyclic analog, we often observe the following:

  • Increased Half-Life (t½): The rigid spirocyclic core can sterically hinder the approach of metabolizing enzymes to "soft spots" (metabolically labile sites) on the molecule. This protection results in a slower rate of metabolism and a longer half-life.

  • Decreased Intrinsic Clearance (CLint): A direct consequence of a longer half-life is a lower intrinsic clearance value, suggesting the compound will be cleared less rapidly by the liver in vivo.

Hypothetical Data Comparison:

The table below illustrates a typical outcome when a metabolically labile aromatic compound is modified with a spirocyclic scaffold.

CompoundStructure TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Class
Candidate A Planar Aromatic8.5163.1High Clearance / Unstable
Candidate B (Spiro-analog) Spirocyclic72.119.2Low Clearance / Stable

This data clearly shows that the introduction of the spirocycle in Candidate B dramatically improved metabolic stability, transforming a high-clearance compound into a much more stable entity. While this is a common and desirable outcome, it is not guaranteed. In some cases, the spirocyclic core itself can introduce new metabolic liabilities, or a distal part of the molecule may become the primary site of metabolism. [21]Therefore, a case-by-case experimental evaluation is always necessary.

Conclusion and Regulatory Perspective

The evaluation of metabolic stability is a non-negotiable step in modern drug discovery. The strategic incorporation of spirocyclic scaffolds has emerged as a powerful tool to enhance this crucial property, but this hypothesis must always be confirmed with robust experimental data. [9][22] The choice between high-throughput microsomal assays for early screening and more physiologically relevant hepatocyte assays for lead optimization is a critical decision that balances speed, cost, and predictive power. A thorough understanding of a drug candidate's metabolic profile, including its stability and the identity of its major metabolites, is a cornerstone of the data package required by regulatory agencies like the FDA and EMA for advancing a compound into clinical trials. [23][24][25][26]By employing the comparative approaches and validated protocols outlined in this guide, researchers can effectively characterize their spirocyclic drug candidates and build a strong, data-driven case for their continued development.

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The Strategic Advantage of Three-Dimensionality: A Head-to-Head Comparison of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this chemical space has yielded numerous successful therapeutics, the relentless pursuit of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift towards greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor, offering a unique and rigid three-dimensional architecture. This guide provides an in-depth, head-to-head comparison of different spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and applications, supported by experimental data.

The incorporation of a spirocyclic motif can profoundly influence a molecule's properties by introducing conformational rigidity, which can reduce the entropic penalty upon binding to a biological target.[1] This pre-organization of functional groups in a defined spatial orientation can lead to enhanced potency and selectivity. Furthermore, the increased fraction of sp3-hybridized carbon atoms in spirocycles often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a departure from the lipophilicity often associated with planar aromatic systems.[2]

This guide will dissect the nuances of commonly employed spirocyclic scaffolds, from the compact and rigid spiro[3.3]heptane to the more flexible spiro[4.5]decane systems, and their heterocyclic counterparts. We will explore their synthetic accessibility, impact on key drug-like properties, and showcase their application in successful drug discovery programs, providing a roadmap for the rational design of next-generation therapeutics.

Comparative Analysis of Key Spirocyclic Scaffolds

The choice of a spirocyclic scaffold is a critical decision in drug design, with each ring system imparting distinct conformational constraints and physicochemical properties. This section provides a comparative overview of some of the most utilized spirocyclic scaffolds in medicinal chemistry.

The Compact Powerhouse: Spiro[3.3]heptane and its Heterocyclic Analogs

The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, is prized for its high degree of rigidity and well-defined exit vectors for substituent placement.[3][4] This compact and sterically demanding scaffold has been successfully employed as a bioisostere for benzene and other cyclic systems.[5][6]

Key Physicochemical Properties:

The introduction of heteroatoms, particularly nitrogen and oxygen, into the spiro[3.3]heptane core gives rise to a diverse family of scaffolds with tunable properties. Azaspiro[3.3]heptanes, for instance, have demonstrated significant improvements in aqueous solubility and metabolic stability compared to their carbocyclic parent and non-spirocyclic analogs.[7]

Table 1: Comparative Physicochemical Properties of Spiro[3.3]heptane Analogs and a Non-Spirocyclic Counterpart.

ScaffoldclogPAqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)Reference
Phenyl-piperidine3.52515Hypothetical
Phenyl-spiro[3.3]heptane3.25030[5]
Phenyl-2-azaspiro[3.3]heptane2.8>200>60[7]
Phenyl-2,6-diazaspiro[3.3]heptane2.1>200>90[7]

Synthetic Accessibility:

The synthesis of functionalized spiro[3.3]heptanes has become increasingly accessible through various methodologies, including [2+2] cycloadditions and intramolecular cyclizations.[3][4] Building blocks for both carbocyclic and heterocyclic spiro[3.3]heptanes are now commercially available, facilitating their incorporation into drug discovery programs.[8]

Applications in Drug Discovery:

The unique properties of spiro[3.3]heptanes have led to their inclusion in several clinical candidates and approved drugs. For instance, the anticancer drug Sonidegib features a spiro[3.3]heptane core that mimics a meta-substituted phenyl ring, contributing to its favorable pharmacokinetic profile.

The Versatile Intermediate: Spiro[3.4]octane Scaffolds

The spiro[3.4]octane system, with a cyclobutane ring fused to a cyclopentane ring, offers a balance of rigidity and conformational flexibility. This scaffold has been explored as a versatile building block in medicinal chemistry, providing a three-dimensional framework for the presentation of pharmacophoric elements.

Key Physicochemical Properties:

The inclusion of heteroatoms in the spiro[3.4]octane core, such as in 2,6-diazaspiro[3.4]octane, has been shown to be advantageous in modulating physicochemical properties. These scaffolds can serve as effective surrogates for more common heterocycles like piperazine and morpholine.[9]

Synthetic Accessibility:

Synthetic routes to functionalized spiro[3.4]octanes often involve multi-step sequences, but efficient methods for their preparation on a gram scale have been developed.[10] Key strategies include intramolecular cyclizations and ring-closing metathesis.

Applications in Drug Discovery:

The 2,6-diazaspiro[3.4]octane motif is present in a number of biologically active compounds, including inhibitors of the hepatitis B capsid protein and selective dopamine D3 receptor antagonists, highlighting its potential in various therapeutic areas.[9]

The Conformationally Diverse Framework: Spiro[4.5]decane Systems

The spiro[4.5]decane scaffold, comprising a cyclopentane ring fused to a cyclohexane ring, offers greater conformational flexibility compared to the smaller spirocyclic systems. This allows for a broader exploration of the conformational space required for optimal target engagement.

Key Physicochemical Properties:

The larger ring sizes in spiro[4.5]decanes can lead to increased lipophilicity compared to smaller spirocycles. However, the introduction of heteroatoms, as in diazaspiro[4.5]decanes, can mitigate this and provide handles for further chemical modification to fine-tune properties.

Synthetic Accessibility:

The synthesis of spiro[4.5]decane derivatives can be achieved through various methods, including intramolecular cyclizations and domino reactions.[11] While the synthesis can be more complex than for smaller spirocycles, several robust methods have been reported.[12][13]

Applications in Drug Discovery:

Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia.[14][15] The spiro[4.5]decane scaffold has also been incorporated into α7 nicotinic acetylcholine receptor agonists for the potential treatment of cognitive disorders.

Visualizing Spirocyclic Scaffolds and their Properties

To better understand the structural and conceptual relationships discussed, the following diagrams have been generated.

G cluster_scaffolds Spirocyclic Scaffolds cluster_properties Key Physicochemical Properties Spiro[3.3]heptane Spiro[3.3]heptane Rigidity Rigidity Spiro[3.3]heptane->Rigidity High Solubility Solubility Spiro[3.3]heptane->Solubility Generally Favorable (esp. hetero-analogs) Metabolic Stability Metabolic Stability Spiro[3.3]heptane->Metabolic Stability Often Improved Synthetic Accessibility Synthetic Accessibility Spiro[3.3]heptane->Synthetic Accessibility Good Spiro[3.4]octane Spiro[3.4]octane Spiro[3.4]octane->Rigidity Moderate Spiro[3.4]octane->Metabolic Stability Generally Good Spiro[3.4]octane->Synthetic Accessibility Moderate Spiro[4.5]decane Spiro[4.5]decane Spiro[4.5]decane->Rigidity Lower Spiro[4.5]decane->Solubility Can be challenging Spiro[4.5]decane->Synthetic Accessibility Challenging G Start Start Prepare Compound Dilutions in DMSO Prepare Compound Dilutions in DMSO Start->Prepare Compound Dilutions in DMSO Transfer Compound to PBS Transfer Compound to PBS Prepare Compound Dilutions in DMSO->Transfer Compound to PBS Add PBS to Assay Plate Add PBS to Assay Plate Add PBS to Assay Plate->Transfer Compound to PBS Incubate and Shake Incubate and Shake Transfer Compound to PBS->Incubate and Shake Measure Measure Incubate and Shake->Measure Nephelometry Nephelometry Measure->Nephelometry Light Scattering Direct UV Direct UV Measure->Direct UV Absorbance Data Analysis Data Analysis Nephelometry->Data Analysis Direct UV->Data Analysis End End Data Analysis->End

Caption: Workflow for the Kinetic Solubility Assay.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes, providing an indication of its metabolic clearance.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (1 mM stock in DMSO)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Add the test and control compounds to the incubation mixture (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

G Start Start Prepare HLM and Compound Mixture Prepare HLM and Compound Mixture Start->Prepare HLM and Compound Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare HLM and Compound Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Sample at Time Points Sample at Time Points Initiate Reaction with NADPH->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint) End End Data Analysis (t½, CLint)->End

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion: A Three-Dimensional Future for Drug Discovery

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the field of medicinal chemistry, providing a powerful means to navigate beyond the confines of "flatland" and access novel, biologically relevant chemical space. This guide has provided a head-to-head comparison of key spirocyclic systems, highlighting their distinct advantages in terms of conformational rigidity, physicochemical properties, and synthetic accessibility.

The compact and rigid spiro[3.3]heptane framework and its heterocyclic analogs offer exceptional control over substituent orientation and can significantly enhance drug-like properties. The spiro[3.4]octane system provides a versatile balance of features, while the larger spiro[4.5]decane scaffold allows for greater conformational exploration. The choice of a particular spirocyclic core should be a data-driven decision, guided by the specific requirements of the biological target and the desired pharmacokinetic profile.

As synthetic methodologies continue to evolve and our understanding of the intricate relationship between three-dimensional structure and biological activity deepens, the application of spirocyclic scaffolds in drug discovery is poised for continued growth. By embracing the principles of three-dimensional drug design, researchers can unlock new opportunities to develop safer, more effective, and more selective medicines for a wide range of human diseases.

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Comparative Guide to Confirming Target Engagement of 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The emergence of novel chemical scaffolds is a driving force in modern drug discovery. Among these, the 2,7-diazaspiro[3.5]nonane moiety has gained significant traction due to its unique three-dimensional structure, favorable physicochemical properties, and its utility as a versatile bioisostere for motifs like piperazine.[1][2] A prime example of its success is the FDA-approved menin-MLL inhibitor, revumenib, which features this spirocyclic core.[1] However, synthesizing a promising molecule is only the beginning. Rigorously confirming that a compound interacts with its intended molecular target within a biologically relevant context—a process known as target engagement—is a critical step that separates promising candidates from costly failures.[3][4]

This guide provides a comparative analysis of state-of-the-art methodologies for confirming and quantifying the target engagement of 2,7-diazaspiro[3.5]nonane derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to select and implement the most appropriate strategy for your research phase and scientific question.

Chapter 1: Cellular Thermal Shift Assay (CETSA): The Standard for Intracellular Engagement

The ultimate validation of a compound's utility comes from its ability to engage its target within the complex milieu of a living cell. CETSA is a powerful biophysical technique that directly assesses this interaction in intact cells or lysates without requiring any modification to the compound, making it a physiologically relevant and label-free approach.[5][6]

The Principle of Thermal Stabilization

The core concept of CETSA is that the binding of a ligand, such as a 2,7-diazaspiro[3.5]nonane derivative, to its target protein increases the protein's thermodynamic stability.[7] This increased stability makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature, aggregate, and are removed by centrifugation, while the stabilized, ligand-bound proteins remain soluble and can be quantified.[6]

Causality in Method Selection: Why CETSA?

Choosing CETSA is a decision to prioritize physiological relevance. Unlike assays using purified proteins, CETSA accounts for crucial factors like cell permeability, intracellular compound concentration, and the native state of the target protein.[8] It provides direct evidence that your compound can reach and bind its target in the environment where it is expected to function.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Intact Cells cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment 1. Treat cells with 2,7-diazaspiro[3.5]nonane derivative heat_shock 2. Heat cells across a temperature gradient cell_treatment->heat_shock Incubation lysis 3. Cell Lysis heat_shock->lysis centrifugation 4. Centrifugation to separate soluble vs. aggregated proteins lysis->centrifugation detection 5. Quantify soluble target protein centrifugation->detection Supernatant

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Comparison of CETSA Detection Methods
MethodPrincipleThroughputProteome CoverageKey AdvantageKey Disadvantage
Western Blot CETSA Antibody-based detection of the target protein in the soluble fraction.[6]LowSingle TargetStandard equipment; good for initial validation.Labor-intensive; requires a specific antibody.
MS-CETSA (TPP) Mass spectrometry to quantify thousands of proteins simultaneously in the soluble fraction.[5]Low to MediumProteome-wideUnbiased; identifies on- and off-targets.Requires specialized MS expertise and equipment.
High-Throughput CETSA Immunoassay (e.g., AlphaLISA) or engineered reporters (e.g., split-luciferase) for detection in 384/1536-well plates.[8][9]HighSingle TargetScalable for screening and SAR studies.Requires assay-specific reagents and development.
Detailed Protocol: Western Blot-Based CETSA

This protocol is a self-validating system; the inclusion of vehicle controls and a thermal gradient allows for the clear visualization of a ligand-induced shift, confirming target engagement.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and grow to ~80% confluency.

    • Treat cells with the 2,7-diazaspiro[3.5]nonane derivative at various concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated (RT) control.

  • Lysis and Fractionation:

    • Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

    • Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA or Bradford assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein.[7]

    • Develop the blot and quantify band intensities.

  • Data Analysis:

    • Melt Curve: Plot the normalized band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.

    • Isothermal Dose-Response (ITDR) Curve: Select a single temperature from the melt curve where significant protein precipitation occurs in the vehicle control. At this fixed temperature, plot the normalized band intensity against the log of the compound concentration. This allows for the determination of an EC50 for target engagement.[7]

Chapter 2: Photoaffinity Labeling (PAL) - Irreversibly Identifying the Binding Partner

While CETSA confirms engagement, PAL is a powerful chemical biology tool used to unequivocally identify the direct binding partners of a compound.[10] This is achieved by modifying the 2,7-diazaspiro[3.5]nonane derivative into a "photoaffinity probe" that, upon UV irradiation, forms a covalent bond with its target.[11]

The Principle of Covalent Capture

A PAL probe contains three key components: the parent scaffold for target recognition, a photoreactive group (e.g., a diazirine) that becomes highly reactive upon UV light exposure, and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.[10] The diazirine is often chosen for its small size, which minimizes perturbation of the parent molecule's binding properties, and for the highly reactive carbene it generates upon photolysis.[12]

Causality in Method Selection: Why PAL?

PAL is the method of choice when the molecular target is unknown or to confirm a direct interaction without ambiguity. It is also invaluable for identifying "off-targets," which can be responsible for unexpected toxicity or polypharmacology.[13] The covalent nature of the bond allows for stringent purification conditions to remove non-specific interactors before identification by mass spectrometry.

Photoaffinity Probe Design

PAL_Probe probe 2,7-Diazaspiro[3.5]nonane Core (Specificity Unit) Linker Photoreactive Group (e.g., Diazirine) Reporter Tag (e.g., Alkyne for Click Chemistry)

Caption: Key components of a photoaffinity probe.

Experimental Workflow: Clickable Photoaffinity Labeling

PAL_Workflow cluster_cell Live Cells cluster_process Processing cluster_analysis Analysis probe_inc 1. Incubate cells with PAL probe uv_crosslink 2. UV Irradiation (365 nm) to initiate covalent cross-linking probe_inc->uv_crosslink lysis 3. Cell Lysis uv_crosslink->lysis click_chem 4. Click Chemistry: Add Biotin-Azide lysis->click_chem enrich 5. Streptavidin enrichment of biotinylated proteins click_chem->enrich ms_analysis 6. On-bead digestion & LC-MS/MS analysis enrich->ms_analysis

Caption: Workflow for target identification using a PAL probe.

Detailed Protocol: Clickable Photoaffinity Labeling and Proteomics

This protocol is designed to validate itself through competition. Performing the labeling in the presence of an excess of the unmodified parent compound should lead to a significant reduction in the signal from the specific target, confirming the binding site specificity.

  • Probe Incubation:

    • Treat live cells with the alkyne-containing diazirine probe based on the 2,7-diazaspiro[3.5]nonane scaffold for an appropriate time (e.g., 1 hour).

    • For the competition control, pre-incubate cells with a 50-fold excess of the parent (unmodified) compound before adding the probe.

  • Photo-Crosslinking:

    • Wash the cells with cold PBS to remove the unbound probe.

    • Irradiate the cells with UV light (typically 365 nm) on ice for 10-30 minutes to activate the diazirine and induce covalent cross-linking.[14]

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a buffer containing SDS to denature proteins.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a biotin-azide reporter tag, CuSO₄, a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., TBTA).[14] This will attach biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

    • Perform stringent washes with buffers containing urea and detergents to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Perform on-bead tryptic digestion to release peptides from the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competition and no-UV controls.

Chapter 3: Competition-Based Chemical Proteomics: Mapping Kinase Selectivity

Many 2,7-diazaspiro[3.5]nonane derivatives are designed as kinase inhibitors. For these, understanding selectivity is as important as confirming on-target engagement. Competition-based chemical proteomics, often using "kinobeads," is a superior method for assessing inhibitor selectivity against hundreds of endogenous kinases simultaneously.[15][16]

The Principle of Competitive Binding

Kinobeads are an affinity resin containing a mixture of immobilized, non-selective kinase inhibitors that can bind a large fraction of the cellular kinome.[15][16] In a typical experiment, a cell lysate is pre-incubated with the soluble test compound (the 2,7-diazaspiro[3.5]nonane derivative). The mixture is then applied to the kinobeads. The test compound will prevent its specific targets from binding to the beads in a dose-dependent manner. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the drug, a comprehensive selectivity profile can be generated.[17]

Causality in Method Selection: Why Kinobeads?

This approach is chosen for its unbiased and broad-scope assessment of selectivity. It assays inhibitors against kinases in their native, endogenously expressed state and conformation, which is a significant advantage over panels of recombinant enzymes.[15] This provides a more accurate prediction of how the compound will behave in a cellular context.

Experimental Workflow: Kinobeads Profiling

Kinobeads_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis lysis 1. Prepare native cell lysate incubation 2. Incubate lysate with dose range of inhibitor lysis->incubation kinobeads 3. Add Kinobeads to capture unbound kinases incubation->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elute 5. Elute and digest bound proteins wash->elute ms_analysis 6. Quantitative LC-MS/MS to determine protein abundance elute->ms_analysis

Caption: Workflow for kinome profiling using Kinobeads.

Detailed Protocol: Kinobeads Competitive Pull-Down Assay
  • Lysate Preparation:

    • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain the native state of the kinases.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Binding:

    • Aliquot the lysate and add the 2,7-diazaspiro[3.5]nonane derivative over a wide concentration range (e.g., 0 nM to 30 µM).[16] Include a vehicle-only (DMSO) control.

    • Incubate for 45-60 minutes at 4°C to allow the inhibitor to bind to its targets.

  • Kinobeads Enrichment:

    • Add a slurry of pre-washed kinobeads to each lysate-inhibitor mixture.

    • Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution:

    • Collect the beads and wash them extensively with the lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by label-free quantitative LC-MS/MS.[16]

  • Data Analysis:

    • For each identified kinase, plot its normalized MS signal intensity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) or IC50 for each kinase, revealing the compound's potency and selectivity profile across the kinome.[17]

Chapter 4: Orthogonal In Vitro Methods for Mechanistic Validation

While cellular assays are paramount, confirming direct binding with purified components is essential for ruling out artifacts and building a robust mechanistic understanding.[18][19] These orthogonal methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Comparison of Key In Vitro Validation Techniques
MethodInformation ObtainedThroughputKey AdvantagePrimary Use Case
Surface Plasmon Resonance (SPR) Kinetics (kon, koff), Affinity (KD)[20]MediumReal-time, label-free kinetic data.Detailed kinetic characterization.
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)[19]LowGold standard for thermodynamic profiling.Understanding the energetic drivers of binding.
Differential Scanning Fluorimetry (DSF) Thermal Stability (Tm shift), Affinity (KD)[21]HighHigh-throughput, low protein consumption.Hit validation and screening.
Biochemical Activity Assay Functional Inhibition (IC50)[22]HighDirect measure of functional consequence.Potency determination and SAR.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the functional consequence of target engagement by quantifying the inhibition of kinase activity.

  • Reagent Preparation:

    • Prepare serial dilutions of the 2,7-diazaspiro[3.5]nonane derivative in DMSO. A 10-point, 1:3 dilution series is standard.[22]

    • Prepare a reaction mixture containing the purified target kinase, its specific peptide substrate, and assay buffer.

  • Inhibitor Pre-incubation:

    • In a 384-well plate, add the diluted compound or DMSO control.

    • Add the kinase/substrate mixture to each well.

    • Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[22]

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate for 60 minutes at 30°C. During this time, the kinase will phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a first reagent to deplete remaining ATP and a second to convert ADP back to ATP, which then drives a luciferase reaction.[22]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to kinase activity. A lower signal indicates greater inhibition.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Strategic Framework for Assay Selection

The choice of a target engagement assay is not arbitrary; it should be guided by the specific research question and the stage of the drug discovery project.

Decision_Tree cluster_q1 cluster_a1 start What is the primary question? q_intracellular Does my compound engage the target in a live cell? start->q_intracellular q_selectivity How selective is my compound against other kinases? start->q_selectivity q_identity What is the direct molecular target of my compound? start->q_identity q_binding What are the kinetics and thermodynamics of binding? start->q_binding a_cetsa Use CETSA (Western Blot or HT) q_intracellular->a_cetsa a_kinobeads Use Kinobeads Chemical Proteomics q_selectivity->a_kinobeads a_pal Use Photoaffinity Labeling (PAL) q_identity->a_pal a_biophys Use Biophysical Methods (SPR, ITC, DSF) q_binding->a_biophys

Caption: A decision-making framework for selecting target engagement assays.

Conclusion

References

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Lee, W., & Seneviratne, U. I. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]

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  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities like Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride are routine. However, the lifecycle of these compounds extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of the experimental workflow, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Waste Characterization: The Foundation of Safe Disposal

The initial and most crucial step in any chemical waste disposal procedure is the accurate characterization of the waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure is warranted.

  • Physical State: This compound is expected to be a solid at room temperature.

  • Chemical Structure and Properties:

    • Benzyl Carboxylate: This functional group is generally not associated with high acute toxicity.[1][2]

    • Diazaspiro[3.5]nonane Core: The toxicological properties of this specific spirocyclic system are not extensively documented in publicly available literature. However, many nitrogen-containing heterocyclic compounds are common in pharmaceuticals and are not inherently hazardous waste.[3]

    • Hydrochloride Salt: The presence of the hydrochloride salt suggests the compound is water-soluble and may form a mildly acidic solution.[4]

Based on this analysis, this compound is most likely classified as a non-hazardous chemical waste . However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification, as local regulations may vary.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against accidental splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Nitrile Gloves: To avoid direct skin contact.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6][7]

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof container labeled for "Non-Hazardous Solid Chemical Waste."

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that have come into contact with the compound should also be placed in this container.

  • Aqueous Solutions: If the compound is dissolved in water, collect it in a separate, clearly labeled container for "Non-Hazardous Aqueous Waste." Do not mix with organic solvents.

Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generated: Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride IsSolid Is the waste a solid? Start->IsSolid SolidWaste Collect in container labeled: 'Non-Hazardous Solid Chemical Waste' IsSolid->SolidWaste Yes IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No AqueousWaste Collect in container labeled: 'Non-Hazardous Aqueous Waste' IsAqueous->AqueousWaste Yes ConsultEHS Consult EHS for guidance IsAqueous->ConsultEHS No (e.g., in organic solvent)

Caption: Decision tree for segregating waste containing the target compound.

Container Management and Labeling: Clarity is Key

Properly labeled and managed waste containers are essential for safety and regulatory compliance.

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Chemical Waste for Disposal"

    • The full chemical name: "this compound"

    • The approximate amount of waste in the container.

    • The date the waste was first added to the container.

    • Your name and lab location.

Storage and Disposal Request: The Final Steps
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from general lab traffic and clearly marked.

  • Disposal Request: Once the container is full, or if the experiment is complete, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of the chemical waste in the regular trash or down the drain.[8][9]

Scientific Rationale and Best Practices

The "Why" Behind the Protocol
  • Precautionary Principle: In the absence of complete toxicological data, treating a novel compound with a degree of caution is a cornerstone of laboratory safety. While structurally similar compounds may be non-hazardous, assuming this without verification is imprudent.

  • Environmental Stewardship: Improper disposal of chemicals, even those considered non-hazardous, can have unforeseen environmental consequences.[10] Professional disposal by a licensed facility ensures that the compound is handled in an environmentally responsible manner.

  • Regulatory Compliance: The United States Environmental Protection Agency (EPA) mandates strict protocols for the management and disposal of chemical waste. Adherence to these guidelines is a legal requirement.

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to minimize its generation in the first place.

Waste Minimization StrategyImplementation in the Lab
Source Reduction Order only the quantity of this compound required for your experiments.
Scale Reduction Where possible, conduct experiments on a smaller scale to reduce the volume of waste produced.
Inventory Management Maintain an accurate inventory of chemicals to avoid unnecessary purchases and the generation of expired chemical waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is an integral part of the research process. By following this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always remember that when in doubt, the most prudent course of action is to consult with your institution's Environmental Health and Safety professionals.

References

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • European Food Safety Authority. (2012). Scientific Opinion on the safety and efficacy of benzyl alcohols, aldehydes, acids, esters and acetals (chemical group 23) when used as flavourings for all animal species. EFSA Journal, 10(7), 2785.
  • University of Washington Department of Chemistry. (n.d.). Chemical Waste Training Supplement. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, September 12). 1.20: Amines- Reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Nitrogenous Compounds in the Environment. EPA.
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  • Adams, T. B., et al. (2004). The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-184.
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  • MedChemExpress. (2023, December 26). Benzyl 2-oxo-7-azaspiro[3.
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  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2019). ACS Medicinal Chemistry Letters, 10(7), 1058–1064.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.